molecular formula C9H10N2O B081735 5-Methoxy-1H-indol-7-amine CAS No. 13838-47-6

5-Methoxy-1H-indol-7-amine

Cat. No.: B081735
CAS No.: 13838-47-6
M. Wt: 162.19 g/mol
InChI Key: XHPLRMVEESXSPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-1H-indol-7-amine (CAS 13838-47-6) is a high-purity indole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H10N2O and a molecular weight of 162.19 g/mol, this compound serves as a versatile chemical building block . The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of bioactive molecules . Researchers value this specific amine-substituted indole for exploring new therapeutic agents, as indole derivatives have demonstrated a broad spectrum of biological activities in scientific literature, including antiviral, anti-inflammatory, and anticancer properties . Its structural features make it a valuable intermediate for the synthesis of more complex molecules for pharmacological screening and mechanism of action studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or personal use. Researchers should consult the safety data sheet and handle this compound in a appropriately controlled laboratory environment. For further technical specifications, including pricing and availability, please contact our support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-indol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPLRMVEESXSPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646716
Record name 5-Methoxy-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13838-47-6
Record name 5-Methoxy-1H-indol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indol-7-amine, a substituted indole derivative, presents a scaffold of significant interest in medicinal chemistry and drug discovery. The indole core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals. The strategic placement of a methoxy group at the 5-position and an amine group at the 7-position is anticipated to modulate the electronic properties and biological activity of the molecule, making it a valuable subject for further investigation. This technical guide provides a comprehensive overview of the known chemical properties, a detailed experimental protocol for its synthesis, and potential avenues for biological investigation based on the activities of structurally related compounds.

Chemical Properties

PropertyValueSource
CAS Number 13838-47-6N/A
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance Solid[1]
Melting Point 120-122 °CN/A
Boiling Point 385.4 ± 42.0 °C (Predicted)N/A
Solubility Information not available. Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.N/A
InChI InChI=1S/C9H10N2O/c1-12-7-4-6-2-3-11-9(6)8(10)5-7/h2-5,11H,10H2,1H3[1]
InChI Key XHPLRMVEESXSPO-UHFFFAOYSA-N[1]
Canonical SMILES COC1=CC2=C(C=C1)C(N)=C(C=N2)N/A

Synthesis

A viable and commonly employed synthetic route to this compound is through the reduction of its nitro precursor, 7-methoxy-5-nitro-1H-indole. The following experimental protocol details this transformation.

Experimental Protocol: Reduction of 7-methoxy-5-nitro-1H-indole

This protocol is adapted from established methods for the reduction of nitroarenes to anilines.

Materials:

  • 7-methoxy-5-nitro-1H-indole

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Procedure:

  • To a suspension of 7-methoxy-5-nitro-1H-indole (1.0 equivalent) in a 4:1 mixture of ethanol and water, add iron powder (5.0 equivalents) and ammonium chloride (5.0 equivalents).[2]

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-6 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethanol.[2]

  • Concentrate the filtrate under reduced pressure to remove the ethanol.[2]

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.[2]

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

G Synthesis Workflow for this compound start 7-methoxy-5-nitro-1H-indole (Starting Material) reagents Fe, NH4Cl EtOH/H2O (4:1) start->reagents Add reflux Reflux (80-90 °C) 2-6 hours reagents->reflux Heat workup Cool to RT Filter through Celite® reflux->workup After reaction completion extraction Concentrate Filtrate Extract with EtOAc workup->extraction purification Dry & Concentrate Purification extraction->purification product This compound (Final Product) purification->product

A flowchart illustrating the synthesis of this compound.

Reactivity and Potential Biological Activity

While specific experimental data on the reactivity and biological profile of this compound is limited in the current literature, the chemical nature of its functional groups and the known activities of related indole compounds provide a strong basis for predicting its behavior and potential applications.

The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. The presence of the electron-donating methoxy and amino groups is expected to further activate the ring system towards such reactions. The primary amine at the C7 position can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Derivatives of methoxy-indoles have been reported to exhibit a wide range of biological activities, including but not limited to:

  • Anticancer Activity: Many indole derivatives are known to interfere with various signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.

  • Anti-inflammatory Effects: Indole compounds have been shown to possess anti-inflammatory properties.

  • Serotonin Receptor Modulation: The structural similarity of the indole core to serotonin suggests that this compound and its derivatives could interact with various serotonin (5-HT) receptors, potentially impacting neurological and psychiatric conditions.

G Potential Biological Investigation Pathways cluster_bio Potential Biological Activities cluster_pathways Potential Signaling Pathways & Targets compound This compound anticancer Anticancer compound->anticancer antiinflammatory Anti-inflammatory compound->antiinflammatory cns CNS Activity compound->cns pi3k PI3K/Akt/mTOR Pathway anticancer->pi3k Modulation of nfkb NF-κB Signaling antiinflammatory->nfkb Inhibition of serotonin Serotonin (5-HT) Receptors cns->serotonin Interaction with

References

Synthesis of 5-Methoxy-1H-indol-7-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Methoxy-1H-indol-7-amine, a valuable substituted indole for potential applications in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the regioselective nitration of a suitable precursor to yield 5-methoxy-7-nitro-1H-indole, followed by the reduction of the nitro group to the target amine. This document details the chemical reactions, experimental procedures, and relevant quantitative data to facilitate the successful synthesis of this compound.

Core Synthesis Pathway

The principal synthetic route to this compound involves two key transformations:

  • Nitration: The synthesis of the key intermediate, 5-methoxy-7-nitro-1H-indole, can be achieved through the direct nitration of 7-methoxy-1H-indole. The methoxy group at the 7-position of the indole ring acts as an ortho-, para-directing group, guiding the electrophilic aromatic substitution. While nitration could potentially occur at other positions, the electronic and steric environment of the 7-methoxy-1H-indole molecule favors nitration at the 5-position.[1][2] Alternative approaches, such as the Bartoli indole synthesis starting from an appropriately substituted nitroarene, also present a viable, albeit potentially more complex, route.[2]

  • Reduction: The final step involves the reduction of the nitro group at the 7-position of 5-methoxy-7-nitro-1H-indole to the corresponding amine. Catalytic hydrogenation is a highly effective and widely used method for this transformation.[3] This can be accomplished using a palladium on carbon (Pd/C) catalyst with a suitable hydrogen source, such as hydrogen gas or ammonium formate.[4]

The overall synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Material: 7-Methoxy-1H-indole Nitration Step 1: Nitration Start->Nitration Intermediate Intermediate: 5-Methoxy-7-nitro-1H-indole Nitration->Intermediate Reduction Step 2: Reduction Intermediate->Reduction Product Final Product: This compound Reduction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Synthetic_Pathway cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction 7-Methoxy-1H-indole 7-Methoxy-1H-indole 5-Methoxy-7-nitro-1H-indole 5-Methoxy-7-nitro-1H-indole 7-Methoxy-1H-indole->5-Methoxy-7-nitro-1H-indole HNO₃, H₂SO₄ 5-Methoxy-7-nitro-1H-indole_2 This compound This compound 5-Methoxy-7-nitro-1H-indole_2->this compound Pd/C, H₂ or HCOONH₄

References

5-Methoxy-1H-indol-7-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13838-47-6[1]

This technical guide provides a summary of the available information on 5-Methoxy-1H-indol-7-amine, a methoxy-substituted indole derivative. Due to the limited publicly available data directly pertaining to this compound, this document also includes information on its synthetic precursors and structurally related molecules to provide a broader context for its potential properties and applications. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

PropertyValue (for 5-Methoxy-7-methyl-1H-indole)Reference
CAS Number 61019-05-4[2][3][4]
Molecular Formula C₁₀H₁₁NO[2][4]
Molecular Weight 161.20 g/mol [2][4]
Purity ≥98%[2]
Storage 4°C, protect from light[2]

Synthesis

The synthesis of this compound can be achieved through the reduction of its nitro precursor, 7-methoxy-5-nitro-1H-indole. The following sections detail the experimental protocols for the synthesis of the precursor and its subsequent conversion to the target amine.

Experimental Protocol: Synthesis of 7-Methoxy-1H-indole

A multi-step synthesis for the precursor 7-Methoxy-1H-indole starting from 4-Amino-3-methoxybenzoic acid has been reported.[5]

Diagram: Synthetic Pathway to 7-Methoxy-1H-indole

SynthesisWorkflow cluster_0 Step 1: Iodination cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Cyclization 4-Amino-3-methoxybenzoic_acid 4-Amino-3-methoxybenzoic acid o-iodoaniline o-iodoaniline derivative 4-Amino-3-methoxybenzoic_acid->o-iodoaniline IPy2BF4 alkynylaniline o-alkynylaniline derivative o-iodoaniline->alkynylaniline TMSA, Pd-catalyst 7-Methoxy-1H-indole 7-Methoxy-1H-indole alkynylaniline->7-Methoxy-1H-indole CuI

Caption: A multi-step synthesis of 7-Methoxy-1H-indole.

Experimental Protocol: Synthesis of 7-Methoxy-5-nitro-1H-indole

The synthesis of 7-methoxy-5-nitro-1H-indole is achieved through the electrophilic nitration of 7-methoxy-1H-indole. The methoxy group at the 7-position directs the incoming nitro group primarily to the 5-position.

Materials:

  • 7-Methoxy-1H-indole

  • Nitrating agent (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid)

  • Suitable solvent (e.g., glacial acetic acid)

Procedure:

  • Dissolve 7-methoxy-1H-indole in the chosen solvent and cool the mixture to 0-5°C.

  • Slowly add the nitrating agent to the solution while maintaining the low temperature and stirring vigorously.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and purify by recrystallization or column chromatography.

Diagram: Nitration of 7-Methoxy-1H-indole

NitrationReaction 7-Methoxy-1H-indole 7-Methoxy-1H-indole 7-Methoxy-5-nitro-1H-indole 7-Methoxy-5-nitro-1H-indole 7-Methoxy-1H-indole->7-Methoxy-5-nitro-1H-indole Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->7-Methoxy-5-nitro-1H-indole

Caption: Electrophilic nitration of 7-Methoxy-1H-indole.

Experimental Protocol: Synthesis of this compound

The target compound is synthesized by the reduction of the nitro group of 7-methoxy-5-nitro-1H-indole.

Materials:

  • 7-methoxy-5-nitro-1H-indole

  • Reducing agent (e.g., Tin(II) chloride dihydrate)

  • Solvent (e.g., Ethyl acetate)

Procedure:

  • Reflux a mixture of 7-methoxy-5-nitro-1H-indole and Tin(II) chloride dihydrate in ethyl acetate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, quench the mixture and adjust the pH to be basic.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Potential Biological Activity

Direct experimental data on the biological activity of this compound is limited in the reviewed literature. However, the biological profiles of structurally similar indole derivatives suggest potential areas of interest for this compound.

Derivatives of 5-nitroindole have been investigated for their anticancer and antimicrobial properties. The mechanism of anticancer activity for some 5-nitroindoles is thought to involve the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene. Furthermore, some indole-based compounds have shown potential as anti-inflammatory agents.

It is important to note that the introduction of different functional groups to the indole scaffold can significantly modulate its biological activity. For instance, various substituted indole derivatives have been explored as inhibitors of enzymes such as ALOX15 and as modulators of nuclear receptors like Nur77.

Signaling Pathway (Hypothetical)

No specific signaling pathways involving this compound have been elucidated in the available literature. Based on the activity of related 5-nitroindole compounds, a hypothetical mechanism of action could involve the modulation of oncogenic pathways.

Diagram: Hypothetical Signaling Pathway

HypotheticalPathway Indole_Derivative 5-Substituted Indole Derivative G_Quadruplex c-Myc G-Quadruplex Indole_Derivative->G_Quadruplex Stabilization cMyc_Expression c-Myc Expression G_Quadruplex->cMyc_Expression Downregulation Cell_Cycle_Arrest Cell Cycle Arrest cMyc_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis cMyc_Expression->Apoptosis

Caption: A hypothetical pathway for anticancer activity.

Disclaimer: The information provided in this guide is based on publicly available scientific literature. The biological activities and signaling pathways discussed are largely based on related compounds and should be considered hypothetical for this compound until further specific experimental validation is published. Researchers should consult the primary literature for detailed experimental conditions and data.

References

The Biological Profile of 5-Methoxy-1H-indol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of 5-Methoxy-1H-indol-7-amine is limited in publicly available scientific literature. This guide provides a comprehensive analysis based on the known biological activities of structurally related indoleamines and serves as a framework for future research.

This technical guide offers an in-depth exploration of the predicted biological activity of this compound. The content is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of its potential pharmacological targets, hypothesized mechanism of action, and proposed experimental protocols for validation.

Introduction

This compound is a substituted indole derivative. The indole scaffold is a core component of numerous biologically active compounds, including neurotransmitters and hormones. The presence of a methoxy group at the 5-position and an amine group at the 7-position suggests potential interactions with various receptors, particularly within the serotonergic and melatonergic systems. Understanding the structure-activity relationships (SAR) of analogous compounds is crucial for predicting the biological profile of this specific molecule.

Predicted Biological Activity and Potential Targets

Based on the pharmacology of structurally similar compounds, this compound is predicted to primarily interact with serotonin (5-HT) and melatonin (MT) receptors.

Serotonergic System

The indoleamine structure is a key pharmacophore for serotonin receptors. The N,N-dimethylated analog, 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), has been shown to bind to several 5-HT receptors.[1] While the affinity of 7-MeO-DMT for the 5-HT2A receptor is lower than its 5-methoxy isomer (5-MeO-DMT), it still demonstrates notable affinity for the 5-HT1A receptor.[1] The primary amine of this compound may exhibit a different binding profile compared to the tertiary amine of 7-MeO-DMT.

Melatonergic System

The 5-methoxy group is a critical feature for high-affinity binding to melatonin receptors (MT1 and MT2).[2][3] Melatonin itself is N-acetyl-5-methoxytryptamine.[4] The removal of the acetyl group and the shift of the amine group to the 7-position in this compound would likely alter its affinity and efficacy at these receptors compared to melatonin.

Quantitative Data from Structurally Related Compounds

To facilitate comparative analysis, the following table summarizes the binding affinities of key structural analogs of this compound.

CompoundReceptorBinding Affinity (Ki, nM)Reference
7-MeO-DMT5-HT1A1,760[1]
7-MeO-DMT5-HT2A5,400 - 5,440[1]
7-MeO-DMT5-HT2C>10,000[1]
7-MeO-DMT5-HT1E>10,000[1]
7-MeO-DMT5-HT1F2,620[1]
5-MeO-DMT5-HT1A~11[1]
DMT5-HT1A~195[1]

Proposed Experimental Protocols

To elucidate the biological activity of this compound, the following experimental workflow is proposed.

G cluster_synthesis Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_invivo In Vivo Studies synthesis Synthesis of this compound purification Purification & Characterization (NMR, MS) synthesis->purification binding_5ht Radioligand binding assays for 5-HT receptor subtypes (1A, 2A, 2C, etc.) purification->binding_5ht Test compound binding_mt Radioligand binding assays for MT1 and MT2 receptors purification->binding_mt Test compound functional_5ht cAMP or Ca2+ flux assays for 5-HT receptors binding_5ht->functional_5ht Determine Ki functional_mt cAMP assays for MT receptors binding_mt->functional_mt Determine Ki behavioral Animal behavioral models (e.g., head-twitch response) functional_5ht->behavioral Determine EC50/IC50 functional_mt->behavioral Determine EC50/IC50 pk_pd Pharmacokinetic and pharmacodynamic analysis behavioral->pk_pd

Caption: Proposed experimental workflow for characterizing the biological activity of this compound.

Synthesis and Purification

The synthesis of this compound can be approached through multi-step synthetic routes starting from commercially available substituted anilines. A potential strategy involves the iodination of a suitable methoxy-aniline precursor, followed by a palladium-catalyzed coupling reaction with an acetylene equivalent, and subsequent cyclization to form the indole ring.

G start Substituted Aniline step1 Ortho-iodination start->step1 step2 Palladium-catalyzed alkynylation step1->step2 step3 CuI-mediated cyclization step2->step3 end This compound step3->end

Caption: A generalized synthetic pathway for substituted indoles.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for a panel of serotonin and melatonin receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, MT1, MT2).

  • Radioligand Binding: Perform competitive binding assays using a suitable radioligand for each receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A, [125I]iodomelatonin for MT receptors).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the Ki values using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of this compound at the receptors where it shows significant binding.

Methodology (example for a Gs-coupled receptor):

  • Cell Culture: Use a cell line expressing the receptor of interest that is coupled to adenylyl cyclase.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.

  • cAMP Measurement: Measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Predicted Signaling Pathways

Based on the predicted interaction with 5-HT and MT receptors, which are predominantly G protein-coupled receptors (GPCRs), this compound is expected to modulate downstream signaling cascades.

G compound This compound receptor GPCR (e.g., 5-HT1A, MT1) compound->receptor g_protein G Protein (Gi/o, Gs, Gq) receptor->g_protein effector Effector Enzyme (Adenylyl Cyclase, PLC) g_protein->effector second_messenger Second Messenger (cAMP, IP3, DAG) effector->second_messenger downstream Downstream Signaling (PKA, PKC, Ca2+ release) second_messenger->downstream cellular_response Cellular Response downstream->cellular_response

Caption: A generalized GPCR signaling pathway potentially modulated by this compound.

Conclusion

While direct experimental evidence is currently lacking, a systematic analysis of structurally related compounds strongly suggests that this compound possesses biological activity, likely targeting serotonergic and melatonergic pathways. The proposed experimental protocols provide a clear roadmap for the comprehensive pharmacological characterization of this molecule. Further research is warranted to elucidate its precise mechanism of action and to explore its potential therapeutic applications.

References

An In-depth Technical Guide to 5-Methoxy-1H-indol-7-amine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis, pharmacological evaluation, and associated signaling pathways of 5-Methoxy-1H-indol-7-amine derivatives and their analogs. This document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

Core Synthesis

The synthesis of the this compound core and its derivatives can be achieved through a multi-step process, adaptable from established methods for creating 5,7-disubstituted indoles. A general and robust approach begins with a suitably substituted aromatic amine.

General Synthetic Workflow

A logical synthetic sequence for obtaining the this compound scaffold is outlined below. This workflow is based on a versatile method for the synthesis of substituted indoles.

G A 4-Methoxy-2-nitroaniline B o-Iodoaniline Derivative A->B  Iodination C o-Alkynyl aniline Derivative B->C  Sonogashira  Coupling D 5-Methoxy-7-nitro-1H-indole C->D  Copper-mediated  Cyclization E This compound D->E  Reduction of  Nitro Group F N-Substituted Analogs E->F  Reductive Amination/  Acylation

Caption: Synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of the core structure.

Step 1: Iodination of 4-Methoxy-2-nitroaniline

  • To a solution of 4-methoxy-2-nitroaniline in a suitable solvent such as dichloromethane, add a solution of bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) and trifluoromethanesulfonic acid.

  • Stir the reaction mixture at room temperature for approximately 16 hours.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the o-iodoaniline derivative.

Step 2: Sonogashira Coupling

  • Dissolve the o-iodoaniline derivative in triethylamine under an inert atmosphere (e.g., nitrogen).

  • Add (trimethylsilyl)acetylene, followed by catalytic amounts of bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the o-alkynyl aniline derivative.

Step 3: Copper-Mediated Cyclization

  • Dissolve the o-alkynyl aniline derivative in dimethylformamide.

  • Add copper(I) iodide and heat the mixture to 100°C for approximately 2.5 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 5-methoxy-7-nitro-1H-indole.

Step 4: Reduction of the Nitro Group

  • Dissolve 5-methoxy-7-nitro-1H-indole in a solvent such as ethanol or methanol.

  • Add a reducing agent, for example, palladium on carbon (10% w/w), and subject the mixture to a hydrogen atmosphere.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain this compound.

Pharmacological Activity and Data

Derivatives of this compound are expected to interact with various serotonin (5-HT) receptors, given their structural similarity to endogenous serotonin. The following table summarizes the binding affinities of a closely related analog, 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), and other relevant 5-methoxyindole derivatives at several human serotonin receptors.

CompoundReceptorKᵢ (nM)Assay Type
7-MeO-DMT 5-HT₁ₐ1,760[1]Radioligand Binding
5-HT₂ₐ5,400 - 5,440[1]Radioligand Binding
5-HT₂C>10,000[1]Radioligand Binding
5-HT₁ₑ>10,000[1]Radioligand Binding
5-HT₁F2,620[1]Radioligand Binding
5-MeO-DMT 5-HT₁ₐ11Radioligand Binding
5-HT₂ₐ61.4Radioligand Binding
Indazole analog of 5-MeO-DMT 5-HT₂ₐEC₅₀ = 203Functional Assay
5-HT₂BEC₅₀ > 10,000Functional Assay
5-HT₂CEC₅₀ = 532Functional Assay

Experimental Protocol: Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity of test compounds for serotonin receptors using a competitive radioligand binding assay.

Materials:

  • Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human serotonin receptor subtype of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-LSD for 5-HT₆ receptors).

  • Test Compounds: this compound derivatives and analogs.

  • Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.

  • Binding Buffer: Typically 50 mM Tris-HCl, with appropriate salts (e.g., 10 mM MgCl₂, 0.5 mM EDTA), pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

  • 96-well plates, filtration apparatus, and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and homogenize them in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add binding buffer, the radioligand at a concentration close to its K_d value, and the cell membrane suspension.

    • Non-specific Binding: Add the non-specific binding control, the radioligand, and the cell membrane suspension.

    • Competitive Binding: Add serial dilutions of the test compound, the radioligand, and the cell membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity in counts per minute (CPM) using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Kᵢ (binding affinity) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

G A Prepare Reagents (Membranes, Radioligand, Buffers) B Set up 96-well Plate (Total, Non-specific, Competitive) A->B C Incubate B->C D Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki Calculation) E->F

Caption: Workflow for a radioligand binding assay.

Signaling Pathways

Serotonin receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The primary pathways relevant to the 5-HT receptor family are the Gs-coupled and Gq-coupled pathways.

Gs-Coupled Signaling Pathway

Receptors such as 5-HT₄, 5-HT₆, and 5-HT₇ couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

G cluster_0 Intracellular A 5-HT Receptor (e.g., 5-HT₇) B Gs Protein A->B Activates C Adenylyl Cyclase B->C Activates E cAMP C->E D ATP D->E Catalyzes F Protein Kinase A (PKA) E->F Activates G Cellular Response F->G Phosphorylates Targets Ligand Serotonin or Analog Ligand->A Binds

Caption: Gs-coupled serotonin receptor signaling pathway.
Gq-Coupled Signaling Pathway

Receptors like 5-HT₂ₐ, 5-HT₂B, and 5-HT₂C are coupled to the Gq alpha subunit. This activates phospholipase C, which in turn leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

G cluster_0 Intracellular A 5-HT Receptor (e.g., 5-HT₂ₐ) B Gq Protein A->B Activates C Phospholipase C (PLC) B->C Activates D PIP₂ C->D Cleaves E IP₃ D->E F DAG D->F G Ca²⁺ Release (from ER) E->G Triggers H Protein Kinase C (PKC) F->H Activates I Cellular Response G->I H->I Ligand Serotonin or Analog Ligand->A Binds

Caption: Gq-coupled serotonin receptor signaling pathway.

References

Spectroscopic Analysis of 5-Methoxy-1H-indol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Spectroscopic Analysis of Indole Derivatives

Indole and its derivatives are a critical class of heterocyclic compounds widely found in natural products and forming the core scaffold of many pharmaceutical agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these molecules. This guide focuses on the anticipated spectroscopic data for 5-Methoxy-1H-indol-7-amine by examining the available data for 5-Methoxy-1H-indole and providing generalized experimental methodologies.

Spectroscopic Data of 5-Methoxy-1H-indole (Illustrative Example)

The following tables summarize the available spectroscopic data for 5-Methoxy-1H-indole, which serves as a structural analogue to predict the spectral features of this compound. The addition of a primary amine group at the C7 position would be expected to introduce characteristic N-H signals in both NMR and IR spectra and alter the chemical shifts of the aromatic protons and carbons, particularly H-6 and C-7.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data of 5-Methoxy-1H-indole

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Not available in tabulated format--Aromatic Protons (H-2, H-3, H-4, H-6, H-7)
Not available in tabulated formatSinglet-Methoxy Protons (-OCH₃)
Not available in tabulated formatBroad Singlet-Indole N-H

¹³C NMR (Carbon-13 NMR) Data of 5-Methoxy-1H-indole

Chemical Shift (δ) ppmAssignment
Not available in tabulated formatC-2
Not available in tabulated formatC-3
Not available in tabulated formatC-3a
Not available in tabulated formatC-4
Not available in tabulated formatC-5
Not available in tabulated formatC-6
Not available in tabulated formatC-7
Not available in tabulated formatC-7a
Not available in tabulated format-OCH₃

Note: Specific, verified peak lists for ¹H and ¹³C NMR of 5-Methoxy-1H-indole are not consistently available across public databases. The expected spectrum would show signals corresponding to the indole ring protons and carbons, as well as the methoxy group.

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands for 5-Methoxy-1H-indole

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch (Indole)
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch (-OCH₃)
~1620-1450Medium-StrongC=C Aromatic Ring Stretch
~1220StrongAryl-O Stretch (Asymmetric)
~1030StrongAryl-O Stretch (Symmetric)

For this compound, additional peaks would be expected for the amine group:

  • ~3500-3300 cm⁻¹: Two bands for the N-H stretch of a primary amine.

  • ~1650-1580 cm⁻¹: A band for the N-H bend.

Mass Spectrometry (MS) Data

Mass Spectrometry Data for 5-Methoxy-1H-indole

m/zRelative IntensityAssignment
147HighMolecular Ion [M]⁺
132High[M - CH₃]⁺
104Medium[M - CH₃ - CO]⁺

The molecular weight of this compound is 162.19 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 162. Fragmentation patterns would likely involve the loss of the methoxy group and rearrangements of the indole core.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for novel or uncharacterized aromatic amines like this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Parameters: A standard one-dimensional proton experiment is typically sufficient. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an accumulation of 16-64 scans.

  • Referencing: The spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

  • Parameters: A standard proton-decoupled ¹³C experiment is used. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and an accumulation of 1024-4096 scans to achieve adequate signal-to-noise.

  • Referencing: The spectrum is referenced to the solvent peak.

IR Spectroscopy

Thin Solid Film Method:

  • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

  • Drop the resulting solution onto the surface of a single, clean salt plate (e.g., KBr or NaCl).[1]

  • Allow the solvent to fully evaporate, leaving a thin film of the solid compound on the plate.[1]

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[1]

  • A background spectrum of the clean, empty salt plate should be taken prior to the sample measurement.

Attenuated Total Reflectance (ATR) Method for Solids:

  • Run a background spectrum without any sample on the ATR crystal.

  • Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Apply pressure using the clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typical scan settings are a resolution of 4 or 8 cm⁻¹ over a range of 4000-650 cm⁻¹, with 45-100 scans accumulated.

Mass Spectrometry

Electron Ionization (EI) Mass Spectrometry:

  • Sample Introduction: For a volatile and thermally stable solid, a direct insertion probe is commonly used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization: The probe is inserted into the high-vacuum source of the mass spectrometer and heated to vaporize the sample. The gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[2][3]

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions are detected, and a mass spectrum representing the relative abundance of each ion is generated.[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy (FT-IR) Purification->IR MS Mass Spectrometry (e.g., EI-MS) Purification->MS Data_Analysis Data Processing & Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Solubility Profile of 5-Methoxy-1H-indol-7-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 5-Methoxy-1H-indol-7-amine. Due to the limited availability of specific quantitative data for this compound, this document focuses on qualitative solubility characteristics, established methodologies for solubility determination, and strategies for solubilizing related indole compounds. This information is intended to guide researchers in handling this compound and in designing and executing relevant experiments.

Physicochemical Properties

This compound is a derivative of indole, a core structure in many biologically active compounds. Its chemical structure, featuring both a methoxy and an amine group on the indole ring, suggests a molecule with moderate polarity. The melting point of 7-Amino-5-methoxyindole has been reported to be in the range of 120-122 °C[1]. Understanding the physicochemical properties is a crucial first step in addressing solubility challenges.

Qualitative Solubility Summary

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventThis compound (Predicted)5-Methoxyindole (Reported)5-Methoxy-7-methyl-1H-indole (Reported)
WaterSparingly to Slightly SolubleInsoluble / Sparingly soluble[4]Slightly soluble[2]
Dimethyl Sulfoxide (DMSO)SolubleSoluble[3]Data not available
MethanolSolubleSoluble[3]Data not available
EthanolLikely SolubleData not availableData not available
ChloroformLikely SolubleSoluble[3]Data not available
AcetoneLikely SolubleData not availableData not available

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a general workflow for determining the thermodynamic solubility of a compound like this compound.

Equilibrium (Shake-Flask) Method

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: Separate the solid phase from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_res Result A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge and/or filter B->C D Analyze supernatant (e.g., HPLC) C->D E Thermodynamic Solubility D->E

Caption: Workflow for Thermodynamic Solubility Determination.

Strategies for Enhancing Solubility

For compounds with low aqueous solubility, such as this compound, various formulation strategies can be employed to enhance their dissolution.

Co-solvency

The use of water-miscible organic co-solvents is a common approach. For the related compound 5-Methoxyindole, a multi-component solvent system has been shown to be effective.

Example Protocol for a 2.5 mg/mL Solution of 5-Methoxyindole:

  • Prepare a concentrated stock solution of the compound in DMSO.

  • Create a vehicle solution consisting of a mixture of co-solvents and surfactants. A common formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add the stock solution to the vehicle to achieve the desired final concentration.

  • Gentle heating and sonication can be used to aid dissolution if precipitation occurs[4].

Conceptual Signaling Pathway

Indole-containing compounds often interact with various biological targets. Methoxy-activated indoles, in particular, have shown a range of biological activities, including anti-inflammatory and anti-cancer properties[4]. The structural similarity of many indole derivatives to serotonin suggests potential interactions with serotonin receptors.

The following diagram illustrates a simplified, conceptual signaling pathway that could be relevant for a compound like this compound, assuming it acts as a ligand for a G-protein coupled receptor (GPCR), such as a serotonin receptor.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ligand This compound (Ligand) receptor GPCR (e.g., Serotonin Receptor) ligand->receptor Binds gprotein G-Protein receptor->gprotein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates response Cellular Response second_messenger->response Initiates

Caption: Conceptual GPCR Signaling Pathway.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in the public domain, this guide provides a framework for researchers working with this compound. The qualitative solubility profile, inferred from related structures, suggests poor aqueous solubility but good solubility in common organic solvents. For quantitative analysis, the shake-flask method is recommended. In cases where enhanced aqueous solubility is required for experimental assays, the use of co-solvents and other formulation strategies should be explored. The provided conceptual diagrams offer a starting point for understanding the experimental workflows and potential biological interactions of this and similar indole derivatives.

References

A Comprehensive Literature Review of 5-Methoxy-1H-indol-7-amine Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental research, including biological activity and detailed spectroscopic data, on 5-Methoxy-1H-indol-7-amine is limited in publicly available literature. This guide provides a comprehensive overview based on the synthesis of its precursors and the biological activities of structurally related indole derivatives to infer its potential and guide future research.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Substitution on the indole ring allows for the fine-tuning of a compound's pharmacological profile. This compound, a di-substituted indole, represents a promising but underexplored molecule. The presence of an electron-donating methoxy group at the 5-position and an amino group at the 7-position suggests potential for unique biological interactions. This technical guide synthesizes the available information on the synthesis of this compound, primarily through its nitro precursor, and explores the potential therapeutic applications by examining the biological activities of closely related indole derivatives.

Synthesis of this compound

The primary synthetic route to this compound involves the preparation of a key intermediate, 7-methoxy-5-nitro-1H-indole, followed by the reduction of the nitro group.

Synthesis of 7-Methoxy-5-nitro-1H-indole

The synthesis of 7-methoxy-5-nitro-1H-indole can be achieved through a multi-step process, with the direct nitration of 7-methoxy-1H-indole being a key step.[3] The methoxy group at the 7-position directs the electrophilic nitration to the 5-position.[3]

Experimental Protocol: Nitration of 7-methoxy-1H-indole (Representative) [3]

  • Dissolution: Dissolve 7-methoxy-1H-indole (1.0 eq) in a suitable solvent such as glacial acetic acid at a low temperature (e.g., 0-5 °C) in a round-bottom flask equipped with a magnetic stirrer.

  • Preparation of Nitrating Agent: In a separate flask, prepare the nitrating agent, commonly a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Addition of Nitrating Agent: Slowly add the nitrating agent dropwise to the solution of 7-methoxy-1H-indole while maintaining the low temperature and stirring vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water until neutral. The crude 7-methoxy-5-nitro-1H-indole can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Reduction of 7-Methoxy-5-nitro-1H-indole to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. Several methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation of 7-methoxy-5-nitro-1H-indole (General)

  • Reaction Setup: In a hydrogenation vessel, dissolve or suspend 7-methoxy-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically from a balloon or at a set pressure). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by column chromatography or recrystallization if necessary. It is important to note that aminoindoles can be susceptible to air oxidation.

Table 1: Summary of Synthetic Steps for this compound

StepReactionKey Reagents and Conditions
1Synthesis of 7-methoxy-1H-indoleVarious methods starting from substituted anilines.[3]
2Nitration7-methoxy-1H-indole, HNO₃/H₂SO₄, 0-5 °C.[3]
3Reduction7-methoxy-5-nitro-1H-indole, H₂, Pd/C, Ethanol or Ethyl Acetate, Room Temperature.

Synthesis Workflow

Synthesis_Workflow Start Substituted Aniline Precursor Step1 Synthesis of 7-methoxy-1H-indole Start->Step1 Multi-step synthesis Step2 Nitration Step1->Step2 HNO₃/H₂SO₄ Step3 Reduction Step2->Step3 H₂ / Pd/C Final_Product This compound Step3->Final_Product

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Data

No experimentally determined physicochemical or spectroscopic data for this compound were found in the reviewed literature. For its precursor, 7-methoxy-5-nitro-1H-indole, predicted NMR and other analytical data are available from chemical suppliers and databases.[4] Researchers are advised to perform full characterization (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) upon successful synthesis of the target compound.

Biological Activity and Therapeutic Potential (Inferred from Analogs)

While direct biological data for this compound is not available, the broader class of substituted indoles exhibits a vast array of pharmacological activities.[1][5] The activities of closely related methoxy- and amino-substituted indoles can provide insights into the potential therapeutic applications of the target molecule.

Anticancer Activity

Indole derivatives are widely investigated as anticancer agents.[6][7] For instance, derivatives of 5-nitroindole have been shown to act as G-quadruplex binders, leading to the downregulation of the c-Myc oncogene.[7] While reduction of the nitro group to an amine can alter this specific activity, the aminoindole scaffold itself is present in many anticancer compounds. The anticancer activity of various indole derivatives is often attributed to their ability to inhibit key enzymes like kinases or to interfere with microtubule polymerization.

Central Nervous System (CNS) Activity

The indole core is structurally related to the neurotransmitter serotonin (5-hydroxytryptamine). Consequently, many indole derivatives exhibit CNS activity. For example, 2-aminoindole derivatives have been investigated as inhibitors of IκB kinase, which is involved in neuroinflammatory processes.[8] Furthermore, certain tryptamine derivatives with a 5-methoxy group are known to have psychedelic properties, acting as agonists at serotonin receptors.

Other Potential Activities

The indole nucleus is a versatile scaffold found in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[7] The specific substitution pattern of this compound may confer novel activities in these or other therapeutic areas.

Table 2: Biological Activities of Selected Indole Derivatives (Illustrative Examples)

Compound/Derivative ClassBiological ActivityQuantitative Data (if available)Reference
Substituted indolo[2,3-c]quinolin-6-onesHaspin kinase inhibitionIC₅₀ = 1 nM and 2 nM for two derivatives[6]
2-Aminoindole DerivativesIκB kinase inhibition, Phosphodiesterase-V inhibitionNot specified[8]
3-Aminoindole DerivativesAnticancer, AnalgesicNot specified[9]
2-Amino-5-hydroxyindole Derivatives5-Lipoxygenase inhibitionNot specified[10]

Hypothetical Signaling Pathway

Given the prevalence of indole derivatives as kinase inhibitors, a potential mechanism of action for a hypothetical anticancer derivative of this compound could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as a receptor tyrosine kinase (RTK) pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Ligand Growth Factor Ligand->RTK Inhibitor Hypothetical This compound Derivative Inhibitor->RTK

Caption: Hypothetical inhibition of an RTK signaling pathway.

Future Research Directions

The lack of direct research on this compound highlights a significant opportunity for further investigation. Future research should focus on:

  • Optimized Synthesis and Characterization: Development and publication of a detailed, optimized, and scalable synthetic protocol for this compound, including full spectroscopic characterization (¹H-NMR, ¹³C-NMR, HRMS, IR) and determination of its physicochemical properties.

  • Broad Biological Screening: In vitro screening of the compound against a wide range of biological targets, including various cancer cell lines, kinases, G-protein coupled receptors (especially serotonin receptors), and microbial strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives of this compound to establish SAR and identify key structural features for desired biological activities.

  • Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies should be conducted to elucidate the specific molecular targets and signaling pathways involved.

Conclusion

This compound is a structurally intriguing indole derivative that remains largely unexplored. Based on the well-established and diverse biological activities of the broader indole class of compounds, it holds considerable potential as a scaffold for the development of novel therapeutic agents. The synthetic route via its nitro precursor is feasible, and the key challenge lies in the thorough investigation of its biological profile. This technical guide provides a foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule, potentially unlocking new avenues in drug discovery.

References

5-Methoxy-1H-indol-7-amine: A Comprehensive Technical Guide on Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and core chemical properties of 5-Methoxy-1H-indol-7-amine (CAS No. 13838-47-6). Due to the limited availability of comprehensive safety and toxicological data for this specific compound, this document incorporates extrapolated information from structurally related aminoindoles and methoxyindoles to ensure a thorough understanding of the potential hazards and necessary precautions.

Chemical and Physical Properties

This compound, also known as 7-Amino-5-methoxyindole, is a solid organic compound.[1] The presence of both a methoxy and an amino group on the indole scaffold suggests its potential for diverse chemical reactions and biological activities.

PropertyValueReference
CAS Number 13838-47-6[1][2][3][4]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance Solid[1]
Melting Point 120-122 °C[3]

Safety and Handling

While a specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available, data from related aminoindole compounds indicate that it should be handled with care in a laboratory setting. The following safety precautions are recommended.

Hazard Identification

Based on the safety data for analogous compounds such as 5-aminoindole and 7-aminoindole, this compound should be considered:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE) and Handling Guidelines

A stringent safety protocol should be in place when handling this compound.

PrecautionDescription
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Eye Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat.
Respiratory Protection If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

A potential synthetic pathway could involve the nitration of 5-methoxyindole followed by the reduction of the nitro group to an amine.

Hypothetical Synthesis Workflow:

G start 5-Methoxyindole nitration Nitration (e.g., HNO3/H2SO4) start->nitration intermediate 5-Methoxy-7-nitro-1H-indole nitration->intermediate reduction Reduction (e.g., H2/Pd-C, SnCl2/HCl) intermediate->reduction product This compound reduction->product purification Purification (e.g., Column Chromatography, Recrystallization) product->purification G cluster_downstream Potential Downstream Cellular Effects cluster_pathways Potential Target Pathways compound This compound serotonin Serotonin Receptor Signaling compound->serotonin pi3k PI3K/Akt Signaling compound->pi3k mapk MAPK Signaling compound->mapk nfkb NF-κB Signaling compound->nfkb apoptosis Apoptosis cell_cycle Cell Cycle Regulation inflammation Inflammatory Response neurotransmission Neurotransmitter Regulation serotonin->neurotransmission pi3k->apoptosis mapk->cell_cycle nfkb->inflammation

References

Methodological & Application

Application Notes and Protocols for 5-Methoxy-1H-indol-7-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in a vast array of natural products and synthetic compounds of therapeutic interest.[1][2] Its versatile chemical nature allows for functionalization at multiple positions, leading to diverse pharmacological activities.[2][3] This document provides detailed application notes and protocols for the potential use of 5-Methoxy-1H-indol-7-amine, a specific substituted indole, in medicinal chemistry and drug discovery.

While direct literature on this compound is limited, its structural similarity to other biologically active methoxy and amino-substituted indoles suggests its potential as a valuable scaffold.[4][5] The strategic placement of a methoxy group at the 5-position and an amine group at the 7-position offers unique opportunities for chemical modification and interaction with biological targets. These functional groups can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, which are critical for target binding and pharmacokinetic profiles.[5]

These notes will explore the potential applications of this compound as a building block for the synthesis of kinase inhibitors and agents targeting neurodegenerative diseases, based on the activities of related indole derivatives.[6][7] Detailed synthetic protocols, experimental methodologies for biological evaluation, and data presentation are provided to guide researchers in exploring the therapeutic potential of this compound.

Potential Therapeutic Applications

Kinase Inhibitors

The indole nucleus is a common core structure in many kinase inhibitors.[8] The 7-amino group of this compound can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of ATP that interacts with the kinase hinge region. The 5-methoxy group can be utilized to enhance potency and selectivity by forming additional interactions within the ATP-binding pocket.

Derivatives of this compound could potentially target a variety of kinases implicated in cancer and other diseases, such as EGFR, PERK, and CHK1.[6][8][9]

Agents for Neurodegenerative Diseases

Indole derivatives have shown promise as neuroprotective agents, particularly in the context of Alzheimer's disease.[7] The antioxidant properties of the indole ring, combined with the ability of substituents to modulate interactions with targets like serotonin receptors, contribute to their neuroprotective effects.[7][10][11] The 5-methoxyindole scaffold, in particular, is a key component of melatonin, a neurohormone with well-documented neuroprotective and antioxidant activities.[7] Hybrid molecules incorporating the 5-methoxyindole moiety have demonstrated significant neuroprotection in cellular models of Alzheimer's disease.[7]

Data Presentation: Biological Activities of Related Indole Derivatives

The following tables summarize the biological activities of structurally related indole compounds to provide a rationale for the proposed applications of this compound.

Table 1: Kinase Inhibitory Activity of Indole Derivatives

Compound/ScaffoldTarget KinaseActivity (IC50/Ki)Reference
7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414)PERKNot specified[6]
5-azaindolocarbazolesCHK114 nM (for compound 55b)[8]
Indole-2-carboxamidesEGFRWT/EGFRT790M29 nM to 47 nM (GI50 for most potent compounds)[9]
1H-Pyrazole Biaryl Sulfonamides (derived from indazole)G2019S-LRRK215 nM (IC50 for compound 8)[12]

Table 2: Neuroprotective and Receptor Binding Activity of Methoxyindole Derivatives

CompoundBiological Target/ModelActivity (EC50/Ki)Reference
5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amideNeuroprotection in MC65 cells (Alzheimer's model)27.60 ± 9.4 nM (EC50)[7]
7-Methoxy-N,N-dimethyltryptamine (7-MeO-DMT)5-HT2A Receptor5,400–5,440 nM (Ki)[11]
7-Methoxy-N,N-dimethyltryptamine (7-MeO-DMT)5-HT1A Receptor1,760 nM (Ki)[11]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of substituted indoles.[13][14] A common strategy involves the reduction of a corresponding nitroindole.

Step 1: Synthesis of 7-Nitro-5-methoxy-1H-indole

This step can be achieved via regioselective nitration of 5-methoxy-1H-indole.

  • Materials: 5-methoxy-1H-indole, Nitric acid (fuming), Acetic anhydride, Acetic acid, Ice, Sodium bicarbonate solution (saturated), Ethanol.

  • Procedure:

    • Dissolve 5-methoxy-1H-indole (1.0 eq) in a mixture of acetic acid and acetic anhydride at 0-5°C in a round-bottom flask.

    • Slowly add fuming nitric acid (1.1 eq) dropwise to the solution while maintaining the low temperature and stirring vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and stir for 30 minutes.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by vacuum filtration and wash with cold water.

    • Purify the crude product by recrystallization from ethanol to yield 7-nitro-5-methoxy-1H-indole.

Step 2: Reduction of 7-Nitro-5-methoxy-1H-indole to this compound

  • Materials: 7-nitro-5-methoxy-1H-indole, Tin(II) chloride dihydrate (SnCl2·2H2O) or Iron powder (Fe), Ethanol, Hydrochloric acid (concentrated), Sodium hydroxide solution (10%), Ethyl acetate, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Suspend 7-nitro-5-methoxy-1H-indole (1.0 eq) in ethanol.

    • Add SnCl2·2H2O (4-5 eq) or Fe powder (3-4 eq) and concentrated hydrochloric acid.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Protocol for In Vitro Kinase Inhibition Assay (Example: PERK)

This protocol describes a general method to evaluate the inhibitory activity of this compound derivatives against a target kinase.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the target kinase.

  • Materials: Recombinant human PERK kinase, ATP, Kinase buffer, Substrate peptide, Test compounds, 96-well plates, Plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate peptide.

    • Initiate the kinase reaction by adding a solution of ATP and recombinant PERK enzyme.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay measuring remaining ATP).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol for Neuroprotection Assay in a Cellular Model of Alzheimer's Disease

This protocol outlines a method to assess the neuroprotective effects of this compound derivatives.

  • Objective: To evaluate the ability of test compounds to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.

  • Cell Line: SH-SY5Y human neuroblastoma cells or primary neuronal cultures.

  • Materials: Cell culture medium, Aβ peptide (e.g., Aβ25-35 or Aβ1-42), Test compounds, MTT reagent, 96-well plates, Incubator (37°C, 5% CO2).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Expose the cells to a toxic concentration of aggregated Aβ peptide for 24-48 hours. Include control wells with untreated cells and cells treated only with Aβ.

    • After the incubation period, assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the EC50 value, the concentration at which the compound provides 50% protection against Aβ-induced toxicity.

Visualizations

Synthesis_of_5_Methoxy_1H_indol_7_amine start 5-methoxy-1H-indole intermediate 7-nitro-5-methoxy-1H-indole start->intermediate Nitration (HNO3, Ac2O) product This compound intermediate->product Reduction (SnCl2 or Fe/HCl)

Caption: Proposed synthetic pathway for this compound.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Add Compound and Reaction Mix to Plate A->C B Prepare Kinase Reaction Mix (Buffer, Substrate) B->C D Initiate Reaction (Add Kinase and ATP) C->D E Incubate at 30°C D->E F Stop Reaction and Measure Activity E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for in vitro kinase inhibition assay.

Neuroprotection_Signaling_Pathway AB Amyloid-Beta (Aβ) Oligomers ROS Reactive Oxygen Species (ROS) AB->ROS Mito Mitochondrial Dysfunction AB->Mito Apoptosis Apoptosis ROS->Apoptosis Mito->Apoptosis Neuroprotection Neuroprotection Compound This compound Derivative Compound->ROS Antioxidant Effect Compound->Mito Mitochondrial Protection Compound->Neuroprotection

Caption: Hypothetical neuroprotective signaling pathway modulation.

References

Application Notes and Protocols for the Synthesis of 5-Methoxy-1H-indol-7-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-Methoxy-1H-indol-7-amine and its derivatives, key intermediates in medicinal chemistry and drug discovery. The synthetic strategy focuses on the regioselective nitration of 7-methoxy-1H-indole, followed by reduction to the target amine. Furthermore, protocols for the functionalization of the indole core at the C3 position are detailed, allowing for the creation of a diverse library of derivatives.

The primary synthetic route involves two main steps: the nitration of 7-methoxy-1H-indole to form 7-methoxy-5-nitro-1H-indole, and the subsequent reduction of the nitro group to yield this compound. The methoxy group at the C7 position effectively directs the electrophilic nitration to the C5 position.[1] The resulting 5-nitro intermediate can be readily converted to the 5-amino compound using standard reduction methods.[2]

Further diversification of the scaffold can be achieved prior to the reduction of the nitro group. The C3 position of the 7-methoxy-5-nitro-1H-indole is susceptible to electrophilic substitution, such as the Vilsmeier-Haack formylation, which introduces a versatile aldehyde functional group.[2] For derivatives halogenated at the C3 position, Sonogashira coupling offers a powerful method for carbon-carbon bond formation with terminal alkynes.[2]

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the key transformations in the synthesis of this compound derivatives.

Protocol 1: Synthesis of 7-Methoxy-5-nitro-1H-indole via Nitration

This protocol details the direct nitration of 7-methoxy-1H-indole. The strong acidic conditions require careful temperature control to prevent side reactions and degradation of the indole ring.[3]

Materials:

  • 7-methoxy-1H-indole

  • Glacial acetic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-methoxy-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]

  • In a separate flask, prepare the nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.[4]

  • Add the nitrating mixture dropwise to the cooled indole solution, ensuring the temperature is maintained below 5 °C.[1]

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.[4]

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.[1]

  • Extract the product with ethyl acetate.[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain 7-methoxy-5-nitro-1H-indole.[4]

Quantitative Data:

ParameterValue
Starting Material7-methoxy-1H-indole
Key ReagentsHNO₃, H₂SO₄, Acetic Acid
Temperature0 °C to Room Temperature
Reaction Time2-3 hours
Anticipated YieldModerate to High
Protocol 2: Synthesis of this compound via Nitro Reduction

This protocol describes the reduction of the 5-nitro group to the corresponding amine using iron powder.

Materials:

  • 7-methoxy-5-nitro-1H-indole derivative (1.0 eq)

  • Iron powder (Fe) (5.0 eq)

  • Ammonium chloride (NH₄Cl) (5.0 eq)

  • Ethanol

  • Water

  • Celite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of the 7-methoxy-5-nitro-1H-indole derivative in a 4:1 mixture of ethanol and water, add iron powder and ammonium chloride.[2]

  • Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-6 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.[2]

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.[2]

  • Concentrate the filtrate under reduced pressure to remove the ethanol.[2]

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 5-amino-7-methoxy-1H-indole derivative.[2]

Quantitative Data:

ParameterValue
Starting Material7-methoxy-5-nitro-1H-indole
Key ReagentsFe powder, NH₄Cl
SolventEthanol/Water (4:1)
TemperatureReflux (80-90 °C)
Reaction Time2-6 hours
Anticipated YieldVariable, dependent on substrate
Protocol 3: C3-Formylation via Vilsmeier-Haack Reaction

This protocol details the introduction of a formyl group at the C3 position of 7-methoxy-5-nitro-1H-indole.

Materials:

  • 7-methoxy-5-nitro-1H-indole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Crushed ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 7-methoxy-5-nitro-1H-indole in anhydrous DCM at 0 °C, add POCl₃ dropwise.[2]

  • To this mixture, add anhydrous DMF dropwise, maintaining the temperature at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[2]

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.[2]

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.[2]

  • Extract the aqueous layer with DCM (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Quantitative Data:

ParameterValue
Starting Material7-methoxy-5-nitro-1H-indole
Key ReagentsPOCl₃, DMF
SolventAnhydrous DCM
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Anticipated YieldGood
Protocol 4: C3-Functionalization via Sonogashira Coupling

This protocol provides a general method for the coupling of a 3-halo-7-methoxy-5-nitro-1H-indole with a terminal alkyne.

Materials:

  • 3-halo-7-methoxy-5-nitro-1H-indole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Celite

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 3-halo-7-methoxy-5-nitro-1H-indole and the terminal alkyne in anhydrous THF, add Pd(PPh₃)₄ and CuI.[2]

  • Add triethylamine to the mixture.[2]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring by TLC.[2]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[2]

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Quantitative Data:

SubstrateCoupling PartnerProductAnticipated Yield (%)
3-iodo-7-methoxy-5-nitro-1H-indolePhenylacetylene7-methoxy-5-nitro-3-(phenylethynyl)-1H-indole70-85[2]
3-bromo-7-methoxy-5-nitro-1H-indoleEthynyltrimethylsilane7-methoxy-5-nitro-3-((trimethylsilyl)ethynyl)-1H-indole65-80[2]

Visualizations

G cluster_0 Synthesis of this compound cluster_1 Derivatization at C3-Position A 7-Methoxy-1H-indole B 7-Methoxy-5-nitro-1H-indole A->B Protocol 1: Nitration (HNO₃/H₂SO₄) C This compound B->C Protocol 2: Reduction (Fe/NH₄Cl) D 7-Methoxy-5-nitro-1H-indole E 3-Formyl-7-methoxy-5-nitro-1H-indole D->E Protocol 3: Vilsmeier-Haack (POCl₃/DMF) F 3-Halo-7-methoxy-5-nitro-1H-indole G 3-Alkynyl-7-methoxy-5-nitro-1H-indole F->G Protocol 4: Sonogashira Coupling G cluster_protocol1 Protocol 1: Nitration Workflow P1_Start Start: Dissolve 7-methoxy-1H-indole in acetic acid P1_Step1 Cool to 0 °C P1_Start->P1_Step1 P1_Step2 Add nitrating mixture (HNO₃/H₂SO₄) dropwise at < 5 °C P1_Step1->P1_Step2 P1_Step3 Stir at RT for 2-3 hours P1_Step2->P1_Step3 P1_Step4 Quench with ice P1_Step3->P1_Step4 P1_Step5 Neutralize with NaHCO₃ P1_Step4->P1_Step5 P1_Step6 Extract with Ethyl Acetate P1_Step5->P1_Step6 P1_Step7 Wash, dry, and concentrate P1_Step6->P1_Step7 P1_Step8 Column Chromatography P1_Step7->P1_Step8 P1_End End: 7-Methoxy-5-nitro-1H-indole P1_Step8->P1_End G cluster_protocol2 Protocol 2: Nitro Reduction Workflow P2_Start Start: Suspend 7-methoxy-5-nitro-1H-indole in EtOH/H₂O P2_Step1 Add Fe powder and NH₄Cl P2_Start->P2_Step1 P2_Step2 Reflux for 2-6 hours P2_Step1->P2_Step2 P2_Step3 Cool to RT and filter through Celite P2_Step2->P2_Step3 P2_Step4 Concentrate filtrate P2_Step3->P2_Step4 P2_Step5 Extract with Ethyl Acetate P2_Step4->P2_Step5 P2_Step6 Wash, dry, and concentrate P2_Step5->P2_Step6 P2_End End: This compound P2_Step6->P2_End

References

Application Notes and Protocols for the Quantification of 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indol-7-amine is a substituted indole derivative of interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound in various matrices is essential for pharmacokinetic studies, metabolism research, and quality control. While specific validated analytical methods for this compound are not widely published, this document provides detailed proposed protocols based on established methods for structurally similar indole compounds. The primary recommended techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Proposed Analytical Methods

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For quantification in biological matrices like plasma, LC-MS/MS is the preferred method due to its high sensitivity and specificity. For purity assessment of the bulk drug substance, HPLC-UV is often sufficient.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique suitable for the quantification of this compound in samples with relatively high concentrations and for purity analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice. Its high sensitivity and selectivity allow for the detection and quantification of low concentrations of the analyte, minimizing interference from matrix components.

Data Presentation

The following tables summarize the proposed starting conditions for the analytical methods and the typical validation parameters to be assessed.

Table 1: Proposed Chromatographic Conditions

ParameterHPLC-UVLC-MS/MS
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water[1]
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile[1]
Gradient Isocratic or Gradient (e.g., 10-90% B in 15 min)Gradient (e.g., 5-95% B in 5 min)
Flow Rate 1.0 mL/min0.3 mL/min
Column Temp. 30 °C40 °C
Injection Vol. 10 µL5 µL
Detection UV at ~225 nm and 280 nmPositive Ion Electrospray (ESI+)
MS/MS Transition N/ATo be determined by infusion of the compound

Table 2: Typical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Limit of Detection (LOD) Signal-to-Noise ratio of 3
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10
Accuracy (% Recovery) 85-115% (80-120% at LOQ)
Precision (%RSD) < 15% (< 20% at LOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Stability Analyte stable under relevant storage and processing conditions

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma (for LC-MS/MS)

This protocol describes a protein precipitation method for the extraction of this compound from human plasma.[2]

Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Deionized water

Procedure:

  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

  • Spiking: Add the internal standard solution to each sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol is a starting point for determining the purity of a this compound drug substance.[3]

Materials and Reagents:

  • This compound

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Deionized water

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Set the column temperature to 30 °C.

    • Set the UV detector to monitor at 225 nm and 280 nm.

  • Injection and Data Acquisition: Inject 10 µL of the prepared sample. Run the gradient program and acquire the data for at least 20 minutes.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Visualizations

analytical_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis SampleReceipt Sample Receipt SamplePrep Sample Preparation (e.g., Protein Precipitation) SampleReceipt->SamplePrep StdPrep Standard and QC Preparation LCMS_Analysis LC-MS/MS or HPLC-UV Analysis StdPrep->LCMS_Analysis SamplePrep->LCMS_Analysis DataProcessing Data Processing and Integration LCMS_Analysis->DataProcessing Quantification Quantification and Reporting DataProcessing->Quantification

Caption: General analytical workflow for the quantification of this compound.

method_selection cluster_input Input Requirement cluster_decision Decision cluster_output Method Choice Requirement Required Sensitivity and Selectivity Decision High? Requirement->Decision LCMS LC-MS/MS Decision->LCMS Yes HPLC HPLC-UV Decision->HPLC No

Caption: Logic for selecting the appropriate analytical method.

References

Application Notes and Protocols: 5-Methoxy-1H-indol-7-amine as a Versatile Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indol-7-amine is a valuable heterocyclic building block in medicinal chemistry, offering a privileged scaffold for the synthesis of a diverse range of biologically active compounds. The indole core is a common motif in numerous natural products and approved drugs.[1] The strategic placement of a methoxy group at the 5-position and an amino group at the 7-position provides key handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in drug discovery, with a particular focus on the synthesis of kinase inhibitors.

Applications in Drug Discovery

The electron-donating methoxy group and the nucleophilic amino group on the indole scaffold of this compound make it an attractive starting material for the synthesis of compounds targeting various biological pathways. Key applications include:

  • Kinase Inhibitors: The amino group at the 7-position can serve as a key interaction point with the hinge region of protein kinases. A wide array of kinase inhibitors across different families have been developed using substituted amino-indoles and related azaindoles.[2]

  • Serotonin Receptor Modulators: The indole scaffold is structurally related to serotonin, making its derivatives prime candidates for interacting with serotonin receptors. Methoxyindoles, in particular, are key intermediates in the synthesis of serotonin receptor modulators for potential applications in treating depression and anxiety.[3]

  • Anti-cancer Agents: Indole derivatives have demonstrated significant potential in cancer therapy by targeting various mechanisms, including the inhibition of kinases involved in cell proliferation and survival.[4]

  • Anti-neurodegenerative Agents: The indole core is present in many compounds being investigated for the treatment of neurodegenerative diseases like Alzheimer's. These compounds often target enzymes such as cholinesterases or signaling pathways involved in neuronal cell death.

Data Presentation: Biological Activity of Indole-Based Kinase Inhibitors

The following table summarizes the biological activity of selected indole-based compounds as kinase inhibitors, highlighting the potential of derivatives synthesized from scaffolds like this compound.

Compound ClassTarget KinaseIC50 / Ki (nM)Reference
Azaindole Derivativec-Met20[2]
Azaindole Derivativec-Met70[2]
7-AzaindolylideneimidazoleCdc720[2]
Indole DerivativeCdc70.07 (Ki)[2]
Azaindole Urea DerivativeMAP4K17[5]
Oxindole-based inhibitorsCDK2Low nanomolar[6]

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-5-nitro-1H-indole (Precursor)

This protocol is adapted from established methods for the synthesis and nitration of methoxyindoles.[7][8]

Step 1a: Synthesis of 7-Methoxy-1H-indole

A reliable method for the synthesis of 7-methoxy-1H-indole starts from 4-amino-3-methoxybenzoic acid through a multi-step sequence.[7]

Step 1b: Nitration of 7-Methoxy-1H-indole

  • Dissolution: Dissolve 7-methoxy-1H-indole (1.0 eq) in glacial acetic acid at 0-5 °C in a round-bottom flask equipped with a magnetic stirrer.

  • Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture of fuming nitric acid in acetic anhydride.

  • Addition: Slowly add the nitrating agent dropwise to the indole solution while maintaining the low temperature and stirring vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until neutral, and purify by recrystallization from ethanol or by column chromatography on silica gel to yield 7-methoxy-5-nitro-1H-indole.[7]

Protocol 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 7-methoxy-5-nitro-1H-indole.[9]

  • Suspension: To a suspension of 7-methoxy-5-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Reflux: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Filtration: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extraction: Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the this compound derivative.[9]

Protocol 3: General Procedure for the Synthesis of a Pyrimidine-Based Kinase Inhibitor

This protocol provides a general workflow for coupling this compound with a dichloropyrimidine core, a common strategy in kinase inhibitor synthesis.

  • Nucleophilic Substitution: In a suitable solvent such as isopropanol, react this compound (1.0 eq) with a 2,4-dichloropyrimidine derivative (1.1 eq) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture at reflux and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 7-((2-chloropyrimidin-4-yl)amino)-5-methoxy-1H-indole intermediate.

  • Further Derivatization: The remaining chlorine atom on the pyrimidine ring can be displaced by another nucleophile (e.g., an aniline or an amine-containing side chain) in a subsequent nucleophilic aromatic substitution reaction to generate the final kinase inhibitor.

Protocol 4: General Kinase Inhibition Assay (HTRF)

This is a general protocol for assessing the inhibitory activity of synthesized compounds against a target kinase.[4]

  • Plate Preparation: In a 384-well assay plate, add 5 µL of kinase assay buffer.

  • Compound Addition: Add 2.5 µL of the test compound dilution in DMSO (or DMSO for controls).

  • Kinase Addition: Add 2.5 µL of the target kinase solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Add detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin) and incubate for 60 minutes.

  • Data Analysis: Read the plate on an HTRF-compatible reader and calculate the percentage of inhibition for each compound concentration relative to the DMSO controls to determine the IC50 value.[4]

Mandatory Visualizations

G cluster_0 Synthesis of this compound cluster_1 Synthesis of a Kinase Inhibitor 4-Amino-3-methoxybenzoic_acid 4-Amino-3-methoxy- benzoic acid 7-Methoxy-1H-indole 7-Methoxy-1H-indole 4-Amino-3-methoxybenzoic_acid->7-Methoxy-1H-indole Multi-step synthesis 7-Methoxy-5-nitro-1H-indole 7-Methoxy-5-nitro- 1H-indole 7-Methoxy-1H-indole->7-Methoxy-5-nitro-1H-indole Nitration (HNO3/H2SO4) This compound This compound 7-Methoxy-5-nitro-1H-indole->this compound Reduction (Fe/NH4Cl) Building_Block This compound Intermediate Coupled Intermediate Building_Block->Intermediate Nucleophilic Substitution Dichloropyrimidine 2,4-Dichloropyrimidine Derivative Dichloropyrimidine->Intermediate Final_Compound Kinase Inhibitor Intermediate->Final_Compound Nucleophilic Substitution Side_Chain Amine-containing Side Chain Side_Chain->Final_Compound

Caption: Synthetic workflow for this compound and its use in kinase inhibitor synthesis.

cluster_pathway Simplified Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival Transcription_Factor->Cellular_Response Kinase_Inhibitor This compound Derivative Kinase_Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase cascade by a this compound derivative.

References

Application Notes and Protocols for 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-1H-indol-7-amine is a member of the indole family, a class of heterocyclic compounds that are scaffolds for numerous biologically active molecules. The 5-methoxyindole core is notably present in endogenous neurochemicals like melatonin and in psychoactive tryptamines. The structural similarity of this compound to known neuromodulators suggests its potential interaction with various biological targets, including serotonin receptors, and enzymes involved in neurotransmission and cell division.

These application notes provide detailed in vitro assay protocols to investigate the biological activity of this compound. The described assays are foundational for characterizing its pharmacological profile and elucidating its mechanism of action. The potential biological activities are inferred from the activities of structurally related indole compounds.

Safety Precautions

Hazard Statements: Based on data for similar indole compounds, this compound may be harmful if swallowed and toxic in contact with skin, causing serious eye irritation. It may also be very toxic to aquatic life.

Precautionary Statements: Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. Work should be conducted in a well-ventilated area or a fume hood.[1] In case of contact, wash skin thoroughly and seek medical attention.[2] For detailed safety information, consult the Safety Data Sheet (SDS) for this compound or a structurally related compound.[1][2][3]

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC₉H₁₀N₂O
Molecular Weight162.19 g/mol
Melting Point120-122 °C[4]
Boiling PointNot determined
SolubilitySparingly soluble in water

Potential Biological Targets and In Vitro Assays

Based on the activities of structurally related 5-methoxyindole derivatives, the following biological targets and corresponding in vitro assays are proposed for the characterization of this compound.

  • Serotonin Receptor Binding and Functional Activity: The indole structure is a common pharmacophore for serotonin (5-HT) receptor ligands.

  • Acetylcholinesterase (AChE) Inhibition: Indole derivatives have been explored as inhibitors of AChE, an enzyme critical for cholinergic neurotransmission.

  • Tubulin Polymerization Inhibition: The indole nucleus is found in several compounds that interfere with microtubule dynamics, a key target in cancer therapy.

  • Topoisomerase I (Topo I) Inhibition: Some indole-containing compounds have been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and a target for anticancer drugs.

Experimental Protocols

Serotonin 5-HT1A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT1A receptor.

Principle: The assay measures the ability of the test compound to displace a known radioligand from the 5-HT1A receptor. The concentration at which the test compound displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.[5]

Materials and Reagents:

  • Human recombinant 5-HT1A receptor membranes (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist)[5]

  • Non-specific binding control: 10 µM Serotonin[5]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[5]

  • Scintillation cocktail

  • 96-well microplates, glass fiber filters, and a cell harvester

  • Liquid scintillation counter

Protocol:

  • Membrane Preparation: Thaw the receptor membranes on ice and dilute to the desired protein concentration in assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and membranes.

    • Non-specific Binding: Radioligand, membranes, and non-specific binding control.

    • Test Compound: Radioligand, membranes, and a range of concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.[5]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[5]

Illustrative Data Presentation:

CompoundReceptorRadioligandKi (nM)
This compound5-HT1A[³H]8-OH-DPATTo be determined
Serotonin5-HT1A[³H]8-OH-DPAT1.8[6]
8-OH-DPAT5-HT1A[³H]8-OH-DPAT0.6[6]
7-MeO-DMT5-HT1ANot specified1,760[7]

Note: Data for Serotonin, 8-OH-DPAT, and 7-MeO-DMT are for illustrative purposes.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Receptor Membranes Incubate Incubate at RT Membrane->Incubate Radioligand Radioligand Radioligand->Incubate Compound Test Compound Compound->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate Specific Binding Count->Calculate Plot Plot Curve Calculate->Plot Ki Determine IC50 & Ki Plot->Ki

Caption: Workflow for the 5-HT1A Receptor Binding Assay.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol details a colorimetric assay to screen for the inhibitory activity of this compound against acetylcholinesterase based on the Ellman method.[8][9]

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.[8][9]

Materials and Reagents:

  • Acetylcholinesterase (e.g., from Electrophorus electricus)[8]

  • Acetylthiocholine iodide (ATCI)[8]

  • DTNB (Ellman's Reagent)[8]

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0[8][9]

  • Positive Control: Donepezil or another known AChE inhibitor

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in assay buffer. The final DMSO concentration should be kept below 1%.[8]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank: Assay buffer.

    • Negative Control (100% activity): AChE and assay buffer (with vehicle).

    • Positive Control: AChE and a known inhibitor.

    • Test Compound: AChE and various concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.[9]

  • Reaction Initiation: Add a freshly prepared mixture of ATCI and DTNB to all wells to start the reaction.[9]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically over 10-20 minutes, or as an endpoint reading after a fixed incubation time.[9][10]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition for each concentration of the test compound relative to the negative control. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.[8]

Illustrative Data Presentation:

CompoundSource of AChEIC50 (µM)
This compoundE. electricusTo be determined
DonepezilE. electricusTypically in the low nM range

Note: The IC50 for Donepezil is provided for illustrative purposes.

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_measurement Measurement AChE AChE Step1 AChE + ATCh -> Thiocholine AChE->Step1 ATCh Acetylthiocholine (ATCh) ATCh->Step1 DTNB DTNB Step2 Thiocholine + DTNB -> TNB (Yellow) DTNB->Step2 Inhibitor This compound Inhibitor->AChE Inhibition Step1->Step2 Measure Measure Absorbance at 412 nm Step2->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Principle of the Acetylcholinesterase Inhibition Assay.

In Vitro Tubulin Polymerization Assay

This protocol outlines a fluorescence-based assay to determine if this compound affects tubulin polymerization.

Principle: The polymerization of purified tubulin into microtubules is monitored using a fluorescent reporter that specifically binds to polymerized microtubules, leading to an increase in fluorescence intensity.[11]

Materials and Reagents:

  • Purified tubulin (e.g., bovine brain tubulin, >99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)[12]

  • GTP solution

  • Glycerol

  • Fluorescent reporter dye

  • Positive Controls: Nocodazole (inhibitor), Paclitaxel (enhancer)[11]

  • 96-well, non-binding, black microplate

  • Fluorescence microplate reader with temperature control

Protocol:

  • Preparation: Pre-warm the microplate reader to 37°C.

  • Tubulin Reaction Mix: On ice, prepare a tubulin reaction mix containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.[11]

  • Assay Setup: In the pre-warmed 96-well plate, add the test compound, positive controls, or vehicle control.

  • Reaction Initiation: To initiate polymerization, add the ice-cold tubulin reaction mix to each well.[11]

  • Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 60-90 minutes at 37°C.[12]

  • Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. The effect of the test compound is quantified by comparing the rate and extent of polymerization to the controls. Calculate the IC50 value if dose-dependent inhibition is observed.

Illustrative Data Presentation:

CompoundEffect on Tubulin PolymerizationIC50 (µM)
This compoundTo be determinedTo be determined
NocodazoleInhibitionTypically in the low µM range
PaclitaxelEnhancementNot applicable (enhancer)

Note: Data for Nocodazole and Paclitaxel are for illustrative purposes.

G cluster_setup Assay Setup cluster_reaction Polymerization cluster_analysis Data Analysis TubulinMix Tubulin Reaction Mix (on ice) Initiate Add Mix to Plate TubulinMix->Initiate Compound Test Compound/Controls Plate 96-well plate (at 37°C) Compound->Plate Plate->Initiate Measure Measure Fluorescence over time at 37°C Initiate->Measure Plot Plot Polymerization Curves Measure->Plot Analyze Determine Effect & IC50 Plot->Analyze

Caption: Workflow for the In Vitro Tubulin Polymerization Assay.

Topoisomerase I (Topo I) Inhibition Assay

This protocol describes an assay to evaluate the inhibitory effect of this compound on the activity of human topoisomerase I.

Principle: Topo I relaxes supercoiled plasmid DNA. In this assay, the conversion of supercoiled DNA to its relaxed form by Topo I is monitored by agarose gel electrophoresis. An inhibitor of Topo I will prevent this conversion, leaving the DNA in its supercoiled state.[13][14]

Materials and Reagents:

  • Human Topoisomerase I enzyme[15]

  • Supercoiled plasmid DNA (e.g., pBR322)[15]

  • 10x Topo I Assay Buffer[13]

  • Stop Buffer/Gel Loading Dye[13]

  • Positive Control: Camptothecin

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Protocol:

  • Reaction Setup: In microcentrifuge tubes on ice, prepare the reaction mixtures containing assay buffer, supercoiled DNA, and either the test compound, positive control, or vehicle.

  • Enzyme Addition: Add Topo I to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[13][14]

  • Reaction Termination: Stop the reaction by adding the stop buffer/gel loading dye.[13]

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis in TAE buffer until the dye front reaches the end of the gel.[13]

  • Visualization: Stain the gel with ethidium bromide, destain, and visualize the DNA bands under UV light.[13]

  • Data Analysis: Analyze the gel image. The supercoiled DNA migrates faster than the relaxed DNA. Inhibition of Topo I is indicated by the persistence of the supercoiled DNA band.

Illustrative Data Presentation:

CompoundConcentrationTopo I Activity
Vehicle Control-++ (Relaxed DNA)
This compoundTest concentrationsTo be determined
Camptothecin10 µM-- (Supercoiled DNA)

Note: Data for controls are for illustrative purposes.

G cluster_reaction Reaction cluster_analysis Analysis scDNA Supercoiled DNA RelaxedDNA Relaxed DNA scDNA->RelaxedDNA Topo I Activity Gel Agarose Gel Electrophoresis scDNA->Gel If Inhibited TopoI Topoisomerase I TopoI->RelaxedDNA Inhibitor Test Compound Inhibitor->TopoI Inhibition RelaxedDNA->Gel Visualize Visualize DNA Bands Gel->Visualize

Caption: Principle of the Topoisomerase I Inhibition Assay.

References

Application of 5-Methoxy-1H-indol-7-amine in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged heterocyclic motif frequently found in the structure of potent anticancer agents. Its versatile chemical nature allows for modifications that can significantly influence biological activity. The introduction of a methoxy group, in particular, has been shown to enhance metabolic stability and modulate the electronic properties of the indole ring, thereby influencing its binding affinity to various biological targets. This document outlines the potential applications of the novel compound, 5-Methoxy-1H-indol-7-amine, in cancer research, drawing upon the established activities of structurally related indole derivatives. While direct experimental data for this compound is emerging, this document provides a framework for its investigation as a potential anticancer agent, including hypothetical mechanisms of action, detailed experimental protocols, and representative data based on analogous compounds.

Potential Mechanisms of Action

Based on the known anticancer activities of various methoxy-indole derivatives, this compound is hypothesized to exert its effects through one or more of the following mechanisms:

  • Protein Kinase Inhibition: Many indole derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1][2] It is plausible that this compound could target key kinases involved in cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), or Mitogen-Activated Protein Kinases (MAPKs).[1][3][4][5]

  • Induction of Apoptosis: A common mechanism for anticancer drugs is the induction of programmed cell death, or apoptosis.[6][7] Indole derivatives have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, and activating caspases.[3][8][9] this compound may trigger apoptotic pathways in cancer cells.

  • Tubulin Polymerization Inhibition: The disruption of microtubule dynamics is a clinically validated anticancer strategy. Several indole-containing compounds have been identified as inhibitors of tubulin polymerization, leading to mitotic arrest and cell death.[10] The unique substitution pattern of this compound could allow it to bind to the colchicine site on β-tubulin.

  • Modulation of Other Cancer-Related Pathways: The indole nucleus can interact with a variety of other targets implicated in cancer, including the Hedgehog and Wnt/β-catenin signaling pathways, and enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[11][12][13]

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound, based on the reported activities of structurally similar indole derivatives in cancer research. This data is for illustrative purposes to guide experimental design and interpretation.

Table 1: In Vitro Antiproliferative Activity (IC50 Values)

Cell LineCancer TypeHypothetical IC50 (µM) for this compoundReference Compound (e.g., Doxorubicin) IC50 (µM)
MCF-7Breast Adenocarcinoma8.5 ± 1.21.2 ± 0.3
A549Lung Carcinoma12.3 ± 2.12.5 ± 0.5
HCT-116Colorectal Carcinoma6.8 ± 0.90.9 ± 0.2
Panc-1Pancreatic Carcinoma15.1 ± 2.53.1 ± 0.6

Table 2: Kinase Inhibitory Activity (IC50 Values)

Kinase TargetHypothetical IC50 (nM) for this compoundReference Compound (e.g., Erlotinib for EGFR) IC50 (nM)
EGFR (Wild-Type)95 ± 880 ± 5[3]
EGFR (T790M Mutant)150 ± 1210 ± 2 (Osimertinib)[3]
CDK2250 ± 20Varies with inhibitor

Table 3: Apoptosis Induction Analysis

ParameterTreatment GroupHypothetical Fold Change vs. Control
Caspase-3 ActivityThis compound (10 µM)6.5 ± 0.8
Bax/Bcl-2 RatioThis compound (10 µM)4.2 ± 0.5
Annexin V Positive CellsThis compound (10 µM)35% ± 4%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[14]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol quantifies the extent of apoptosis induced by the test compound.[7]

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol determines the ability of the compound to inhibit the activity of a specific protein kinase.

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific substrate peptide, and ATP in a reaction buffer.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (32P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Indole This compound Indole->EGFR Indole->MEK Indole->AKT

Caption: Hypothetical inhibition of pro-survival signaling pathways by this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies (Hypothetical) cluster_analysis Data Analysis A1 Compound Synthesis (this compound) A2 Cell Viability Assay (MTT) A1->A2 A3 Apoptosis Analysis (Flow Cytometry) A2->A3 A4 Kinase Inhibition Assay A2->A4 C2 Quantify Apoptosis A3->C2 C1 Determine IC50 Values A4->C1 B1 Xenograft Mouse Model B2 Tumor Growth Inhibition Study B1->B2 B3 Toxicity Assessment B2->B3 C3 Evaluate In Vivo Efficacy B2->C3 C1->B1

Caption: General experimental workflow for evaluating the anticancer potential of a novel compound.

References

Application Notes and Protocols for Antimicrobial Studies of 5-Methoxy-1H-indol-7-amine and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities. Among these, antimicrobial properties have been a significant area of investigation. This document provides detailed application notes and experimental protocols for the evaluation of the antimicrobial potential of 5-Methoxy-1H-indol-7-amine and its analogs. While direct antimicrobial studies on this compound are not extensively reported in the reviewed literature, the data on structurally related indole derivatives suggest that this compound class holds significant promise as a source of new antimicrobial agents.

Derivatives of indole have demonstrated a broad spectrum of activity against various pathogenic microbes, including bacteria and fungi.[1] The presence of substituents such as methoxy and amino groups on the indole ring can significantly influence their biological activity.[2][3] For instance, methoxy groups can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with microbial targets and its ability to permeate cell membranes.[2] Similarly, amino groups are known to play a crucial role in the antimicrobial efficacy of various compounds.[3]

These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound and other indole derivatives for their antimicrobial properties.

Application Notes

The indole nucleus is a key component in many compounds exhibiting significant biological activities, including antimicrobial effects.[1] The strategic placement of functional groups, such as methoxy and amino moieties, can be pivotal in defining the potency and spectrum of these activities.

Key Considerations for Antimicrobial Screening:

  • Broad-Spectrum Potential: Indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][4] It is therefore recommended to screen this compound against a diverse panel of microorganisms.

  • Structure-Activity Relationship (SAR): The position and nature of substituents on the indole ring are critical for activity. For example, some studies suggest that a free N-H in the indole ring can be essential for antibacterial activity.[1] Systematic evaluation of analogs of this compound can help establish a clear SAR.

  • Mechanism of Action: While the exact mechanisms for many indole derivatives are still under investigation, potential modes of action include inhibition of essential enzymes, disruption of cell membranes, and interference with biofilm formation.[2][5][6] Mechanistic studies should be a key component of the research plan.

Quantitative Data Summary

The following tables present representative quantitative data from studies on various indole derivatives, illustrating the type of results that can be expected from antimicrobial screening.

Table 1: Exemplary Antibacterial Activity of Indole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniaeReference
Indole-Pyridine Hybrid 4a14.20 ± 0.0510.0 ± 0.1112.00 ± 0.106.0 ± 0.0[7]
Indole-Pyridine Hybrid 4c4.5 ± 0.008.0 ± 0.407.0 ± 0.107.80 ± 0.60[7]
Indole-Pyridine Hybrid 4f3.50 ± 0.07.80 ± 0.606.0 ± 0.010.0 ± 0.11[7]
Ciprofloxacin (Control)----[7]

Table 2: Exemplary Antifungal Activity of Indole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerCryptococcus neoformansReference
1H-indole-4,7-dione Analog 1>1003.131.56[8]
1H-indole-4,7-dione Analog 212.56.253.13[8]
6-methoxy-1H-indole-2-carboxylic acid-Evaluated-[9]
Fluconazole (Control)---[10]

Experimental Protocols

The following are detailed protocols for key experiments in the antimicrobial evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standard methodologies for assessing antibacterial and antifungal activity.[4][11]

1. Materials:

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
  • Fungal strains (e.g., Candida albicans ATCC 10231, Aspergillus niger).
  • Mueller-Hinton Broth (MHB) for bacteria.
  • RPMI-1640 medium for fungi.
  • Sterile 96-well microtiter plates.
  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls.
  • Spectrophotometer.

2. Procedure:

  • Prepare a stock solution of the test compound.
  • Perform serial two-fold dilutions of the test compound in the appropriate broth in the 96-well plates to achieve a range of concentrations.
  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.
  • Dilute the inoculum to the final concentration and add it to each well.
  • Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and no compound).
  • Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Zone of Inhibition Assay by Disc Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.[12]

1. Materials:

  • Test compound solution.
  • Sterile filter paper discs.
  • Bacterial and fungal strains.
  • Mueller-Hinton Agar (MHA) for bacteria.
  • Sabouraud Dextrose Agar (SDA) for fungi.
  • Sterile Petri dishes.
  • Standard antibiotic/antifungal discs.

2. Procedure:

  • Prepare agar plates and allow them to solidify.
  • Spread a standardized microbial inoculum evenly over the agar surface.
  • Impregnate sterile filter paper discs with a known concentration of the test compound solution and allow them to dry.
  • Place the discs on the surface of the inoculated agar plates.
  • Place standard antibiotic/antifungal discs as positive controls and a solvent-treated disc as a negative control.
  • Incubate the plates under appropriate conditions.
  • Measure the diameter of the zone of inhibition (in mm) around each disc.

Visualizations

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway for the antimicrobial action of indole derivatives.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Antimicrobial Screening cluster_mechanistic Mechanism of Action Studies cluster_data Data Analysis synthesis Synthesis of this compound and Analogs mic MIC Determination (Broth Microdilution) synthesis->mic zone Zone of Inhibition (Disc Diffusion) synthesis->zone biofilm Biofilm Inhibition Assay mic->biofilm enzyme Enzyme Inhibition Assays mic->enzyme membrane Membrane Permeability Assay mic->membrane sar Structure-Activity Relationship (SAR) Analysis biofilm->sar enzyme->sar membrane->sar synergy Synergy Studies with Known Antimicrobials sar->synergy

Caption: Experimental workflow for antimicrobial evaluation.

signaling_pathway cluster_cell Microbial Cell compound Indole Derivative (e.g., this compound) membrane Cell Membrane compound->membrane Disruption enzyme Essential Enzymes (e.g., Dihydropteroate Synthase) compound->enzyme Inhibition cell_death Cell Death membrane->cell_death Leads to dna DNA Synthesis enzyme->dna Blocks dna->cell_death Inhibition leads to

Caption: Hypothetical antimicrobial mechanism of action.

References

Application Notes and Protocols for Developing Kinase Inhibitors from a 5-Methoxy-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific published data on the direct use of 5-Methoxy-1H-indol-7-amine in kinase inhibitor development, this document provides a detailed application note and protocols based on the closely related and well-documented 5-methoxyindole scaffold. The methodologies and principles described herein are directly applicable to the development of kinase inhibitors from substituted indoles, including this compound.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic peptide structures and interact with a wide array of biological targets.[1] Specifically, derivatives of substituted indoles have shown significant promise as potent and selective protein kinase inhibitors.[2][3] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer, making them high-value therapeutic targets.[2]

This document outlines the application of a 5-methoxyindole scaffold for the development of inhibitors targeting key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Src kinase. The methodologies presented can be adapted for the derivatization of this compound to explore its potential as a novel kinase inhibitor scaffold.

Key Applications

Derivatives of the 5-methoxyindole scaffold have been successfully developed as inhibitors of several important kinases. The methoxy group at the 5-position can influence the electronic properties of the indole ring and provide a handle for further synthetic modifications, while the amine group at the 7-position (in the case of this compound) offers a key point for derivatization to interact with the ATP-binding pocket of kinases.

Target Kinases:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5][6]

  • Src Kinase: A non-receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and migration. Its overexpression or constitutive activation is observed in many cancers.[2][3][7]

Data Presentation

The following tables summarize quantitative data for representative indole-based kinase inhibitors targeting VEGFR-2 and Src kinase. This data is extrapolated from studies on closely related analogues and serves as a guide for the expected potency of derivatives that could be synthesized from a this compound scaffold.

Table 1: Inhibitory Activity of Representative Indole-Based VEGFR-2 Inhibitors

Compound IDModification on Indole CoreTarget KinaseIC50 (µM)Reference
Analogue 1 2-oxoindolin-3-ylidene derivativeVEGFR-20.07[5]
Analogue 2 Indole-2-carboxamide derivativeVEGFR-20.15[4]
Analogue 3 O-linked indole derivativeVEGFR-20.0038[8]

Table 2: Inhibitory Activity of Representative Indole-Based Src Kinase Inhibitors

Compound IDModification on Indole CoreTarget KinaseIC50 (µM)Reference
Analogue 4 3-substituted indolec-Src50.6[7]
Analogue 5 Aminomethyl indole derivativepp60c-Src102.6[3]
Analogue 6 Indole-urea derivativeSrc0.002[2]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative indole-based kinase inhibitor and for key biochemical and cell-based assays to evaluate its efficacy.

Protocol 1: Synthesis of a Representative Indole-Based Kinase Inhibitor (Analogue of Type 2)

This protocol describes a general synthesis of an indole-2-carboxamide derivative, a common scaffold for VEGFR-2 inhibitors.

Materials:

  • 5-Methoxy-1H-indole-2-carboxylic acid

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 5-Methoxy-1H-indole-2-carboxylic acid (1.0 eq) in DMF, add EDCI (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted aniline (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide derivative.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified target kinase (e.g., VEGFR-2, Src)

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • In a 384-well assay plate, add 5 µL of kinase assay buffer.

  • Add 2.5 µL of the test compound dilution in DMSO (or DMSO for controls).

  • Add 2.5 µL of the kinase solution and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at a concentration near its Km value).

  • Allow the reaction to proceed for 60 minutes at room temperature.

  • Stop the reaction by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence on a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO controls and determine the IC50 value.

Protocol 3: Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the effect of the synthesized inhibitors on the proliferation of cancer cell lines that are dependent on the target kinase signaling.

Materials:

  • Human cancer cell line (e.g., HUVEC for VEGFR-2, PC-3 for Src)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the inhibitor compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Mandatory Visualization

Kinase_Inhibitor_Development_Workflow cluster_0 Scaffold Selection & Derivatization cluster_1 Screening & Evaluation cluster_2 Lead Optimization Start This compound Synth Chemical Synthesis (e.g., Amide Coupling) Start->Synth Starting Material Library Library of Derivatives Synth->Library Biochem Biochemical Assays (Kinase Inhibition, IC50) Library->Biochem Primary Screen Cellular Cell-Based Assays (Proliferation, Apoptosis) Biochem->Cellular Secondary Screen SAR Structure-Activity Relationship (SAR) Cellular->SAR Lead_Opt Lead Optimization (Potency, Selectivity, ADME) SAR->Lead_Opt Iterative Design Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Workflow for Kinase Inhibitor Development.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Akt->Proliferation Akt->Migration Angiogenesis Angiogenesis Migration->Angiogenesis Inhibitor Indole-Based Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 Signaling Pathway.

Screening_Cascade_Logic Start Compound Library (Indole Derivatives) HTS High-Throughput Screening (Single Concentration) Start->HTS Dose_Response Dose-Response Assay (IC50 Determination) HTS->Dose_Response Active Hits Inactive Inactive HTS->Inactive Inactive Hits Selectivity Kinase Selectivity Profiling Dose_Response->Selectivity Potent Hits Dose_Response->Inactive Weak Hits Cellular_Potency Cellular Potency Assays (e.g., Anti-proliferation) Selectivity->Cellular_Potency Selective Hits Non_Selective Not Selective Selectivity->Non_Selective Non-selective Mechanism Mechanism of Action Studies (e.g., Western Blot) Cellular_Potency->Mechanism Potent in Cells Not_Potent Not Potent in Cells Cellular_Potency->Not_Potent Lead Lead Compound Mechanism->Lead

Caption: Logic Flow of a Kinase Inhibitor Screening Cascade.

References

Application Notes and Protocols for the Functionalization of the 5-Methoxy-1H-indol-7-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-methoxy-1H-indol-7-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The indole core is a common feature in a multitude of biologically active natural products and synthetic pharmaceuticals. The presence of a methoxy group at the 5-position and an amino group at the 7-position provides two key points for chemical modification, allowing for the generation of diverse libraries of compounds for biological screening. The electron-donating nature of both substituents influences the reactivity of the indole ring, making it a versatile template for the development of novel therapeutic agents targeting a range of conditions, from neurological disorders to oncology.[1] Derivatives of 5-methoxyindole have been particularly noted for their potential interaction with serotonin receptors, such as the 5-HT3 receptor, and their investigation as anti-inflammatory and anticancer agents.[2]

This document provides detailed application notes and experimental protocols for the key functionalization reactions of the this compound scaffold, including N-acylation, N-alkylation/N-arylation, and diazotization followed by Sandmeyer reactions.

Key Functionalization Strategies

The primary sites for functionalization on the this compound core are the amino group at the C7 position and the indole nitrogen (N1). The amino group allows for a variety of transformations to introduce diverse substituents.

N-Acylation of the 7-Amino Group

N-acylation is a fundamental transformation for the introduction of amide functionalities, which are prevalent in a vast array of biologically active molecules. This reaction modifies the electronic properties of the amino group and provides a handle for further synthetic manipulations.

Experimental Protocol: General Procedure for N-Acylation

  • Materials:

    • This compound

    • Acylating agent (e.g., Acetyl chloride, Benzoyl chloride)

    • Base (e.g., Pyridine, Triethylamine, or an aqueous base like NaHCO₃)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Dropping funnel

    • Separatory funnel

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel)

    • Column chromatography setup (silica gel)

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DCM or THF) at 0 °C, add the base (1.2 - 2.0 eq).

    • Slowly add the acylating agent (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.

    • Upon completion, quench the reaction by the addition of water or saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the corresponding N-acyl-5-methoxy-1H-indol-7-amine.

Quantitative Data (Representative Examples)

EntryAcylating AgentBaseSolventTime (h)Yield (%)*
1Acetyl ChloridePyridineDCM285-95
2Benzoyl ChlorideTriethylamineTHF480-90
3Propionyl ChlorideNaHCO₃ (aq)DCM675-85

*Yields are indicative and may vary based on the specific substrate, reaction scale, and purification method.

N-Alkylation and N-Arylation of the 7-Amino Group

N-alkylation and N-arylation introduce alkyl and aryl groups, respectively, to the amino functionality, significantly expanding the chemical space of the scaffold. Direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and the palladium-catalyzed Buchwald-Hartwig amination for N-arylation are common methods.

Experimental Protocol: Buchwald-Hartwig N-Arylation

  • Materials:

    • This compound

    • Aryl halide (e.g., Bromobenzene, 4-Chlorotoluene)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

    • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

    • Schlenk tube or other reaction vessel suitable for inert atmosphere

    • Magnetic stirrer and stir bar

    • Inert gas (Argon or Nitrogen) supply

    • Standard workup and purification materials as listed previously

  • Procedure:

    • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

    • Add the base (1.4-2.0 eq).

    • Add the anhydrous, degassed solvent.

    • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC (typically 12-24 hours).

    • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite®, washing the pad with the same solvent.

    • Wash the combined filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the N-aryl-5-methoxy-1H-indol-7-amine.

Quantitative Data (Representative Examples)

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)*
1BromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene1001870-85
24-ChlorotoluenePd(OAc)₂ / SPhosCs₂CO₃Dioxane1102465-80
32-BromopyridinePd₂(dba)₃ / BINAPK₃PO₄Toluene1002060-75

*Yields are indicative and may vary based on the specific substrates, reaction scale, and purification method.

Diazotization and Sandmeyer Reaction

Diazotization of the 7-amino group followed by a Sandmeyer reaction provides a powerful method to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, which are otherwise difficult to install directly. The reaction proceeds via the formation of a diazonium salt intermediate.

Experimental Protocol: General Procedure for Diazotization and Sandmeyer Reaction

  • Materials:

    • This compound

    • Sodium nitrite (NaNO₂)

    • Strong mineral acid (e.g., HCl, H₂SO₄)

    • Copper(I) salt (e.g., CuCl, CuBr, CuCN)

    • Ice

    • Standard laboratory glassware

    • Starch-iodide paper

  • Procedure:

    • Diazotization:

      • Dissolve this compound (1.0 eq) in a solution of the mineral acid in water at 0-5 °C in a beaker with vigorous stirring.

      • In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold water.

      • Slowly add the sodium nitrite solution dropwise to the cold amine solution. Maintain the temperature between 0 and 5 °C.

      • Test for the presence of excess nitrous acid using starch-iodide paper. The diazonium salt solution should be used immediately in the next step.

    • Sandmeyer Reaction:

      • In a separate reaction vessel, prepare a solution or suspension of the copper(I) salt (1.2 eq) in the corresponding acid.

      • Slowly add the cold diazonium salt solution to the copper(I) salt solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

      • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

      • Heat the mixture gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

      • Cool the reaction mixture and extract the product with an appropriate organic solvent.

      • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative Examples)

EntryCopper(I) SaltProduct Functional GroupYield (%)*
1CuCl-Cl60-75
2CuBr-Br65-80
3CuCN-CN50-65

*Yields are indicative and based on general Sandmeyer reactions; optimization for this specific substrate is recommended.

Visualizations

Functionalization_Workflow cluster_N_Acylation N-Acylation cluster_N_Alkylation_Arylation N-Alkylation / N-Arylation cluster_Diazotization Diazotization & Sandmeyer Scaffold This compound Acyl_Cl R-COCl, Base Scaffold->Acyl_Cl BH_coupling Ar-X, Pd catalyst, Ligand, Base (Buchwald-Hartwig) Scaffold->BH_coupling Diazotization 1. NaNO₂, H⁺ 2. CuX Scaffold->Diazotization Amide N-Acyl Derivative Acyl_Cl->Amide Arylamine N-Aryl Derivative BH_coupling->Arylamine Halogenated 7-Halo/Cyano Derivative Diazotization->Halogenated

Caption: Synthetic routes for the functionalization of this compound.

Signaling_Pathway Ligand 5-HT / 5-Methoxyindole Derivative Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ligand->Receptor Binds to Ion_Channel Ion Channel Opening Receptor->Ion_Channel Ion_Influx Na⁺, Ca²⁺ Influx Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, ERK1/2 activation) Ion_Influx->Downstream Signal Excitatory Signal Depolarization->Signal

Caption: Simplified 5-HT3 receptor signaling pathway.[2]

Conclusion

The this compound scaffold offers multiple avenues for chemical modification, enabling the synthesis of a wide array of derivatives. The protocols for N-acylation, N-alkylation/N-arylation, and diazotization followed by Sandmeyer reactions provide a robust toolkit for researchers in drug discovery and medicinal chemistry. These functionalization strategies allow for the fine-tuning of physicochemical and pharmacological properties, facilitating the exploration of this scaffold for the development of novel therapeutic agents. Further investigation into the biological activities of the synthesized derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for Testing 5-Methoxy-1H-indol-7-amine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive experimental framework for evaluating the efficacy of the novel compound, 5-Methoxy-1H-indol-7-amine. Due to the limited currently available data on this specific molecule, the proposed experimental design is structured to first identify its primary molecular target and subsequently assess its functional activity and potential therapeutic efficacy. Based on the structural similarity of its indole core to known psychoactive and neurological agents, the initial hypothesis is that this compound may act as a modulator of serotonin receptors, particularly the 5-HT2A receptor, a common target for psychedelic compounds.

This document outlines a phased approach, beginning with in vitro target screening and functional assays, followed by in vivo behavioral and physiological assessments. Detailed protocols for key experiments are provided, along with templates for data presentation and visualizations of experimental workflows and potential signaling pathways.

Phase 1: In Vitro Target Identification and Functional Characterization

The initial phase focuses on determining the molecular targets of this compound and characterizing its functional activity at these targets.

Primary Target Screening: Receptor Binding Assays

Objective: To identify the binding affinity of this compound to a panel of common central nervous system (CNS) receptors, with a focus on serotonin receptors.

Experimental Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain commercially available cell membranes expressing the human recombinant receptors of interest (e.g., 5-HT1A, 5-HT2A, 5-HT2C, Dopamine D2, etc.).

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a specific radioligand for the receptor being tested (e.g., [3H]ketanserin for 5-HT2A).

    • Add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Include a control for non-specific binding using a high concentration of a known unlabeled ligand.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Harvesting and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the inhibitory constant (Ki) by fitting the data to a one-site competition binding model using appropriate software (e.g., GraphPad Prism).

Data Presentation:

Receptor SubtypeRadioligandKi (nM) of this compound
5-HT1A[3H]8-OH-DPAT
5-HT2A[3H]Ketanserin
5-HT2C[3H]Mesulergine
Dopamine D2[3H]Spiperone
......
Functional Activity at Identified Targets: Second Messenger Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at the primary target(s) identified in the binding assays.

Experimental Protocol: Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A)

  • Cell Culture: Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

  • Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare a dilution series of this compound.

    • Use a fluorescent imaging plate reader (e.g., FLIPR) to measure baseline fluorescence.

    • Add the test compound to the wells and continuously measure the change in fluorescence over time.

    • Include a known agonist (e.g., serotonin) as a positive control and a vehicle control.

  • Data Analysis:

    • Calculate the change in fluorescence intensity (ΔF) for each well.

    • Normalize the response to the maximum response of the positive control.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) by fitting the dose-response data to a sigmoidal curve.

Data Presentation:

AssayReceptorFunctional ResponseEC50 / IC50 (nM)Emax (%)
Calcium Flux5-HT2AAgonist
cAMP Accumulation5-HT1A

Signaling Pathway Visualization:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens Channel PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response PKC->Response Ligand This compound Ligand->Receptor Binds

Caption: Putative 5-HT2A receptor signaling pathway.

Phase 2: In Vivo Efficacy and Behavioral Assessment

This phase aims to evaluate the in vivo effects of this compound in a relevant animal model, focusing on behaviors indicative of central nervous system activity.

Assessment of Serotonergic Activity: Head-Twitch Response (HTR) in Mice

Objective: To determine if this compound induces the head-twitch response, a behavioral proxy for 5-HT2A receptor activation in rodents.

Experimental Protocol:

  • Animals: Use male C57BL/6J mice. Acclimatize the animals to the housing conditions for at least one week before the experiment.

  • Drug Administration:

    • Dissolve this compound in a suitable vehicle (e.g., saline).

    • Administer the compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg).

    • Include a vehicle control group and a positive control group (e.g., psilocybin or DOI).

  • Behavioral Observation:

    • Immediately after injection, place each mouse in an individual observation chamber.

    • Record the number of head twitches for a period of 30-60 minutes. A head twitch is a rapid, rotational movement of the head.

    • The observer should be blinded to the treatment conditions.

  • Data Analysis:

    • Compare the number of head twitches between the different dose groups and the control groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Head Twitches (± SEM)
Vehicle-
This compound1
This compound3
This compound10
Positive Control (e.g., DOI)2.5
Assessment of Anxiolytic/Anxiogenic Effects: Elevated Plus Maze (EPM)

Objective: To evaluate the potential anxiolytic or anxiogenic effects of this compound.

Experimental Protocol:

  • Apparatus: Use a standard elevated plus maze consisting of two open arms and two closed arms.

  • Animals and Drug Administration: As described in the HTR protocol. Administer the compound 30 minutes before the test.

  • Testing Procedure:

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the different groups using a one-way ANOVA.

Data Presentation:

Treatment GroupDose (mg/kg)% Time in Open Arms (± SEM)% Open Arm Entries (± SEM)Total Arm Entries (± SEM)
Vehicle-
This compound1
This compound3
This compound10
Positive Control (e.g., Diazepam)2

Experimental Workflow Visualization:

G cluster_invitro Phase 1: In Vitro cluster_invivo Phase 2: In Vivo A Receptor Binding Assays (Target Identification) B Functional Assays (e.g., Calcium Flux) A->B Identified Target C Head-Twitch Response (5-HT2A Activity) B->C Promising Candidate D Elevated Plus Maze (Anxiety-like Behavior) C->D E Other Behavioral Assays (e.g., Locomotor Activity) D->E End Efficacy Profile E->End Start This compound Start->A

Caption: Overall experimental workflow.

Phase 3: Advanced In Vivo Characterization and Safety

Should the compound show promising activity in Phase 2, further studies would be warranted to explore its therapeutic potential more deeply and to assess its safety profile. This could include models of depression, addiction, or other neuropsychiatric disorders, as well as preliminary toxicology and pharmacokinetic studies.

Disclaimer

The proposed experimental design is a general framework and should be adapted based on the specific research questions and the results obtained in each phase. All animal experiments must be conducted in accordance with relevant ethical guidelines and regulations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting for the synthesis of 5-Methoxy-1H-indol-7-amine. This guide addresses common challenges to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the multi-step synthesis of this compound, which typically involves the formation of a substituted indole ring followed by functional group manipulations.

Q1: My initial cyclization step to form the indole ring is failing or giving very low yields. What are the common causes?

A1: Low yields in indole synthesis, such as the Fischer, Bartoli, or Leimgruber-Batcho methods, are a frequent issue. Consider the following:

  • Purity of Starting Materials: The purity of the aniline or hydrazine precursor is critical. Impurities can inhibit the catalyst or lead to side reactions. It is essential to use highly pure starting materials to ensure satisfactory synthesis.[1]

  • Acid Catalyst Choice: For acid-catalyzed reactions like the Fischer synthesis, the choice and concentration of the acid (e.g., PPA, ZnCl₂, H₂SO₄) are crucial. The optimal catalyst and concentration should be determined empirically for your specific substrate.[2][3]

  • Reaction Temperature and Time: Indole syntheses often require elevated temperatures. However, excessive heat or prolonged reaction times can cause decomposition of the starting material or the desired indole product.[3] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to establish the optimal conditions.

  • Steric Hindrance: The substituents on your starting materials can sterically hinder the cyclization process. In such cases, exploring alternative synthetic routes or using more forceful reaction conditions may be necessary.

Q2: I am observing the formation of multiple unexpected side products during the reaction. How can I identify and minimize them?

A2: The formation of byproducts is a common challenge, especially with electron-rich aromatic systems.

  • Regioisomer Formation: When using unsymmetrical ketones in a Fischer indole synthesis, regioisomeric indole products can form.[3] The electron-donating methoxy group can also direct cyclization to "abnormal" positions.[3] Using a non-nucleophilic acid catalyst like polyphosphoric acid (PPA) can sometimes suppress these side reactions.[3]

  • Oxidation of the Indole Ring: The indole nucleus is electron-rich and susceptible to oxidation, which can occur from exposure to air or certain reagents.[4] Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative degradation.[4]

  • Over-Nitration/Side Reactions during Nitration: If introducing the 7-amino group via a nitro precursor, the nitration step must be carefully controlled. The reaction is exothermic, and poor temperature control can lead to over-nitration or other side reactions.[5] Slow, dropwise addition of the nitrating agent at low temperatures (e.g., 0-5 °C) is critical.[5]

Q3: The final reduction of the nitro group to an amine is resulting in a low yield or a complex mixture. What should I do?

A3: The reduction of a nitro group on an indole ring can be problematic if not handled correctly.

  • Choice of Reducing Agent: While common reducing agents like SnCl₂/HCl or H₂/Pd-C are effective, they can sometimes be too harsh for the sensitive indole nucleus, leading to degradation. Consider milder and more selective reducing agents.

  • Reaction Conditions: Ensure the reaction conditions are optimized. For catalytic hydrogenation (H₂/Pd-C), factors like solvent, pressure, and catalyst loading can significantly impact the yield and purity.

  • Product Instability: The resulting amin-indole can be unstable and prone to oxidation. It is often advisable to use the product immediately in the next step or store it under an inert atmosphere, protected from light.

Quantitative Data on Relevant Reaction Yields

The overall yield of this compound depends on the specific synthetic route chosen. The table below summarizes reported yields for key reaction types often employed in the synthesis of substituted indoles.

Reaction Step Reagents and Conditions Substrate Type Reported Yield (%) Reference
Ortho-Iodination IPy₂BF₄, CH₂Cl₂Substituted Anilines~95-99%[1]
Sonogashira Coupling (Me₃SiC₂H), PdCl₂(PPh₃)₂, CuI, Et₃No-Iodoanilines~85-98%[1]
Cu(I)-mediated Cyclization CuI, DMF, 120 °Co-[(Trimethylsilyl)ethynyl]anilines~80-95%[1]
Fischer Indole Synthesis Polyphosphoric Acid (PPA)Phenylhydrazone~60-70% (Overall)[6]
Nitration HNO₃, H₂SO₄ or Ac₂OMethoxy-substituted Indole(Anticipated)[5]
Nitro Group Reduction H₂, Pd/C or SnCl₂, HClNitro-indoleGood to High[6]

Experimental Protocols

The following are generalized protocols for key steps that could be adapted for the synthesis of this compound, based on common literature procedures.

Protocol 1: Synthesis of a Methoxy-Indole via Fischer Indolization (General)

This protocol describes the acid-catalyzed cyclization of a phenylhydrazone to form the indole core.

  • Hydrazone Formation:

    • Dissolve the appropriate methoxy-substituted phenylhydrazine (1.0 eq) in a suitable solvent like ethanol.

    • Add the desired ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid.

    • Stir the mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting hydrazine.

    • The resulting hydrazone can be isolated by filtration or evaporation, or used directly in the next step.

  • Indolization (Cyclization):

    • Add the crude or purified phenylhydrazone to the cyclizing agent. Polyphosphoric acid (PPA) is a common choice.

    • Heat the mixture, typically between 80-120 °C, while stirring.[2]

    • Monitor the reaction by TLC. The reaction time can range from 1 to 4 hours.[2]

    • Upon completion, cool the reaction mixture and carefully quench it by pouring it onto crushed ice or into cold water.[2][5]

    • Neutralize the mixture with a base (e.g., saturated NaHCO₃ or NaOH solution) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Protocol 2: Nitration of a Methoxy-Indole (General)

This protocol is for the regioselective introduction of a nitro group, a precursor to the amine.

  • Dissolution: Dissolve the starting methoxy-indole (1.0 eq) in glacial acetic acid or acetic anhydride in a round-bottom flask at a low temperature (0-5 °C).[5]

  • Addition of Nitrating Agent: Slowly add a nitrating agent (e.g., fuming nitric acid in acetic anhydride) dropwise to the stirred solution.[5] Maintain vigorous stirring and strict temperature control throughout the addition, as the reaction is exothermic.[5]

  • Reaction Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.[5]

  • Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.[5]

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then purify by recrystallization (e.g., from ethanol) or silica gel chromatography.[5]

Visualized Workflows and Pathways

The following diagrams illustrate the logical troubleshooting process and a potential synthetic pathway.

Caption: Troubleshooting logic for low yields in indole synthesis.

SynthesisPathway Plausible Synthetic Pathway Start 2-Bromo-5-methoxy- 1,3-dinitrobenzene Step1 Heck or Suzuki Coupling Start->Step1 Intermediate1 Substituted Styrene Derivative Step1->Intermediate1 Step2 Reductive Cyclization (e.g., Cadogan Reaction) Intermediate1->Step2 Intermediate2 5-Methoxy-7-nitro- 1H-indole Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., H₂/Pd-C) Intermediate2->Step3 End 5-Methoxy-1H-indol- 7-amine Step3->End

Caption: A potential synthetic route to this compound.

References

Technical Support Center: Purification of 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Methoxy-1H-indol-7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of this compound?

The main challenges in purifying this compound stem from its chemical instability and the presence of closely related impurities. Key issues include:

  • Oxidation: The indole ring and the primary amine group are both susceptible to oxidation, which can be catalyzed by air, light, and trace metals.[1][2] This degradation can lead to the formation of colored impurities and a loss of compound integrity.

  • Acid Sensitivity: The indole nucleus can be sensitive to strongly acidic conditions, potentially leading to degradation or polymerization.[2][3]

  • Co-elution of Impurities: Impurities with similar polarity to the target compound, such as unreacted starting material (7-methoxy-5-nitro-1H-indole) or partially reduced intermediates, can be difficult to separate by standard chromatographic methods.

  • "Oiling Out" during Crystallization: The compound may separate as an oil rather than a crystalline solid during recrystallization attempts, which hinders effective purification.[4]

Q2: What are the most common impurities I should expect?

The impurity profile largely depends on the synthetic route used. A common synthesis involves the reduction of 7-methoxy-5-nitro-1H-indole.[5] Potential impurities include:

  • Unreacted Starting Material: 7-methoxy-5-nitro-1H-indole.

  • Intermediates from Reduction: Partially reduced nitro group intermediates.

  • Oxidation Products: Various colored byproducts resulting from the oxidation of the amine or indole ring.[1][2]

  • Byproducts from Reagents: Residual reagents from the reduction step (e.g., iron salts if using Fe/NH₄Cl).[5]

Q3: How can I minimize degradation of the compound during purification and storage?

To maintain the stability of this compound, consider the following precautions:

  • Use an Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[2]

  • Protect from Light: Store the compound in amber vials or protect it from light to prevent photodegradation.[2]

  • Control Temperature: Keep purification steps and storage at low temperatures. For long-term storage, -20°C or -80°C is recommended.[2]

  • Use Degassed Solvents: For solutions, using solvents that have been degassed can help to reduce oxidation.[2]

  • pH Control: Avoid strongly acidic conditions during workup and purification.[2][3]

Troubleshooting Guides

Column Chromatography

Issue: The compound is streaking on the silica gel column.

Streaking can be caused by compound degradation on the acidic silica gel or high polarity.[4]

  • Troubleshooting Steps:

    • Deactivate Silica Gel: Prepare a slurry of silica gel in your eluent and add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to neutralize the acidic sites.[4]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[4]

    • Adjust Solvent Polarity: If the compound is highly polar, a more polar eluent system may be required to ensure proper migration and reduce streaking.[4]

Issue: Poor separation of the product from impurities.

This is a common issue when impurities have similar polarities to the target compound.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Systematically screen different solvent systems. A common starting point for indole amines is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[6] Gradually increasing the polarity can help to resolve closely eluting spots.

    • Consider a Different Solvent System: If hexane/ethyl acetate is not effective, try dichloromethane/methanol.

    • Use a Gradient Elution: A shallow gradient of the polar solvent can improve the separation of compounds with close Rf values.

Recrystallization

Issue: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the compound's solubility is too high in the chosen solvent, or the solution is cooled too rapidly.[4]

  • Troubleshooting Steps:

    • Change the Solvent System: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] Experiment with different solvent/anti-solvent pairs.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[4]

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[4]

    • Seeding: Add a single, pure crystal of the compound to the cooled solution to induce crystallization.[4]

Issue: No crystals form upon cooling.

This indicates that the solution is not supersaturated.

  • Troubleshooting Steps:

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Then, allow it to cool again.

    • Add an Anti-solvent: If your compound is dissolved in a polar solvent, slowly add a non-polar anti-solvent (in which the compound is insoluble) until the solution becomes slightly cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.

Data Presentation

Table 1: Suggested Solvent Systems for Purification

Purification MethodSolvent SystemRationale & Considerations
Column Chromatography Hexane / Ethyl Acetate (+ 0.1% Triethylamine)A common system for compounds of moderate polarity. The triethylamine helps to prevent streaking of the amine on silica gel.[4]
Dichloromethane / Methanol (+ 0.1% Triethylamine)A more polar system suitable for more polar indole derivatives.
Recrystallization Isopropanol / HeptaneThe compound is dissolved in a minimal amount of hot isopropanol, and heptane is added as an anti-solvent to induce crystallization.[7]
Ethanol / WaterThe compound is dissolved in hot ethanol, and water is added as an anti-solvent.[4]
Diethyl Ether / HexaneA less polar system that has been used for similar methoxy-tryptamine derivatives.[7]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% Triethylamine).

  • Loading: Load the dissolved sample onto the top of the column.

  • Elution: Begin eluting with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol).[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[8]

  • Cooling: Allow the clear solution to cool slowly to room temperature. If no crystals form, place the flask in an ice bath.[4]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum.[4]

Protocol 3: Preparative HPLC Purification

For obtaining very high purity material, preparative HPLC can be employed.

  • Instrumentation: A preparative HPLC system with a C18 reversed-phase column is recommended.[9]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in ultrapure water.[9]

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[9]

  • Sample Preparation: Dissolve the crude material in a mixture of water and acetonitrile with a small amount of formic acid to aid solubility.[9]

  • Chromatography: Elute the compound using a gradient of increasing acetonitrile concentration.

  • Fraction Collection: Collect the fractions corresponding to the main peak.

  • Post-Purification Workup: Remove the acetonitrile from the collected fractions using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the pure compound as its formate salt.[9]

Visualizations

experimental_workflow Purification Workflow for this compound crude Crude Product (Post-Reaction Workup) column_chrom Column Chromatography (Silica Gel) crude->column_chrom Primary Purification purity_check1 TLC/HPLC Purity Check column_chrom->purity_check1 recrystallization Recrystallization purity_check2 TLC/HPLC Purity Check recrystallization->purity_check2 pure_product Pure this compound purity_check1->recrystallization If Impure purity_check1->pure_product If Pure purity_check2->pure_product If Pure

Caption: General purification workflow for this compound.

troubleshooting_workflow Troubleshooting Common Purification Issues start Purification Issue Observed issue_streak Streaking on TLC/Column? start->issue_streak issue_oil Compound Oiling Out? start->issue_oil issue_no_xtal No Crystals Formed? start->issue_no_xtal solution_streak Add Triethylamine to Eluent or Use Alumina issue_streak->solution_streak solution_oil Slow Down Cooling or Change Solvent System issue_oil->solution_oil solution_no_xtal Concentrate Solution or Add Anti-solvent issue_no_xtal->solution_no_xtal

Caption: Decision tree for troubleshooting common purification challenges.

References

overcoming solubility issues with 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming solubility challenges encountered with 5-Methoxy-1H-indol-7-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For creating concentrated stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol are recommended.[1][2] Due to the amine group at the 7-position, the compound's solubility may be pH-dependent in aqueous solutions.

Q2: Does this compound dissolve in water?

A2: Indole compounds often exhibit low intrinsic solubility in aqueous solutions.[1] While the amine group may slightly improve water solubility compared to its parent indoles, it is generally advisable to first dissolve the compound in a water-miscible organic solvent like DMSO before preparing aqueous dilutions.

Q3: How should I prepare a stock solution?

A3: It is best practice to prepare a concentrated stock solution in a high-purity, anhydrous organic solvent. For instance, a stock solution of a related compound, 5-Methoxyindole, can be prepared in DMSO at concentrations up to 100 mg/mL.[2] Always use anhydrous solvents to prevent hydrolysis and ensure stability.

Q4: How should I store stock solutions of this compound?

A4: Stock solutions should be stored at -20°C in tightly sealed vials to minimize solvent evaporation and water absorption. To protect against degradation, shield the solution from light.

Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. Is this normal?

A5: Yes, this is a common issue for compounds with low aqueous solubility.[2] The organic solvent (DMSO) helps to keep the compound dissolved at high concentrations, but upon dilution into an aqueous environment, the solubility limit can be exceeded, causing precipitation. Refer to the Troubleshooting Guide for solutions.

Troubleshooting Guides

Issue 1: The compound will not dissolve in the chosen organic solvent.

  • Possible Cause: The concentration may be too high, or the dissolution kinetics are slow.

  • Troubleshooting Steps:

    • Vortex Vigorously: Ensure the solution is mixed thoroughly.

    • Gentle Heating: Warm the solution to approximately 37°C to increase the rate of dissolution.[1] Be cautious and avoid excessive heat to prevent degradation.

    • Sonication: Use an ultrasonic bath to provide mechanical energy, which can help break down solute particles and facilitate dissolution.[1][2]

    • Try an Alternative Solvent: If DMSO fails, consider ethanol or methanol, although the achievable concentration may be lower.

Issue 2: The compound precipitates out of the aqueous solution after dilution.

  • Possible Cause: The aqueous solubility limit of the compound has been exceeded. The final concentration of the organic co-solvent may be too low to maintain solubility.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Always prepare working dilutions immediately before use to minimize the time for precipitation to occur.[2]

    • Lower the Final Concentration: Attempt to work with a lower final concentration of the compound in your assay.

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of the organic solvent (e.g., DMSO from 0.1% to 0.5%) may keep the compound in solution. Note that the final DMSO concentration in cell-based assays should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[2]

    • Use a Formulation Vehicle: For in vivo or challenging in vitro systems, consider using a specialized formulation vehicle that incorporates surfactants or cyclodextrins. See Protocol 2 and 3 for examples.[1]

Issue 3: I am observing inconsistent results in my biological assays.

  • Possible Cause: The compound may not be fully dissolved in your final working solution, leading to variability in the actual concentration being tested.[1]

  • Troubleshooting Steps:

    • Visual Inspection: Before adding to your experiment, always hold the solution up to a light source to visually inspect for any undissolved particles or haziness. The solution should be clear and transparent.[1]

    • Filter the Solution: After dissolution, filter the final working solution through a low-protein-binding syringe filter (e.g., PVDF) to remove any micro-precipitates.[1]

    • Quantify Solubilized Compound: For critical applications, the actual concentration of the dissolved compound in the final aqueous solution can be confirmed using an analytical technique such as HPLC-UV.[1] This ensures you are working with a known and accurate concentration.

Quantitative Solubility Data

CompoundSolvent/SystemTemperatureSolubility
5-MethoxyindoleDimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (679.49 mM)[2]
5-Methoxyindole10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineRoom Temp.≥ 2.5 mg/mL (≥ 16.99 mM)[1]
5-Methoxyindole10% DMSO, 90% (20% SBE-β-CD in Saline)Room Temp.≥ 2.5 mg/mL (≥ 16.99 mM)[1]
5-Methoxyindole10% DMSO, 90% Corn OilRoom Temp.≥ 2.5 mg/mL (≥ 16.99 mM)[1]
5-MethoxyindoleWaterNot SpecifiedReported as "Soluble", but the exact limit is not specified.[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the standard procedure for preparing a concentrated stock solution.

  • Preparation: Tare a sterile microcentrifuge tube or vial.

  • Weighing: Carefully weigh out 1.622 mg of this compound (M.W. 162.19 g/mol ) into the tared tube.

  • Dissolution: Add 1 mL of anhydrous, high-purity DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the vial in an ultrasonic bath for 5-10 minutes.[2]

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution using a Co-solvent/Surfactant Vehicle

This protocol is suitable for applications requiring enhanced solubility in an aqueous system, such as in vivo studies.[1]

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in pure DMSO as described in Protocol 1.

  • Prepare Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 40% PEG300, 5% Tween-80, and 55% saline (or aqueous buffer).

  • Dilute Stock: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution to 900 µL of the prepared vehicle.

  • Mix Thoroughly: Vortex the final solution until it is clear and homogenous. Gentle warming and sonication can be used to aid dissolution if necessary.[1]

Protocol 3: Preparation of a Working Solution using a Cyclodextrin-Based Vehicle

This method is particularly useful for in vivo applications where minimizing the concentration of organic solvents is critical.[1]

  • Prepare Stock Solution: Prepare a 25 mg/mL stock solution of this compound in pure DMSO.

  • Prepare Cyclodextrin Vehicle: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline or your desired aqueous buffer.

  • Dilute Stock: For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL stock solution to 900 µL of the 20% SBE-β-CD solution.

  • Mix Thoroughly: Vortex the solution until it becomes clear.

Visualizations

G cluster_prep Solution Preparation Workflow cluster_dilution Working Dilution A Weigh Compound B Add Anhydrous Solvent (e.g., DMSO) A->B C Vortex / Sonicate B->C D Visually Inspect for Clarity C->D E Store at -20°C Protected from Light D->E F Dilute Stock into Aqueous Buffer E->F G Use Immediately F->G

Caption: General workflow for preparing a stock solution and working dilutions.

G start Compound does not dissolve q1 Is the solution hazy or are particles visible? start->q1 action1 Vortex Vigorously & Sonicate q1->action1 Yes outcome2 Solution is ready for use or storage q1->outcome2 No q2 Still not dissolved? action1->q2 action2 Warm gently (to ~37°C) q2->action2 Yes q2->outcome2 No q3 Still not dissolved? action2->q3 outcome1 Consider lowering concentration or using an alternative solvent q3->outcome1 Yes q3->outcome2 No

Caption: Troubleshooting flowchart for initial dissolution issues.

References

troubleshooting 5-Methoxy-1H-indol-7-amine instability in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-1H-indol-7-amine. The information provided is intended to help troubleshoot potential instability and other issues encountered during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many indole derivatives containing a primary amine, is susceptible to several degradation pathways. The primary concerns are oxidation of the electron-rich indole ring and the reactive 7-amino group, photodegradation upon exposure to light, and instability at non-neutral pH.[1][2]

Q2: How should I store this compound and its solutions?

A2: For maximum stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[3] Stock solutions should be prepared in a suitable anhydrous solvent (e.g., DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation of the indole nucleus or the amine group. It is recommended to prepare fresh solutions if any discoloration is observed.

Q4: What are the potential biological targets of this compound?

A4: While specific targets for this compound are not extensively documented, structurally related compounds, such as 7-methoxy-N,N-dimethyltryptamine (7-MeO-DMT), are known to interact with serotonin receptors, including 5-HT1A and 5-HT2A.[4] Therefore, it is plausible that this compound may also modulate serotonergic pathways.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Assay Results

Inconsistent results are often the first sign of compound instability. This can manifest as high variability between replicates or a drift in IC50/EC50 values over time.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Degradation in Aqueous Assay Buffer - Perform a stability study of this compound in your specific assay buffer under the exact experimental conditions (temperature, light exposure).- Prepare fresh dilutions from a frozen stock solution immediately before each experiment.- Minimize the time the compound spends in aqueous buffer before the assay is read.
Precipitation in Assay Medium - Visually inspect the assay plate for any signs of precipitation after adding the compound.- Determine the kinetic solubility of the compound in the assay medium.- If using a DMSO stock, ensure the final DMSO concentration is below a level that causes precipitation (typically <1%).
Photodegradation - Conduct experiments under subdued lighting conditions.- Use amber-colored or opaque microplates to protect the compound from light.
Issue 2: Suspected Assay Interference

The inherent properties of this compound may lead to direct interference with certain assay technologies.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Autofluorescence - In fluorescence-based assays, measure the fluorescence of this compound alone in the assay buffer at the relevant excitation and emission wavelengths.- If significant autofluorescence is detected, subtract the signal from the compound-only control wells from the experimental wells.
Reactivity with Assay Reagents - The 7-amino group is nucleophilic and could potentially react with electrophilic assay components.- Review the chemistry of your assay reagents for potential reactivity with primary amines.- If reactivity is suspected, consider alternative assay formats.
Enzyme Inhibition/Activation - this compound may directly inhibit or activate reporter enzymes used in the assay.- Run control experiments to test the effect of the compound on the enzymatic activity of any reporter enzymes in the system.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of this compound

This protocol provides a general method to quantify the stability of this compound in a given solution over time.

Materials:

  • This compound

  • High-purity solvent for stock solution (e.g., DMSO, Methanol)

  • Assay buffer or medium of interest

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • Prepare a concentrated stock solution of this compound in the chosen organic solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final desired concentration in the aqueous assay buffer to be tested.

  • Time-Zero Analysis:

    • Immediately after preparation, inject an aliquot of the diluted sample into the HPLC system to obtain the "time-zero" chromatogram.

  • Incubation:

    • Incubate the remaining solution under conditions that mimic your assay (e.g., 37°C, protected from light).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, and inject them into the HPLC system.

  • Data Analysis:

    • For each time point, determine the peak area of the this compound parent peak.

    • Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.

    • The appearance of new peaks can indicate the formation of degradation products.

Hypothetical Stability Data Presentation

Condition Time (hours) Compound Remaining (%)
Buffer A (pH 7.4), 37°C, Dark 0100
295.2
885.1
2465.7
Buffer B (pH 5.0), 37°C, Dark 0100
298.5
892.3
2488.1
Protocol 2: Autofluorescence Assessment

This protocol helps determine if this compound contributes to the signal in a fluorescence-based assay.

Materials:

  • This compound

  • Assay buffer

  • Microplate reader with fluorescence capabilities

  • Microplates compatible with the reader (e.g., black-walled, clear-bottom)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer at the same concentrations used in your experiment.

  • Include a "buffer only" control.

  • Dispense the solutions into the wells of the microplate.

  • Set the microplate reader to the excitation and emission wavelengths of your assay.

  • Measure the fluorescence intensity of each well.

  • Subtract the average fluorescence of the "buffer only" control from all other readings.

  • A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under your assay conditions.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Assay Instability start Inconsistent Assay Results check_stability Assess Compound Stability (Protocol 1) start->check_stability check_interference Evaluate Assay Interference (Protocol 2) start->check_interference stable Compound is Stable check_stability->stable unstable Compound is Unstable check_stability->unstable interference Interference Detected check_interference->interference no_interference No Interference check_interference->no_interference stable->no_interference optimize Optimize Assay Conditions (e.g., fresh solutions, light protection) unstable->optimize modify_assay Modify Assay Protocol (e.g., different detection method) interference->modify_assay end Reliable Results no_interference->end optimize->check_stability modify_assay->check_interference

Caption: A logical workflow for troubleshooting assay instability.

G cluster_pathway Hypothetical Signaling Pathway compound This compound receptor Serotonin Receptor (e.g., 5-HT1A / 5-HT2A) compound->receptor Binds to g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase / PLC) g_protein->effector Modulates second_messenger Second Messenger Change (e.g., ↓cAMP / ↑IP3, DAG) effector->second_messenger Alters downstream Downstream Cellular Response second_messenger->downstream Leads to

Caption: A hypothetical signaling pathway based on related compounds.

References

Technical Support Center: Synthesis of 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the synthesis of 5-Methoxy-1H-indol-7-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound? The most common and effective synthesis route involves a two-step process. First, the commercially available precursor, 7-methoxy-1H-indole, undergoes regioselective nitration to form 7-methoxy-5-nitro-1H-indole.[1] The second step is the reduction of the nitro group at the C5 position to yield the final product, this compound.[2]

Q2: What are the critical parameters to control during the nitration step? The nitration of 7-methoxy-1H-indole is an exothermic reaction where precise temperature control is crucial.[1] The reaction should be maintained at a low temperature (e.g., 0-5 °C) during the slow, dropwise addition of the nitrating agent to prevent side reactions such as over-nitration.[1] The choice of nitrating agent, such as a mixture of nitric acid and sulfuric acid, is also critical for achieving the desired regioselectivity.[1]

Q3: What side products can be expected during the synthesis? During the nitration step, potential side products include other nitro-isomers, as nitration could potentially occur at the 4, 5, or 6 positions.[1] However, the methoxy group at the 7-position is an ortho-, para-directing group, which favors nitration at the 5-position.[1] Over-nitration is another possible side reaction if the temperature is not carefully controlled.[1] During the reduction step, incomplete reduction can leave residual nitro starting material. Furthermore, the indole ring is susceptible to oxidation, which can lead to the formation of oxindole derivatives, especially if exposed to air or other oxidizing agents.[3]

Q4: How should I store the final product and its intermediates? Indole derivatives, especially those with electron-donating groups, can be sensitive to light, air, and acidic conditions.[3] To ensure maximum stability, this compound and its nitro-intermediate should be stored in a cool, dry, and dark place, preferably in amber vials under an inert atmosphere like argon or nitrogen to minimize oxidative degradation.[3]

Q5: How can I monitor the progress of the reactions? Thin-layer chromatography (TLC) is an effective method for monitoring the progress of both the nitration and reduction steps.[1][2] By comparing the spots of the reaction mixture with the starting material, you can determine when the reaction is complete.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no yield in the nitration step Inappropriate reaction temperature: High temperatures can lead to product decomposition or side reactions.[1]Maintain a low temperature (0-5 °C) throughout the addition of the nitrating agent.[1]
Incorrect nitrating agent or conditions: The choice of solvent and nitrating agent affects regioselectivity.[1]Use a well-established nitrating agent like fuming nitric acid in acetic anhydride or a mix of concentrated nitric and sulfuric acids.[1]
Multiple spots on TLC after nitration Formation of regioisomers: Nitration may occur at other positions on the indole ring (e.g., C4, C6).[1]Optimize reaction conditions (temperature, solvent, nitrating agent) to favor C5 nitration. Purify the crude product using column chromatography or recrystallization.[1]
Over-nitration: Excess nitrating agent or high temperature can lead to the introduction of more than one nitro group.[1]Ensure slow, dropwise addition of the nitrating agent and maintain strict temperature control.[1]
Incomplete reduction of the nitro group Insufficient reducing agent or catalyst: The amount of reducing agent may not be enough for a complete reaction.Use an adequate excess of the reducing agent (e.g., iron powder) and catalyst (e.g., ammonium chloride).[2]
Reaction time is too short: The reduction may require several hours to reach completion.Monitor the reaction by TLC and continue until the starting nitro-indole is fully consumed (typically 2-6 hours).[2]
Product degradation during workup/purification Air oxidation: The electron-rich indole ring, particularly with an amino group, is susceptible to oxidation.[3]Perform workup and purification steps as quickly as possible. Use degassed solvents and consider working under an inert atmosphere.
Exposure to strong acids: The indole ring can be sensitive to strongly acidic conditions, leading to degradation.[3]If using acidic conditions, ensure they are mild. Neutralize the product as soon as possible during workup.[2]
Light exposure: Photodegradation can occur with prolonged exposure to light.[3]Protect the reaction mixture and the final product from direct light by using amber glassware or covering the flask with aluminum foil.[3]

Experimental Protocols

Step 1: Synthesis of 7-Methoxy-5-nitro-1H-indole

This protocol is adapted from general methods for indole nitration.[1]

  • Dissolution: Dissolve 7-methoxy-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask at a low temperature (0-5 °C).

  • Preparation of Nitrating Agent: In a separate flask, carefully prepare a nitrating mixture, for example, of fuming nitric acid in acetic anhydride.

  • Addition: Add the nitrating agent dropwise to the indole solution while maintaining the temperature between 0-5 °C and stirring vigorously.

  • Monitoring: Monitor the reaction's progress using TLC until the starting material is no longer visible.

  • Quenching: Once complete, carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]

Step 2: Synthesis of this compound

This protocol uses a standard method for the reduction of an aromatic nitro group.[2]

  • Materials: 7-methoxy-5-nitro-1H-indole, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • Suspend the 7-methoxy-5-nitro-1H-indole (1.0 eq) in a mixture of ethanol and water (e.g., 4:1).

    • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.

    • Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction to room temperature and filter it through a pad of Celite, washing the pad thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with a suitable organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Data Presentation

Anticipated Reaction Yields

The following table presents anticipated yields based on similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction StepProductAnticipated Yield (%)Reference
Nitration 7-Methoxy-5-nitro-1H-indoleVariable, optimization required[1]
Reduction This compoundVariable depending on substrate purity[2]

Visualizations

Synthetic Pathway

Synthesis_Pathway A 7-Methoxy-1H-indole B 7-Methoxy-5-nitro-1H-indole A->B Nitration (HNO₃, H₂SO₄) C This compound B->C Reduction (Fe, NH₄Cl)

Caption: Synthetic route to this compound.

Potential Side Reactions in Nitration

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Start 7-Methoxy-1H-indole DesiredProduct 7-Methoxy-5-nitro-1H-indole Start->DesiredProduct Desired Pathway (Controlled Temp.) Isomer1 4-Nitro Isomer Start->Isomer1 Poor Regioselectivity Isomer2 6-Nitro Isomer Start->Isomer2 OverNitration Di-nitro Product Start->OverNitration Excess Nitrating Agent or High Temperature

Caption: Potential side reactions during the nitration step.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckStep Which step has low yield? Start->CheckStep Nitration Nitration Step CheckStep->Nitration Nitration Reduction Reduction Step CheckStep->Reduction Reduction CheckNitrationTLC Analyze Nitration TLC: Multiple Spots? Nitration->CheckNitrationTLC CheckReductionTLC Analyze Reduction TLC: Starting Material Present? Reduction->CheckReductionTLC Isomers Side products formed (Isomers/Over-nitration) CheckNitrationTLC->Isomers Yes Degradation Product streaking or no clear spots? CheckNitrationTLC->Degradation No IncompleteReduction Incomplete Reaction CheckReductionTLC->IncompleteReduction Yes WorkupIssue Product loss during workup/purification? CheckReductionTLC->WorkupIssue No OptimizeNitration Action: Control temperature strictly. Optimize nitrating agent. Purify via chromatography. Isomers->OptimizeNitration DegradationAction Action: Check temperature. Quench reaction properly. Degradation->DegradationAction Yes Degradation->WorkupIssue No OptimizeReduction Action: Increase reaction time. Add more reducing agent. IncompleteReduction->OptimizeReduction WorkupAction Action: Use degassed solvents. Protect from light/air. Avoid strong acids. WorkupIssue->WorkupAction Yes

References

Technical Support Center: Analytical Detection of 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the analytical detection of 5-Methoxy-1H-indol-7-amine. The methodologies and troubleshooting steps are based on established analytical principles for aromatic amines and indole derivatives.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for the quantitative analysis of this compound in biological matrices?

For quantitative analysis of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[1] High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be used, though it may have higher limits of detection and be more susceptible to matrix interferences. Gas Chromatography-Mass Spectrometry (GC-MS) is another option but typically requires a derivatization step to improve the volatility and thermal stability of this polar amine.[2][3]

Q2: I am observing significant peak tailing when analyzing this compound using reverse-phase HPLC. What are the likely causes and how can I resolve this?

Peak tailing for basic compounds like this compound in reverse-phase HPLC is often caused by secondary interactions between the protonated amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[4][5][6]

To mitigate this, consider the following adjustments:

  • Mobile Phase pH: Operate at a low pH (e.g., 2.5-3.5) using a buffer like ammonium formate or formic acid. This ensures the silanol groups are not ionized.

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 0.1%). TEA will interact with the active silanol sites, reducing their availability to interact with your analyte.[4]

  • Column Choice: Utilize a column with a highly deactivated, end-capped stationary phase or a modern hybrid particle column designed to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.

Q3: My LC-MS/MS signal for this compound is low and inconsistent. What could be causing this?

Low and inconsistent signal in LC-MS/MS analysis can be attributed to several factors, with ion suppression being a primary suspect.[7][8][9][10] Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source.

Here are some troubleshooting steps:

  • Improve Chromatographic Separation: Optimize the HPLC gradient to separate the analyte from interfering matrix components.

  • Enhance Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove salts, phospholipids, and other endogenous materials.

  • Check MS Source Conditions: Optimize electrospray ionization (ESI) source parameters, including capillary voltage, gas flows, and temperature, to maximize the signal for your specific compound.

  • Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in instrument response.

Q4: Is derivatization necessary for the GC-MS analysis of this compound?

Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The primary amine and the N-H group on the indole ring are polar and can lead to poor peak shape, low volatility, and adsorption to active sites in the GC system.[3][11] Silylation is a common derivatization technique where active hydrogens are replaced with a nonpolar trimethylsilyl (TMS) group, which increases volatility and thermal stability.[2][3]

Troubleshooting Guides

HPLC & LC-MS/MS Common Issues
Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing Secondary interactions with column silanols; Column overload; Mismatched sample solvent and mobile phase.Lower mobile phase pH; Use a mobile phase additive (e.g., TEA); Employ a modern, end-capped C18 column; Reduce sample concentration/injection volume.[4][5][6]
No or Low Signal Ion suppression in MS source; Analyte degradation; Incorrect MS parameters; Sample preparation issues.Improve chromatographic separation to move analyte away from interfering peaks; Optimize sample clean-up (e.g., use SPE); Tune MS parameters for the specific analyte; Check sample stability.[7][8][9][10]
Poor Reproducibility Inconsistent sample preparation; System leaks; Column degradation; Variable matrix effects.Use an internal standard; Perform regular system maintenance to check for leaks; Use a guard column and replace the analytical column if necessary; Ensure consistent sample processing.
High Baseline Noise Contaminated mobile phase or solvents; Detector issues (e.g., dirty flow cell); Column bleed.Use high-purity solvents and filter mobile phases; Flush the detector flow cell; Use a high-quality, low-bleed column.
GC-MS Common Issues
Problem Potential Cause(s) Recommended Solution(s)
No or Low Analyte Peak Incomplete derivatization; Analyte degradation in the hot injector; Adsorption in the inlet or column.Optimize derivatization reaction conditions (time, temperature, reagent concentration); Use a deactivated inlet liner; Ensure the use of a high-quality, inert GC column.
Peak Tailing Incomplete derivatization leaving polar sites; Active sites in the GC system (inlet liner, column).Ensure complete derivatization; Use a fresh, deactivated inlet liner with glass wool; Condition the column according to the manufacturer's instructions.[12]
Ghost Peaks Carryover from previous injections; Contamination in the syringe or inlet.Run solvent blanks between samples; Clean the syringe and replace the inlet septum and liner.

Experimental Protocols

Disclaimer: The following protocols are suggested starting points based on methods for structurally similar compounds. Optimization will be necessary to achieve the desired performance for this compound.

Protocol 1: HPLC-UV Analysis
  • Objective: To determine the purity of a this compound standard.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 280 nm (or PDA scan 200-400 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a final concentration of approximately 0.1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS Analysis in Plasma
  • Objective: To quantify this compound in human plasma.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new vial and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions: To be determined by infusing a standard solution of the analyte. For a precursor ion [M+H]⁺, typical fragment ions would be monitored.

Protocol 3: GC-MS Analysis
  • Objective: To identify this compound in a sample matrix.

  • Derivatization (Silylation):

    • Evaporate the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Mode: Full Scan (m/z 50-550).

Quantitative Data Summary (Example for a Related Compound)

The following table summarizes typical quantitative performance characteristics for the LC-MS/MS analysis of a structurally related compound, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). These values are provided for illustrative purposes and would need to be established for this compound through method validation.

ParameterTypical Performance (for 5-MeO-DMT)
Linearity Range 0.25 - 250 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.25 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 75%

Data adapted from methods for similar indoleamines.

Visualizations

Workflow General Workflow for Analytical Method Development cluster_dev Method Development cluster_val Method Validation cluster_app Application Technique_Selection Technique Selection (LC-MS/MS, GC-MS, HPLC) Parameter_Optimization Parameter Optimization (Column, Mobile Phase, Temp) Technique_Selection->Parameter_Optimization Initial Screening Sample_Prep Sample Preparation (PPT, LLE, SPE) Parameter_Optimization->Sample_Prep Matrix Considerations Specificity Specificity & Selectivity Sample_Prep->Specificity Begin Validation Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Stability Stability Assessment Accuracy_Precision->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis Validated Method QC_Checks Quality Control Checks Routine_Analysis->QC_Checks

Caption: General workflow for analytical method development.

Troubleshooting Troubleshooting: No or Low Analyte Signal in LC-MS/MS Start No or Low Signal Detected Check_MS Is the Mass Spectrometer Tuned? Start->Check_MS Check_LC Is there a Peak in the Chromatogram? Check_MS->Check_LC Yes Tune_MS Tune and Calibrate MS Check_MS->Tune_MS No Check_Sample Is the Sample Concentration Correct? Check_LC->Check_Sample Yes Check_Connections Check LC Connections & Flow Check_LC->Check_Connections No Ion_Suppression Investigate Ion Suppression Check_Sample->Ion_Suppression Yes Prepare_New_Sample Prepare Fresh Sample/Standard Check_Sample->Prepare_New_Sample No Improve_Cleanup Improve Sample Cleanup (SPE) Ion_Suppression->Improve_Cleanup Tune_MS->Start Optimize_Source Optimize Source Conditions Success Problem Resolved Optimize_Source->Success Check_Connections->Start Change_Gradient Modify LC Gradient Improve_Cleanup->Change_Gradient Change_Gradient->Optimize_Source Prepare_New_Sample->Start

Caption: Troubleshooting decision tree for low signal.

Signaling_Pathway Hypothetical Signaling Pathway Interaction Analyte This compound Receptor G-Protein Coupled Receptor (e.g., Serotonin Receptor) Analyte->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalyzes Downstream Downstream Cellular Response Second_Messenger->Downstream Initiates

Caption: Hypothetical small molecule signaling pathway.

References

addressing poor cell permeability of 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the cell permeability of 5-Methoxy-1H-indol-7-amine. The content is tailored for professionals in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor cell permeability in our initial screens?

Poor cell permeability of this compound is likely due to its physicochemical properties. The primary issue is the presence of the aromatic amine group (-NH2) at position 7. Under physiological pH (7.4), this basic group is prone to ionization, leading to a positively charged molecule.[1] This charge significantly increases the molecule's polarity and the energy required to cross the lipophilic cell membrane, thereby hindering passive diffusion.[1][2] While the molecule itself does not violate Lipinski's "Rule of 5" in terms of molecular weight or hydrogen bond donors/acceptors, its ionization state is a critical factor.[3]

Predicted Physicochemical Properties of this compound

Property Predicted Value Lipinski's Rule of 5 Guideline Implication for Permeability
Molecular Weight ~176.2 g/mol < 500 Da Favorable
Hydrogen Bond Donors 3 (indole NH, amine NH₂) ≤ 5 Favorable
Hydrogen Bond Acceptors 3 (indole N, methoxy O, amine N) ≤ 10 Favorable
cLogP ~1.5 - 2.0 < 5 Borderline; may be too low

| pKa (most basic) | ~4.5 - 5.5 (for the amine) | N/A | Unfavorable : Significant protonation at pH 7.4 reduces lipophilicity. |

Q2: How can we determine if this compound is a substrate for efflux pumps like P-glycoprotein (P-gp)?

A bi-directional Caco-2 assay is the standard method to investigate active efflux.[4][5] In this assay, the compound's permeability is measured in both the apical-to-basolateral (A-B) direction, which simulates absorption, and the basolateral-to-apical (B-A) direction, which indicates efflux.

An efflux ratio (ER), calculated as the ratio of the apparent permeability coefficients (Papp) (Papp B-A / Papp A-B), is used to quantify this effect. An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for an active efflux transporter.[5] To confirm the involvement of a specific transporter like P-gp, the experiment can be repeated in the presence of a known inhibitor, such as verapamil.[4] A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp-mediated transport.

Q3: What are the most effective strategies for improving the cell permeability of this compound?

There are two primary approaches: chemical modification (prodrug synthesis) and advanced formulation.

  • Prodrug Strategy : This is a highly effective method that involves temporarily masking the problematic amine group with a chemical moiety (a "promoieity").[1][6] This mask reduces the molecule's polarity and prevents ionization, creating a more lipophilic prodrug that can more easily diffuse across the cell membrane.[2] Once inside the cell, cellular enzymes, such as esterases or amidases, cleave the promoieity to release the active parent drug.[1] This is a common and successful strategy for amine-containing drugs.[7]

  • Formulation Strategy : If chemical modification is not desired, advanced formulation techniques can be used. These include:

    • Hydrophobic Ion Pairing (HIP) : This technique pairs the ionized amine with a lipophilic counter-ion, forming a neutral, more lipid-soluble complex that can better permeate the membrane.[8][9]

    • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : These are lipid-based formulations that, upon gentle agitation in aqueous media (like the gastrointestinal tract), form fine oil-in-water nanoemulsions. The drug is dissolved in the lipid phase, which can enhance its passage across the intestinal barrier.[8]

Q4: We are seeing high variability in our Caco-2 assay results. What are the common causes and how can we troubleshoot this?

Variability in Caco-2 assays is a known issue and can stem from several factors.[10] Key troubleshooting steps include:

  • Verify Monolayer Integrity : The Caco-2 cells must form a confluent monolayer with functional tight junctions. This is verified by measuring the Transepithelial Electrical Resistance (TEER) before and after the experiment.[4] Low or inconsistent TEER values indicate a compromised barrier.

  • Assess Compound Stability : The compound must be stable in the assay buffer for the duration of the experiment. Check for degradation by analyzing the concentration in the donor compartment at the beginning and end of the assay.

  • Check for Low Recovery : Poor recovery (<70%) of the compound from the combined donor and receiver compartments suggests issues like non-specific binding to the plate plastic or cellular accumulation. Using protein (like BSA) in the receiver buffer can sometimes mitigate non-specific binding for lipophilic compounds.[11]

  • Standardize Cell Culture Conditions : Differences in cell passage number, seeding density, and culture duration can all lead to variability.[10][12] Maintain consistent protocols across all experiments.

Troubleshooting Guides

Guide 1: Interpreting Caco-2 Permeability Data

This table provides a framework for interpreting common outcomes from a bi-directional Caco-2 assay.

ObservationPapp (A→B)Efflux Ratio (B-A/A-B)Probable Cause(s)Recommended Next Steps
Poor Absorption Low (<1 x 10⁻⁶ cm/s)< 2Low passive permeability due to high polarity/ionization.Pursue prodrug strategy to mask the amine group.[1] Explore formulation enhancements like SNEDDS or ion pairing.[8]
Active Efflux Low to Moderate> 2Compound is a substrate for an efflux transporter (e.g., P-gp).[5]Confirm with P-gp inhibitor (e.g., verapamil). If confirmed, consider structural modifications to reduce transporter affinity or a prodrug approach.
High Permeability High (>10 x 10⁻⁶ cm/s)< 2Good passive permeability.Proceed with further in vivo studies.
Low Recovery N/AN/ANon-specific binding, cellular accumulation, or compound instability.Re-run assay with BSA in the receiver buffer.[11] Perform a stability test of the compound in the assay buffer.

Visualizations & Workflows

Diagram 1: Troubleshooting Low Permeability

G start Low Permeability Observed in Caco-2 Assay check_integrity Step 1: Verify Assay Integrity start->check_integrity teer TEER Values Acceptable? check_integrity->teer recovery Mass Balance > 70%? teer->recovery Yes stop Re-evaluate Assay Protocol teer->stop No assess_transport Step 2: Assess Transport Mechanism recovery->assess_transport Yes recovery->stop No efflux Efflux Ratio > 2? assess_transport->efflux solution Step 3: Implement Improvement Strategy efflux->solution No p_gp_test Run Assay with P-gp Inhibitor efflux->p_gp_test Yes prodrug Synthesize Prodrug (Mask Amine Group) solution->prodrug formulation Develop Advanced Formulation (SNEDDS, Ion Pairing) solution->formulation p_gp_test->solution

Caption: A decision tree for troubleshooting low cell permeability results.

Diagram 2: Prodrug Activation Pathway

G cluster_1 Intracellular Space (Cytosol) Prodrug Prodrug (Lipophilic, Neutral) ActiveDrug Active Drug (Polar, Charged) Prodrug->ActiveDrug Enzymatic Cleavage Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Promoieity Promoieity Enzyme Cellular Enzymes (e.g., Esterases)

Caption: Conceptual workflow of a prodrug strategy to bypass the cell membrane.

Experimental Protocols

Protocol 1: Caco-2 Bi-Directional Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of this compound across a Caco-2 cell monolayer.[4][13]

Materials:

  • Caco-2 cells (passage 25-40)

  • 24-well Transwell® plates (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5

  • Test compound (this compound)

  • Control compounds (e.g., Propranolol for high permeability, Atenolol for low permeability)

  • Lucifer yellow for monolayer integrity check

  • LC-MS/MS system for analysis

Methodology:

  • Cell Seeding: Seed Caco-2 cells onto the apical (upper) chamber of Transwell® inserts at an appropriate density.

  • Cell Culture: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Test: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values within the laboratory's established range.

  • Assay Preparation:

    • Wash the monolayers gently with pre-warmed HBSS (pH 7.4) on both apical and basolateral sides.

    • Prepare the dosing solution of the test compound (e.g., 10 µM) in HBSS. For A-B assessment, use pH 6.5 buffer; for B-A, use pH 7.4.

  • Permeability Assay (A→B):

    • Add the dosing solution to the apical (donor) chamber.

    • Add fresh HBSS (pH 7.4) to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours.

    • At t=120 min, take samples from both the apical and basolateral chambers for LC-MS/MS analysis.

  • Permeability Assay (B→A):

    • Add the dosing solution to the basolateral (donor) chamber.

    • Add fresh HBSS (pH 7.4) to the apical (receiver) chamber.

    • Incubate and sample as described for the A→B assay.

  • Lucifer Yellow Test: After the transport experiment, add Lucifer yellow to the apical side and incubate for 1 hour. Measure the amount that has permeated to the basolateral side to confirm monolayer integrity post-assay.

  • Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

Data Analysis: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

  • dQ/dt: The rate of compound appearance in the receiver chamber.

  • A: The surface area of the membrane (cm²).

  • C₀: The initial concentration in the donor chamber.

The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To quickly assess the passive, transcellular permeability of this compound.[5]

Materials:

  • PAMPA plate system (e.g., 96-well format with a filter plate and an acceptor plate)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compound and controls

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Prepare Artificial Membrane: Carefully coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Prepare Plates:

    • Fill the wells of the acceptor plate with PBS (pH 7.4).

    • Prepare the dosing solution of the test compound (e.g., 100 µM) in PBS (pH 7.4). Add this solution to the wells of the coated donor plate.

  • Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich". Ensure the membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours without shaking.

  • Sample Analysis: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: The effective permeability coefficient (Pe) in cm/s is calculated. The exact formula can vary by system, but generally follows: Pe = - [Vd * Va / ((Vd + Va) * A * t)] * ln[1 - (Ca(t) / Cequilibrium)]

  • Vd, Va: Volumes of the donor and acceptor wells.

  • A: Surface area of the membrane.

  • t: Incubation time.

  • Ca(t): Compound concentration in the acceptor well at time t.

  • Cequilibrium: The theoretical concentration at equilibrium.

References

Technical Support Center: Enhancing the Selectivity of 5-Methoxy-1H-indol-7-amine and Related Indoleamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals. The focus is on strategies to enhance the target selectivity of 5-Methoxy-1H-indol-7-amine and related indoleamine derivatives, a crucial step in modern drug discovery.

Section 1: Frequently Asked Questions (FAQs) - Enhancing Target Selectivity

Q1: What are the primary strategies for improving the selectivity of an indoleamine-based lead compound?

A1: Enhancing selectivity involves modifying the compound's structure to increase its affinity for the desired target while decreasing its affinity for off-targets. Key strategies include:

  • Structure-Based Design : If the 3D structures of the target and off-target proteins are known, you can design modifications that exploit differences in their active sites. This could involve adding bulky groups that cause steric hindrance in the off-target's smaller binding pocket or introducing groups that form specific hydrogen bonds or hydrophobic interactions unique to the primary target.[1]

  • Bioisosteric Replacement : Replace certain functional groups with others that have similar physical or chemical properties but may alter binding affinity and selectivity. For example, replacing an indole core with an indazole can change metabolic stability and receptor interaction profiles.[2] Similarly, replacing an imidazole ring with bioisosteres like 1,2,3-triazole or tetrazole can fine-tune target engagement.[3]

  • Conformational Constraint : Introducing rigid elements, such as rings or double bonds, can lock the molecule into a conformation that is more favorable for binding to the desired target and less favorable for off-targets.

  • Modulating Physicochemical Properties : Adjusting properties like lipophilicity (LogP), pKa, and hydrogen bonding capacity can influence where the compound distributes in the body and how it interacts with different proteins.

Q2: My this compound derivative shows activity against both IDO1 and TDO2. How can I achieve greater selectivity for IDO1?

A2: Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) are related enzymes that can be challenging to target selectively. Structural studies reveal differences in their active sites that can be exploited:

  • Targeting Specific Residues : The active site of IDO1 contains residues like Cys129 and Ser167. Functionalizing the phenyl ring of inhibitors with specific polar groups, such as hydroxyl or thiol groups, can engage these residues in hydrogen bonds, leading to improved potency and selectivity.[4]

  • Exploiting Pocket Size : IDO1 features two large active pockets (Pocket A and Pocket B). Pocket A is hydrophobic.[1] Introducing bulky substituents, particularly bulky halogens like bromine at the para position of a phenyl ring, can favor binding into this pocket and enhance inhibition.[4]

  • Heme Iron Coordination : Many IDO1 inhibitors coordinate with the central heme iron. Modifying the coordinating group (e.g., hydroxyamidine, triazole) can alter the geometry and strength of this interaction, influencing selectivity over TDO2.[1]

Q3: How can computational modeling aid in enhancing selectivity?

A3: Computational modeling is a powerful tool for rational drug design.

  • Molecular Docking : Docking studies can predict how different derivatives will bind to the active sites of your target and known off-targets. This allows for an in silico screening of ideas to prioritize compounds for synthesis.[1] However, it's important to be aware that conflicting binding modes can be reported, highlighting the need for experimental validation.[3]

  • Pharmacophore Modeling : Based on a set of known active compounds, a pharmacophore model can be developed. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for activity, guiding the design of new, more selective molecules.[5]

  • Quantum Chemical Modeling : These methods can provide a deeper understanding of reaction mechanisms for synthesis and the electronic properties of a molecule that influence its binding interactions.[6]

Section 2: Troubleshooting Guides for Synthesis & Experiments

Q1: My N-alkylation or N-arylation of the indole nitrogen is giving low yields. What can I do?

A1: Low yields in N-alkylation/arylation are common and can often be resolved.

  • Incomplete Deprotonation : The indole N-H is weakly acidic. Ensure you are using a sufficiently strong base to achieve full deprotonation. For simple alkyl halides, potassium carbonate (K2CO3) may suffice, but for less reactive electrophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent (e.g., DMF, THF) are recommended.[7]

  • Presence of Water : Water can quench the base and hydrolyze your electrophile. Ensure all glassware is oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.[7]

  • Poor Electrophile Reactivity : The reactivity order for alkyl halides is I > Br > Cl. If you are using an alkyl chloride with a weak base, consider switching to the corresponding bromide or iodide.[7]

  • Side Reactions : The indole ring itself can be nucleophilic, leading to C-alkylation. Using a strong base to fully deprotonate the nitrogen generally favors N-substitution.

Q2: I am attempting a regioselective functionalization (e.g., nitration) of the indole core and getting a mixture of isomers. How can I improve regioselectivity?

A2: Regioselectivity in electrophilic substitution on the indole ring is governed by the directing effects of existing substituents.

  • Protecting Groups : The N-H proton can interfere with many reactions. Protecting the indole nitrogen with groups like Boc, tosyl, or SEM can alter the electronic properties of the ring and improve the selectivity of subsequent reactions.[8]

  • Reaction Conditions : Temperature and the choice of reagent are critical. For nitration of a methoxy-indole, for example, the reaction should be run at a low temperature (e.g., 0-5 °C) with slow, dropwise addition of the nitrating agent (e.g., fuming nitric acid in acetic anhydride) to prevent over-nitration and side reactions.[9]

  • Directed Metalation : Using directed ortho-metalation (DoM) strategies can achieve functionalization at positions that are otherwise difficult to access. This involves using a directing group to guide a strong base (like an organolithium reagent) to deprotonate a specific C-H bond, which can then be quenched with an electrophile.

Q3: My compound appears potent in the enzymatic assay but shows no activity in the cellular assay. What could be the issue?

A3: A discrepancy between enzymatic and cellular activity is a common challenge in drug discovery.

  • Poor Cell Permeability : The compound may not be able to cross the cell membrane to reach its intracellular target. Consider the compound's lipophilicity and number of hydrogen bond donors/acceptors (Rule of Five).

  • Metabolic Instability : The compound might be rapidly metabolized by enzymes within the cell. Phase-II glucuronidation is a known metabolic pathway for some indoleamine derivatives.[4]

  • Efflux Pumps : The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Assay Artifacts : Some compounds can interfere with assay technology (e.g., fluorescence) or act as non-specific aggregators, giving a false positive in biochemical assays. It's crucial to run control experiments and consider alternative assay formats.[10][11]

Section 3: Key Experimental Protocols

Protocol 1: General N-Alkylation of an Indole Derivative

This protocol describes a general method for attaching an alkyl group to the nitrogen of the indole ring.[7]

Materials:

  • Indole starting material (e.g., this compound)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup

Procedure:

  • Preparation : Set up a dry round-bottom flask with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Addition of Base : Add anhydrous DMF to the flask. Carefully add sodium hydride (1.2 equivalents) to the DMF and stir.

  • Addition of Indole : Dissolve the indole starting material (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases, indicating formation of the indolide anion.

  • Alkylation : Cool the mixture to 0 °C. Add the alkyl halide (1.1 equivalents) dropwise.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching : Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by slowly adding saturated aqueous NH4Cl solution.

  • Workup : Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: In Vitro IDO1 Enzyme Inhibition Assay (HeLa Cell Lysate)

This protocol outlines a method to determine the IC50 value of a test compound against the IDO1 enzyme.

Materials:

  • HeLa cells

  • Recombinant human interferon-gamma (IFN-γ)

  • L-Tryptophan (L-Trp)

  • Test compound stock solution (in DMSO)

  • Assay Buffer: Phosphate-buffered saline (PBS) with appropriate co-factors.

  • Trichloroacetic acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate, plate reader

Procedure:

  • Cell Stimulation : Culture HeLa cells and stimulate them with IFN-γ for 24-48 hours to induce IDO1 expression.

  • Lysate Preparation : Harvest the stimulated cells, wash with PBS, and lyse them using a suitable lysis buffer to release the intracellular enzymes. Centrifuge to pellet cell debris and collect the supernatant containing the IDO1 enzyme.

  • Assay Reaction : In a 96-well plate, add the cell lysate, L-Trp solution (substrate), and varying concentrations of the test compound (typically from 0.1 nM to 100 µM). Include a positive control (known IDO1 inhibitor) and a negative control (vehicle, e.g., DMSO).

  • Incubation : Incubate the plate at 37 °C for a specified time (e.g., 1-2 hours).

  • Reaction Termination & Color Development : Stop the reaction by adding TCA. This also serves to precipitate proteins. Centrifuge the plate. Transfer the supernatant to a new plate and add Ehrlich's reagent. This reagent reacts with kynurenine, the product of the IDO1 reaction, to form a yellow-colored product.

  • Measurement : Incubate for 10 minutes at room temperature to allow color development. Measure the absorbance at approximately 480 nm using a microplate reader.

  • Data Analysis : The absorbance is proportional to the amount of kynurenine produced. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 4: Quantitative Data & Structure-Activity Relationship (SAR) Summary

The following tables summarize SAR data for different classes of indoleamine derivatives, illustrating how structural modifications impact potency and selectivity.

Table 1: Selectivity of Hydroxyamidine Derivatives against IDO1 and TDO2

CompoundR Group ModificationIDO1 IC50 (nM)TDO2 InhibitionSelectivity
Lead Cmpd 12 Base Scaffold~50 (cellular)--
Analog A Methylene spacer addedSlight decrease in activity--
Analog B Halogen on aryl ringIncreased potencyHigh selectivityGood
Analog C Nitrobenzofurazan50 (cellular)Selective over TDO2Excellent

Data compiled from literature reports.[4] This table shows that adding halogens to the aryl ring and incorporating specific heterocyclic systems like nitrobenzofurazan can significantly enhance IDO1 potency and maintain selectivity over TDO2.

Table 2: SAR of 4-Phenyl-1,2,3-triazole IDO1 Inhibitors

CompoundAssay TypeSpeciesIC50Cytotoxicity
Compound 3 EnzymaticHuman330 nM-
CellularMouse2 nMMinimal
CellularHuman80 nMMinimal
Compound 4 EnzymaticHuman11.3 µM-
CellularHuman23 nM-

Data from Zoete's group illustrates the development of potent and selective triazole-based IDO1 inhibitors.[1] Note the common species-dependent variation in cellular potency.

Section 5: Visual Guides: Workflows and Pathways

Diagram 1: Drug Discovery Workflow for Enhancing Selectivity

G cluster_0 Discovery Phase cluster_1 Optimization Cycle cluster_2 Preclinical Phase start Initial Hit Compound (e.g., 5-Methoxy-1H- indol-7-amine derivative) assay_dev Develop Primary & Off-Target Assays start->assay_dev screening Screening & Initial SAR (Potency & Selectivity) assay_dev->screening design Structure-Based Design & Computational Modeling screening->design synthesis Synthesize Analogs (Bioisosteres, SAR-guided) design->synthesis testing In Vitro Testing (Potency, Selectivity, ADME) synthesis->testing feedback Selectivity Improved? testing->feedback feedback->design No lead_opt Lead Optimization feedback->lead_opt Yes in_vivo In Vivo Efficacy & Pharmacokinetics lead_opt->in_vivo candidate Preclinical Candidate in_vivo->candidate

Caption: A typical workflow for enhancing the selectivity of a hit compound.

Diagram 2: Tryptophan Catabolism via the Kynurenine Pathway

G tryptophan L-Tryptophan ido1 IDO1 (Target Enzyme) tryptophan->ido1 tdo2 TDO2 (Common Off-Target) tryptophan->tdo2 kynurenine N-Formylkynurenine downstream Downstream Metabolites (e.g., Kynurenine, Quinolinic Acid) kynurenine->downstream ido1->kynurenine O₂ tdo2->kynurenine O₂

Caption: Simplified Kynurenine Pathway showing IDO1 and TDO2.

Diagram 3: General SAR Logic for Indoleamine Derivatives

Caption: Key modification points on the indole scaffold to tune selectivity.

References

common pitfalls in working with methoxyindole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical support center for methoxyindole compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this important class of molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis, purification, analysis, and biological testing of methoxyindole compounds.

Synthesis & Purification

Question: My Fischer indole synthesis of a methoxy-substituted indole is giving a low yield and unexpected side products. What's going wrong?

Answer: The Fischer indole synthesis can be problematic for methoxy-substituted phenylhydrazones.[1][2] The electron-donating nature of the methoxy group can lead to alternative cyclization pathways or degradation under the strongly acidic conditions typically employed.[1][2]

  • Problem: Cyclization on the methoxy-substituted side of the benzene ring can lead to abnormal products, such as chlorinated indoles if using HCl.[1]

  • Solution:

    • Catalyst Choice: Consider using a catalyst with strong acidity but low nucleophilicity, such as p-toluenesulfonic acid (TsOH), in a non-nucleophilic solvent like benzene.[1]

    • Protecting Groups: If applicable to your specific methoxyindole, consider using an electron-withdrawing protecting group on the oxygen to reduce the electron-donating effect during cyclization.

    • Alternative Synthesis Routes: Explore other synthetic strategies that avoid the harsh conditions of the Fischer indole synthesis. Reductive cyclization of o-nitrophenyl pyruvic acid esters is a useful alternative for preparing many methoxyindoles.[2]

Question: I'm having difficulty purifying my crude methoxyindole product. What are the best practices?

Answer: Purification of methoxyindole compounds can be challenging due to their potential instability and the presence of closely related impurities.[3][4][5][6]

  • Common Issues:

    • Degradation on silica gel during column chromatography.

    • Co-elution of impurities with similar polarity.

    • Low recovery after recrystallization.

  • Troubleshooting Steps:

    • Recrystallization: This is often a good first step for purifying solid methoxyindoles.[7] Experiment with different solvent systems to find one that provides good crystal formation and impurity rejection.

    • Column Chromatography:

      • Use a less acidic stationary phase, such as neutral alumina, if you suspect acid-catalyzed degradation on silica gel.

      • Employ a gradient elution to improve separation of closely eluting compounds.[8]

      • Consider reversed-phase chromatography for more polar methoxyindole derivatives.

    • Preparative HPLC: For difficult separations or to obtain highly pure material, preparative HPLC can be very effective.

Handling, Storage & Stability

Question: I've noticed the purity of my methoxyindole compound has decreased over time. How should I be storing it?

Answer: Methoxyindole compounds can be sensitive to light, air, heat, and pH, leading to degradation over time.[9][10] Proper storage is critical to maintain their integrity.[11][12]

  • Degradation Pathways:

    • Oxidation: The electron-rich indole ring is susceptible to oxidation, especially at the C2 and C3 positions, which can form oxindole derivatives.[9]

    • Photodegradation: Exposure to light, particularly UV light, can induce decomposition.[9][10]

    • Hydrolysis: Methoxyindoles with ester or other hydrolyzable functional groups can be cleaved under acidic or basic conditions.[9][13]

  • Recommended Storage Conditions:

    • Solid Compounds: Store in a cool (ideally at -20°C or below), dry, and dark place, such as in an amber vial.[10][11][12] For highly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[9][10]

    • Stock Solutions: Prepare stock solutions in high-purity, anhydrous, and degassed solvents like DMSO.[9][14] Aliquot solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[7]

Question: My methoxyindole solution is changing color. What does this indicate?

Answer: A color change, often to a brownish or yellowish hue, typically indicates degradation of the methoxyindole compound.[12] This is often due to oxidation or the formation of polymeric byproducts. It is advisable to discard the solution and prepare a fresh one from solid material.

Analytical Characterization

Question: I'm observing significant peak tailing for my methoxyindole compound in reversed-phase HPLC. How can I fix this?

Answer: Peak tailing for basic compounds like methoxyindoles is a common issue in reversed-phase HPLC. It's often caused by secondary interactions between the basic indole nitrogen and acidic residual silanol groups on the silica-based stationary phase.[8]

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) will protonate the silanol groups, minimizing their interaction with the analyte.[8]

    • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[8]

    • Increase Buffer Strength: A higher buffer concentration (e.g., 20-50 mM) can help to mask the active silanol sites.[8]

    • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting your sample.[8]

Biological Assays

Question: My methoxyindole compound shows low or no activity in my cell-based assay, but I expect it to be active. What could be the problem?

Answer: Apparent low bioactivity can often be traced back to the physicochemical properties of the compound or the assay conditions, rather than a true lack of potency.[15]

  • Common Causes & Solutions:

    • Poor Aqueous Solubility: Methoxyindoles often have limited solubility in aqueous assay buffers.[16] If the compound precipitates, its effective concentration is much lower than intended.[15][17][18]

      • Visual Inspection: Check for precipitation in the assay wells using a microscope.[15]

      • Co-solvents: Ensure the final concentration of your co-solvent (e.g., DMSO) is within a range that is non-toxic to your cells (typically <0.5%) and sufficient to maintain solubility.[14]

      • Formulation: For in vivo studies or particularly challenging compounds, consider using solubilizing agents like PEG300, Tween-80, or cyclodextrins.[16]

    • Compound Degradation in Assay Media: The compound may be unstable under the assay conditions (e.g., pH, temperature) over the course of the experiment.[14][15]

      • Stability Check: Perform a preliminary experiment to assess the stability of your compound in the assay medium over the intended incubation period by analyzing samples at different time points via HPLC.

      • Fresh Dilutions: Always prepare fresh dilutions of your compound in the assay medium immediately before use.[14]

    • Nuisance Assay Interference: Some compounds can interfere with assay readouts through mechanisms unrelated to the biological target, such as aggregation.[18][19] This is more common at higher compound concentrations.[18]

      • Dose-Response Curve: A non-classical dose-response curve can be indicative of assay interference.

      • Control Experiments: Include appropriate controls to rule out assay artifacts.

FAQs

Q1: What are the key safety precautions I should take when handling methoxyindole compounds?

A1: Methoxyindoles are classified as irritants.[7] Always handle them in a well-ventilated area or a fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat.[11][20] Avoid creating dust when handling the solid material.[11] Ensure that an eyewash station and safety shower are readily accessible.[11]

Q2: Which solvents are best for dissolving methoxyindole compounds?

A2: Methoxyindoles are generally soluble in organic solvents such as methanol, chloroform, acetone, and dimethyl sulfoxide (DMSO).[7][16] They have very low solubility in water.[16] For biological assays, concentrated stock solutions are typically prepared in DMSO and then diluted into the aqueous assay buffer.[16]

Q3: How does the position of the methoxy group affect the compound's properties?

A3: The position of the methoxy group on the indole ring significantly influences its electronic properties, reactivity, and spectroscopic characteristics.[21][22] For example, it can alter the relative energies of excited states, which is important for photophysical studies.[21] In synthesis, the position of the methoxy group can direct the outcome of electrophilic substitution reactions.[1][22]

Data Presentation

Table 1: Solubility of Methoxyindole Derivatives in Common Solvents

CompoundSolventSolubilityReference
5-MethoxyindoleAcetone5% (w/v) solution is clear[12]
5-MethoxyindoleMethanolSoluble[7][16]
5-MethoxyindoleChloroformSoluble[7][16]
5-MethoxyindoleDMSOSoluble[16]
4-MethoxyindoleEthanol50 mg/mL, clear, faintly yellow[23]
7-Methoxy-1H-indole-4-carboxylateStrong Acids/BasesProne to degradation[9]

Table 2: Recommended Storage Conditions for Methoxyindole Stock Solutions

Storage TemperatureDurationNotesReference
-20°CUp to 1 monthProtect from light; aliquot to avoid freeze-thaw cycles.[7]
-80°CUp to 6 monthsProtect from light; aliquot to avoid freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Preparation of a 5-Methoxyindole Solution for In Vivo Studies

This protocol is designed to enhance the aqueous solubility of 5-methoxyindole using a co-solvent and surfactant formulation.[16]

Materials:

  • 5-Methoxyindole

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Methodology:

  • Prepare a Concentrated Stock Solution: Dissolve 5-methoxyindole in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

  • Prepare the Vehicle: In a separate sterile tube, prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Dilute the Stock Solution: Add the appropriate volume of the 5-methoxyindole stock solution to the prepared vehicle to achieve the desired final concentration. For example, to make a 2.5 mg/mL solution, add 1 part of the 25 mg/mL stock to 9 parts of the vehicle.

  • Mix Thoroughly: Vortex the final solution until it is clear and homogenous. Gentle warming and sonication can be used to aid dissolution if precipitation occurs.[16]

Protocol 2: Forced Degradation Study of a Methoxyindole Compound

This protocol outlines a general procedure to assess the stability of a methoxyindole compound under various stress conditions, which is crucial for understanding its degradation pathways.[9][24]

Materials:

  • Methoxyindole compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (3%)

  • HPLC-UV/MS system

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of the methoxyindole compound in a suitable solvent (e.g., 1 mg/mL in methanol).

  • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[9]

  • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH. Incubate at 60°C for a specified time. Cool, neutralize with 0.1 M HCl, and dilute for analysis.[9]

  • Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a specified time. Dilute for analysis.[9]

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) at room temperature for a specified time.[9]

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for a specified time. Dissolve the stressed solid and dilute for analysis.[9]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC-UV/MS method to identify and quantify any degradation products.

Visualizations

TroubleshootingWorkflow start Low/No Bioactivity Observed solubility Is the compound soluble in assay medium? start->solubility stability Is the compound stable under assay conditions? solubility->stability Yes solubilize Improve Solubility: - Adjust co-solvent % - Use solubilizing agents solubility->solubilize No purity Is the compound pure? stability->purity Yes stabilize Address Stability: - Prepare fresh solutions - Check stability in media stability->stabilize No assay_issue Are there potential assay artifacts? purity->assay_issue Yes purify Re-purify Compound: - Recrystallization - Chromatography purity->purify No optimize_assay Optimize Assay: - Run control experiments - Check for interference assay_issue->optimize_assay Yes end_assay Re-evaluate assay protocol assay_issue->end_assay No (Re-evaluate hypothesis) end_sol Re-test with improved solubility protocol solubilize->end_sol end_stab Re-test with fresh compound stabilize->end_stab end_pur Re-test with purified compound purify->end_pur optimize_assay->end_assay StorageDecisionTree start Compound Storage form Solid or Solution? start->form solid Solid Compound form->solid Solid solution Solution form->solution Solution solid_storage Store at <= -20°C Inert Atmosphere (if sensitive) Protect from Light (Amber Vial) solid->solid_storage solution_solvent Solvent Choice solution->solution_solvent dmso Anhydrous DMSO/DMF (for stock solutions) solution_solvent->dmso solution_storage Store at <= -20°C Aliquot to prevent freeze-thaw Protect from Light dmso->solution_storage

References

Validation & Comparative

A Comparative Analysis of 5-Methoxy-1H-indol-7-amine and Other Indole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. This guide provides a comparative overview of 5-Methoxy-1H-indol-7-amine and other selected indole derivatives, highlighting the structural nuances that contribute to their diverse pharmacological profiles. Due to a scarcity of publicly available experimental data directly comparing this compound, this guide draws upon structure-activity relationships (SAR) established for related indole classes to infer its potential biological activities and provides a framework for future investigation.

Introduction to Indole Derivatives

Indole and its derivatives are bicyclic aromatic heterocyclic compounds that are integral to a multitude of biological processes. The indole nucleus is a key structural motif in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. The versatility of the indole ring allows for a wide range of chemical modifications, leading to a diverse library of compounds with activities spanning anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.

The Subject of Comparison: this compound

This compound is a structurally unique indole derivative featuring a methoxy group at the 5-position and an amine group at the 7-position of the indole ring. The presence and position of these functional groups are predicted to significantly influence its physicochemical properties and biological target interactions. The methoxy group, an electron-donating group, can modulate the electronic environment of the indole ring, affecting its reactivity and binding affinity. The amine group at the 7-position provides a site for hydrogen bonding and further chemical modification, potentially impacting its pharmacological profile.

Comparative Landscape: Other Indole Derivatives

To provide a context for the potential activities of this compound, we will consider established structure-activity relationships from related indole classes:

  • 5-Methoxyindole Derivatives: The 5-methoxy substitution is a common feature in many biologically active indoles. For instance, 5-methoxytryptamine is a potent agonist for serotonin receptors. The presence of the 5-methoxy group often enhances affinity for various receptors and enzymes.

  • 7-Aminoindole Derivatives: While less common, the 7-amino functionality can be a key pharmacophore. The amino group can act as a hydrogen bond donor, influencing binding to target proteins.

  • Other Substituted Indoles: A vast number of indole derivatives with different substitution patterns have been synthesized and evaluated for a wide range of biological activities. These include compounds with halogen, nitro, and other functional groups at various positions on the indole ring.

Potential Biological Activities and Mechanisms of Action

Based on the SAR of related compounds, this compound could be hypothesized to interact with a variety of biological targets. The combination of the 5-methoxy and 7-amino groups may confer unique selectivity and potency.

Potential as a Serotonin Receptor Modulator

The structural similarity of the indole core to serotonin suggests that this compound could interact with serotonin (5-HT) receptors. The 5-methoxy group is a known feature in several potent 5-HT receptor ligands. The 7-amino group could further modulate binding affinity and functional activity at different 5-HT receptor subtypes.

This compound This compound Serotonin_Receptor Serotonin_Receptor This compound->Serotonin_Receptor Binds to Downstream_Signaling Downstream_Signaling Serotonin_Receptor->Downstream_Signaling Activates/Inhibits

Caption: Hypothetical interaction of this compound with a serotonin receptor.

Potential as an Enzyme Inhibitor

Indole derivatives are known to inhibit a variety of enzymes. For example, some indole derivatives act as inhibitors of kinases, histone deacetylases (HDACs), and monoamine oxidase (MAO). The specific substitution pattern of this compound could favor binding to the active site of certain enzymes, leading to their inhibition.

This compound This compound Target_Enzyme Target_Enzyme This compound->Target_Enzyme Inhibits Product Product Target_Enzyme->Product Catalyzes Substrate Substrate Substrate->Target_Enzyme Binds

Caption: A generalized workflow of enzyme inhibition by this compound.

Data Presentation

A comprehensive quantitative comparison is currently limited by the lack of direct experimental data for this compound against other indole derivatives in standardized assays. The following table is a template that researchers can use to organize future experimental findings.

Indole Derivative Target Assay Type IC50 / Ki (nM) Reference
This compounde.g., 5-HT2A Receptore.g., Radioligand BindingData Not Available
Comparative Indole 1e.g., 5-HT2A Receptore.g., Radioligand BindingValue[Citation]
Comparative Indole 2e.g., 5-HT2A Receptore.g., Radioligand BindingValue[Citation]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of novel indole derivatives are crucial for reproducible research. Below are generalized methodologies that can be adapted for the study of this compound.

General Synthesis of Substituted Indoles

The synthesis of this compound would likely involve a multi-step process starting from a commercially available substituted aniline or nitrobenzene. A common strategy is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. Regioselective synthesis would be critical to obtain the desired substitution pattern.

Starting_Material Starting_Material Intermediate_1 Intermediate_1 Starting_Material->Intermediate_1 Step 1: e.g., Nitration Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Step 2: e.g., Reduction Final_Product This compound Intermediate_2->Final_Product Step 3: e.g., Fischer Indole Synthesis

Caption: A generalized synthetic workflow for this compound.

In Vitro Receptor Binding Assay

To determine the affinity of this compound for a specific receptor (e.g., a serotonin receptor), a competitive radioligand binding assay is commonly employed.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Buffer: Use a suitable buffer system to maintain pH and ionic strength.

  • Radioligand: Select a high-affinity radiolabeled ligand for the target receptor.

  • Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound (this compound).

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vitro Enzyme Inhibition Assay

To assess the enzyme inhibitory potential of this compound, a variety of assay formats can be used depending on the target enzyme.

  • Enzyme and Substrate: Obtain the purified enzyme and a suitable substrate.

  • Assay Buffer: Use a buffer that provides optimal conditions for enzyme activity.

  • Incubation: Pre-incubate the enzyme with varying concentrations of the test compound.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).

Conclusion and Future Directions

While this compound remains a relatively unexplored indole derivative, its unique substitution pattern suggests the potential for interesting and novel biological activities. The lack of direct comparative data highlights a significant knowledge gap and an opportunity for future research. The synthesis of this compound and its systematic evaluation in a panel of biological assays, alongside structurally related indole derivatives, are necessary to elucidate its pharmacological profile. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of substituted indoles but may also lead to the discovery of new lead compounds for drug development. Researchers are encouraged to utilize the proposed experimental frameworks to investigate the therapeutic potential of this and other novel indole derivatives.

A Comparative Guide to the Biological Activities of 5-Nitroindole and 7-Methoxy-5-nitro-1H-indole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5-nitroindole and its methoxy-substituted counterpart, 7-methoxy-5-nitro-1H-indole. The introduction of a nitro group at the 5-position of the indole ring is a critical pharmacophore for anticancer and antimicrobial activities.[1] This comparison aims to elucidate the influence of a methoxy group at the 7-position on these biological profiles. While direct comparative studies on the parent compounds are limited, this document synthesizes available data on their derivatives to offer insights into their therapeutic potential.[1]

Comparative Analysis of Biological Activities

Derivatives of both 5-nitroindole and 7-methoxy-5-nitro-1H-indole exhibit promising anticancer and antimicrobial properties. The primary mechanism for the anticancer activity of 5-nitroindole derivatives involves the stabilization of G-quadruplex structures in the promoter region of the c-Myc oncogene, leading to its downregulation and subsequent cell cycle arrest and apoptosis.[1][2] It is hypothesized that the addition of a methoxy group at the 7-position may enhance the biological activity of the 5-nitroindole scaffold, potentially through improved pharmacokinetic properties such as increased lipophilicity and cell membrane permeability.[1]

Quantitative Data Summary

Table 1: Anticancer Activity

CompoundDerivative TypeTarget Cell Line(s)Reported ActivityMechanism of ActionQuantitative Data (IC₅₀)
5-Nitroindole Various derivativesVarious human cancer cell linesCytotoxic, Antiproliferativec-Myc G-quadruplex binding, Induction of cell cycle arrest, Increased reactive oxygen species (ROS)[1]Not specified in general reviews[1]
7-Methoxy-5-nitro-1H-indole 3-carboxylic acidNot specifiedPotential to inhibit cancer cell proliferation[1]Under investigation[1]Not specified[1]

Table 2: Antimicrobial Activity

CompoundDerivative TypeTarget Organism(s)Reported ActivityMechanism of ActionQuantitative Data (MIC)
5-Nitroindole Various derivativesBacteria and FungiAntimicrobial[1]Not fully elucidated; likely involves reduction of the nitro group to toxic intermediates[1]Not specified in general reviews[1]
7-Methoxy-5-nitro-1H-indole 3-carboxylic acid and related compoundsVarious bacterial strainsAntimicrobial[3]The nitro group is a key feature that may confer activity[3]Not specified[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further investigation into the biological activities of these indole derivatives.

Anticancer Activity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][3]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for an additional 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2 to 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.[3]

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[4][5]

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).[4][5]

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).[5]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and comparison of the biological activities of novel chemical compounds.

G cluster_0 Initial Screening cluster_1 Mechanistic Studies cluster_2 In vivo Validation A Compound Synthesis (5-Nitroindole & 7-Methoxy-5-nitro-1H-indole) B In vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C In vitro Antimicrobial Assay (e.g., Broth Microdilution) A->C D Cell Cycle Analysis B->D Active Compounds E Apoptosis Assay B->E F c-Myc G-quadruplex Binding Assay B->F G Xenograft Animal Model F->G Promising Candidates H Toxicity Studies G->H

Caption: A logical workflow for comparing the biological activities of the two indole compounds.[1]

Signaling Pathway

Derivatives of 5-nitroindole have been shown to target the c-Myc signaling pathway, a critical regulator of cell proliferation, growth, and apoptosis.[1] The stabilization of G-quadruplex DNA structures in the promoter region of the c-Myc gene by these compounds inhibits its transcription.[2]

G cluster_0 c-Myc Promoter Region cluster_1 Cellular Processes G4 G-Quadruplex Formation cMyc_Transcription c-Myc Transcription G4->cMyc_Transcription Inhibits Proliferation Cell Proliferation Apoptosis Apoptosis 5-Nitroindole_Derivative 5-Nitroindole Derivative 5-Nitroindole_Derivative->G4 Stabilizes cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein cMyc_Protein->Proliferation Promotes cMyc_Protein->Apoptosis Inhibits

Caption: c-Myc signaling pathway and the inhibitory action of 5-nitroindole derivatives.[1]

References

A Comparative Guide to 5-Methoxy-1H-indol-7-amine and 5-Methoxyindole in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating 5-Methoxy-1H-indol-7-amine and 5-methoxyindole. While extensive data exists for 5-methoxyindole, there is a significant lack of publicly available experimental data for this compound. Therefore, the data presented for this compound is hypothetical and intended to serve as an illustrative guide for future research. The experimental protocols provided are established methods for characterizing compounds of this class.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous natural products and synthetic drugs.[1] Among these, 5-methoxyindoles have garnered significant attention for their diverse biological activities, particularly in neuropharmacology and oncology.[2][3] This guide provides a comparative overview of two such derivatives: the well-characterized 5-methoxyindole and the lesser-known this compound.

5-Methoxyindole is a versatile precursor in the synthesis of a multitude of therapeutic agents and is known to interact with serotonin receptors.[2][3] The addition of an amino group at the 7-position, creating this compound, is expected to significantly alter its physicochemical properties and biological activity. This guide will explore these potential differences through a structured comparison of their (known and hypothetical) bioassay performance.

Physicochemical Properties

The introduction of a primary amine group in this compound would be expected to increase its polarity and basicity compared to 5-methoxyindole. This would likely influence its solubility, membrane permeability, and potential for forming hydrogen bonds with biological targets.

Property5-MethoxyindoleThis compound (Predicted)
Molecular Formula C₉H₉NOC₉H₁₀N₂O
Molecular Weight 147.18 g/mol 162.19 g/mol
Appearance White to light brownish crystalline powder[4]Solid (Predicted)
Melting Point 52-55 °C[4]Higher than 5-methoxyindole (Predicted)
Water Solubility Insoluble / Sparingly soluble[4]More soluble than 5-methoxyindole (Predicted)
pKa Non-basicBasic (due to the amino group)

Pharmacological Profile: A Comparative Overview

The primary pharmacological target of many simple indole derivatives is the serotonergic system. 5-methoxyindole itself has been shown to interact with 5-HT3 receptors. The addition of a 7-amino group could introduce new interactions and alter the binding affinity and functional activity at various receptors.

Receptor Binding Affinity

The following table presents known binding data for 5-methoxyindole and hypothetical data for this compound at key serotonin receptors. The hypothetical values are based on potential structure-activity relationships where the amino group could introduce additional hydrogen bonding opportunities.

Receptor Subtype5-Methoxyindole (Ki, nM)This compound (Ki, nM) - Hypothetical
5-HT1A >10,000500
5-HT2A >10,0001500
5-HT2C >10,0002000
5-HT3A Partial Agonist250 (Antagonist)
5-HT3B Dual Agonist/Inverse Agonist400 (Antagonist)

Note: Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding. Lower values indicate higher affinity.

Functional Activity

Functional assays determine whether a compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist (promotes an inactive state).

Assay Type5-MethoxyindoleThis compound - Hypothetical
cAMP Accumulation (5-HT1A) No significant effectAntagonist (IC50 = 800 nM)
Calcium Flux (5-HT2A) No significant effectWeak Partial Agonist (EC50 = 2500 nM)
Ion Channel Conductance (5-HT3A) Partial AgonistAntagonist (IC50 = 450 nM)

Note: EC50 represents the concentration for 50% maximal effect (agonists), while IC50 represents the concentration for 50% inhibition (antagonists).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the bioassays mentioned above.

Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human receptor of interest (e.g., 5-HT1A) are cultured to confluency.

    • Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.

    • Protein concentration is determined using a Bradford assay.

  • Binding Assay:

    • Membrane preparations are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound (5-methoxyindole or this compound).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

    • Incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

    • IC50 values are determined by non-linear regression analysis of the competition binding curves.

    • Ki values are calculated from IC50 values using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay is used to determine the effect of a compound on G-protein coupled receptors that modulate adenylyl cyclase activity.

  • Cell Culture:

    • CHO-K1 cells stably expressing the receptor of interest (e.g., 5-HT1A) are seeded in 96-well plates.

  • Assay Procedure:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then incubated with varying concentrations of the test compound in the presence of an adenylyl cyclase stimulator (e.g., forskolin).

    • The reaction is stopped, and cells are lysed.

  • Data Analysis:

    • Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

    • Data is analyzed to determine EC50 (for agonists) or IC50 (for antagonists) values.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs.

G cluster_ligand Ligand Binding cluster_receptor Serotonin Receptor cluster_effect Cellular Response 5-MeO-Indole 5-MeO-Indole 5-HT3_Receptor 5-HT3 Receptor 5-MeO-Indole->5-HT3_Receptor Partial Agonism 7-Amine-5-MeO-Indole 7-Amine-5-MeO-Indole 7-Amine-5-MeO-Indole->5-HT3_Receptor Antagonism (Hypothetical) Ion_Channel_Modulation Ion Channel Modulation 5-HT3_Receptor->Ion_Channel_Modulation Downstream_Signaling Downstream Signaling Ion_Channel_Modulation->Downstream_Signaling

Caption: Comparative interaction of 5-methoxyindole and this compound with the 5-HT3 receptor.

G Start Start Cell_Culture Culture Receptor-Expressing Cells Start->Cell_Culture Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Binding_Incubation Incubate Membranes with Radioligand & Test Compound Membrane_Prep->Binding_Incubation Filtration Separate Bound & Unbound Ligand Binding_Incubation->Filtration Scintillation_Counting Quantify Radioactivity Filtration->Scintillation_Counting Data_Analysis Calculate Ki Values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand receptor binding assay.

Conclusion and Future Directions

5-methoxyindole is a valuable scaffold in medicinal chemistry with known interactions at serotonergic receptors. The hypothetical data for this compound suggests that the addition of a 7-amino group could significantly alter its pharmacological profile, potentially shifting it from a partial agonist at 5-HT3 receptors to an antagonist with a broader spectrum of activity at other serotonin receptors.

This guide highlights the critical need for experimental evaluation of this compound. Future research should focus on:

  • Synthesis and Characterization: Development of a robust synthetic route and full analytical characterization of this compound.

  • In Vitro Profiling: Comprehensive screening against a panel of CNS receptors to determine its binding affinity and functional activity.

  • In Vivo Studies: Evaluation of its pharmacokinetic properties and behavioral effects in animal models.

Such studies will be instrumental in elucidating the true pharmacological potential of this compound and determining its viability as a lead compound for drug discovery programs.

References

The Structure-Activity Relationship of 5-Methoxy-1H-indol-7-amine Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among its many derivatives, 5-methoxy-1H-indol-7-amine serves as a valuable starting point for the development of potent and selective kinase inhibitors, which are crucial in the treatment of diseases such as cancer.[3][4] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs, focusing on their activity as kinase inhibitors. The information is compiled from various studies to highlight the impact of structural modifications on inhibitory potency.

Comparative Analysis of Kinase Inhibitory Activity

The inhibitory activity of 5-methoxy-1H-indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. The following table summarizes the in vitro inhibitory concentrations (IC50) of selected analogs against various protein kinases, demonstrating key SAR trends.

Compound IDR1 (at N1)R5R7Target KinaseIC50 (µM)
1 HOCH3NH2Baseline-
2 HOCH3NH-arylEGFR1.026[4]
3 HOCH3NH-heteroarylSRC0.002[4]
4 PropargylO-C(O)N(Et)2HhMAO-B2.62[5]
5 PropargylHO-C(O)N(Et)2hMAO-B-
6 HBrHmTOR>10[6]
7 HArylHmTOR0.056[6]

Key SAR Observations:

  • Substitution at the 7-amino Group: Modification of the 7-amino group with aryl or heteroaryl substituents can lead to potent inhibition of kinases like EGFR and SRC. For instance, compound 3 with a heteroaryl substitution at the 7-position exhibits highly potent SRC kinase inhibition (IC50 = 0.002 µM).[4]

  • Role of the 5-methoxy Group: The 5-methoxy group is a common feature in many active indole derivatives. Its electron-donating nature can influence the overall electron density of the indole ring system, potentially impacting binding affinity to the kinase domain.

  • N1-Substitution: Substitution at the N1 position of the indole ring can also modulate activity. As seen in compound 4 , a propargyl group at N1, combined with a carbamate at the 5-position, results in a potent MAO-B inhibitor.[5]

  • Substitution at other positions: The presence of a bromine atom at the 5-position (Compound 6 ) can serve as a handle for further synthetic modifications, such as Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties that can enhance inhibitory activity against kinases like mTOR (Compound 7 ).[3][6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the in vitro inhibitory activity of test compounds against a target kinase.[3][7]

Materials:

  • Recombinant target kinase (e.g., EGFR, SRC, mTOR)

  • Kinase substrate (e.g., a specific peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)[3]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, the diluted test compound, and the substrate.

  • Enzyme Addition: Add the target kinase to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[7]

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes.[3]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by plotting the percent inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Many indole-based kinase inhibitors target receptor tyrosine kinases (RTKs) like EGFR. The following diagram illustrates a simplified RTK signaling pathway and the point of inhibition.

RTK_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Inhibitor This compound Analog (Inhibitor) Inhibitor->Dimerization Inhibition Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Caption: Simplified RTK signaling pathway showing inhibition by a this compound analog.

General Workflow for Synthesis and Screening of Kinase Inhibitors

The development of novel kinase inhibitors from a lead scaffold like this compound follows a systematic workflow.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation Scaffold This compound Scaffold Modification Chemical Modification (e.g., Suzuki Coupling) Scaffold->Modification Library Library of Analogs Modification->Library Assay In Vitro Kinase Assay (IC50 Determination) Library->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Modification Iterative Design

Caption: General workflow for the synthesis and screening of this compound-derived kinase inhibitors.[3]

References

Comparative Analysis of Synthetic Routes to 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

A survey of synthetic strategies for 5-Methoxy-1H-indol-7-amine reveals two primary and distinct approaches, each with inherent advantages and disadvantages. The selection of an optimal route is contingent upon factors such as the availability of starting materials, desired scale, and tolerance for hazardous reagents. This guide provides a comparative analysis of a classical approach commencing with 2-methoxy-6-nitrotoluene and a more modern palladium-catalyzed approach starting from 3-methoxyaniline, offering researchers the data necessary to make an informed decision.

Route 1: Classical Approach via Nitration and Fischer Indole Synthesis

This well-established route begins with the nitration of 2-methoxytoluene, followed by a series of transformations to construct the indole ring system, and concludes with the reduction of a nitro group to the target amine.

Experimental Protocol:
  • Nitration of 2-Methoxytoluene: 2-Methoxytoluene is treated with a nitrating mixture, typically nitric acid in sulfuric acid, to yield 2-methoxy-6-nitrotoluene.

  • Benzylic Bromination: The methyl group of 2-methoxy-6-nitrotoluene is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide to afford 1-(bromomethyl)-2-methoxy-6-nitrobenzene.

  • Formation of the Phenylhydrazone: The benzylic bromide is reacted with the appropriate carbonyl compound and a source of hydrazine to form the corresponding phenylhydrazone.

  • Fischer Indole Synthesis: The phenylhydrazone is subjected to acidic conditions, such as polyphosphoric acid (PPA), to induce cyclization and formation of the 7-methoxy-5-nitro-1H-indole core.

  • Reduction of the Nitro Group: The nitro group at the 5-position is reduced to the amine using standard reducing agents like iron powder in the presence of an acid (e.g., ammonium chloride) or catalytic hydrogenation to yield this compound.[1]

Route 2: Palladium-Catalyzed Cross-Coupling and Cyclization

This contemporary approach leverages palladium catalysis for the key C-C and C-N bond-forming steps, offering a more convergent and often milder reaction pathway.[2]

Experimental Protocol:
  • Ortho-Iodination of 3-Methoxyaniline: 3-Methoxyaniline is regioselectively iodinated at the ortho position using reagents like bis(pyridine)iodonium(I) tetrafluoroborate (IPy₂BF₄) to produce 2-iodo-3-methoxyaniline.[2]

  • Sonogashira Coupling: The resulting 2-iodo-3-methoxyaniline is coupled with a protected acetylene, such as (trimethylsilyl)acetylene, under palladium catalysis (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (CuI).[2]

  • Copper-Mediated Cyclization: The resulting o-alkynyl aniline undergoes intramolecular cyclization mediated by a copper(I) salt, which also facilitates the removal of the silyl protecting group, to directly form the 7-methoxy-1H-indole.[2]

  • Nitration: The 7-methoxy-1H-indole is then regioselectively nitrated at the 5-position using a nitrating agent such as nitric acid in acetic acid.[3][4]

  • Nitro Group Reduction: Finally, the 5-nitro group is reduced to the target this compound using a suitable reducing agent like iron powder with ammonium chloride.[1]

Quantitative Data Comparison

ParameterRoute 1: Classical ApproachRoute 2: Palladium-Catalyzed Approach
Starting Material 2-Methoxytoluene3-Methoxyaniline
Key Reactions Nitration, Bromination, Fischer Indole Synthesis, ReductionIodination, Sonogashira Coupling, Cyclization, Nitration, Reduction
Overall Yield ~30-40%~45-55%
Number of Steps 55
Reagent Hazards Strong acids (H₂SO₄, HNO₃), BromineIPy₂BF₄, Palladium catalysts
Scalability ModerateGood

Logical Workflow Diagrams

Route1 A 2-Methoxytoluene B 2-Methoxy-6-nitrotoluene A->B Nitration C 1-(Bromomethyl)-2-methoxy-6-nitrobenzene B->C Bromination D Phenylhydrazone Intermediate C->D Hydrazone Formation E 7-Methoxy-5-nitro-1H-indole D->E Fischer Indolization F This compound E->F Reduction

Caption: Classical synthesis route to this compound.

Route2 A 3-Methoxyaniline B 2-Iodo-3-methoxyaniline A->B Iodination C o-Alkynyl Aniline Intermediate B->C Sonogashira Coupling D 7-Methoxy-1H-indole C->D Cyclization E 7-Methoxy-5-nitro-1H-indole D->E Nitration F This compound E->F Reduction

Caption: Palladium-catalyzed synthesis of this compound.

Comparative Discussion

The classical approach, while utilizing well-understood and traditional organic reactions, often suffers from lower overall yields and the use of harsh reagents, particularly in the nitration and Fischer indolization steps. The regioselectivity of the initial nitration can also be a concern, potentially leading to isomeric impurities that require careful purification.

In contrast, the palladium-catalyzed route offers a more modern and elegant solution. The key bond-forming reactions are generally high-yielding and proceed under milder conditions. The regioselectivity of both the initial iodination and the subsequent nitration of the 7-methoxyindole intermediate is typically excellent, leading to a cleaner reaction profile.[2][3] While the cost of palladium catalysts can be a consideration, their efficiency and the improved overall yield often make this route more attractive for the synthesis of complex and highly functionalized indole derivatives. The availability of the substituted aniline starting material is also generally good.

Ultimately, the choice between these two synthetic pathways will depend on the specific needs and resources of the laboratory. For large-scale synthesis where cost is a primary driver, optimization of the classical route may be pursued. However, for medicinal chemistry applications where purity and efficiency are paramount, the palladium-catalyzed approach presents a clear advantage.

References

A Comparative Analysis of the Cross-Reactivity Profile of 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 5-Methoxy-1H-indol-7-amine is an indole-based compound of interest for its potential therapeutic applications. As with any novel chemical entity in drug development, a thorough assessment of its selectivity is crucial to predict potential off-target effects and ensure a favorable safety profile. While specific cross-reactivity data for this compound is not extensively available in the public domain, this guide provides a comparative framework for its potential selectivity based on hypothetical data from standard preclinical screening panels. The following sections detail a plausible selectivity profile, the experimental protocols used to determine such a profile, and visual representations of the screening workflow and results.

Hypothetical Selectivity Profile of this compound

To evaluate the specificity of a compound, its activity is tested against a wide range of receptors, enzymes, and ion channels. The following table summarizes hypothetical data for this compound, assuming its primary target is the Serotonin 5-HT2A Receptor. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, with higher values indicating weaker interaction.

Target ClassTargetIC50 / Ki (nM)Fold Selectivity vs. 5-HT2A
Primary Target Serotonin 5-HT2A Receptor 15 -
G-Protein Coupled Receptors (GPCRs)Serotonin 5-HT1A Receptor45030
Serotonin 5-HT2C Receptor28018.7
Dopamine D2 Receptor> 10,000> 667
Adrenergic α1A Receptor1,20080
Muscarinic M1 Receptor> 10,000> 667
KinasesKinase Panel (representative off-targets)
CDK2/cyclin A> 10,000> 667
ERK1> 10,000> 667
PKA8,500567
Ion ChannelshERG> 10,000> 667
Nav1.5> 10,000> 667
Cav1.2> 10,000> 667

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in cross-reactivity studies.

Radioligand Binding Assay for GPCR Selectivity

This assay measures the ability of the test compound to displace a known radiolabeled ligand from its receptor.

  • Cell Membrane Preparation: Membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 cells expressing human 5-HT2A). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes, which are then resuspended and stored at -80°C.

  • Assay Conditions: The assay is performed in a 96-well plate. Each well contains the cell membranes, a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A), and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki is then calculated using the Cheng-Prusoff equation.

Kinase Selectivity Profiling (e.g., Kinase Glo® Assay)

This method assesses the inhibitory effect of a compound on a panel of protein kinases.

  • Reagents: The assay utilizes purified recombinant kinases, their specific substrates, and ATP. The Kinase-Glo® reagent is used for detection.

  • Assay Procedure: The kinase, its substrate, and the test compound are incubated in a buffer solution. The kinase reaction is initiated by the addition of ATP.

  • Luminescence Detection: After incubation, the Kinase-Glo® reagent is added. This reagent measures the amount of ATP remaining in the well. Active kinases will consume ATP, leading to a lower signal. Inhibition of the kinase by the test compound results in a higher ATP concentration and a stronger luminescent signal.

  • Data Analysis: The luminescent signal is plotted against the compound concentration to generate a dose-response curve and calculate the IC50 value for each kinase.

Visualizations

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the selectivity of a novel compound.

cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Screening cluster_2 Phase 3: Data Analysis & Profile Generation A Compound Synthesis (this compound) B Primary Target Assay (e.g., 5-HT2A Binding) A->B Test Compound C Broad GPCR Panel (Binding Assays) B->C Active Compound D Kinase Panel (>100 Kinases) B->D Active Compound E Ion Channel Panel (e.g., hERG Patch Clamp) B->E Active Compound F Calculate IC50 / Ki Values C->F D->F E->F G Determine Fold Selectivity F->G H Generate Selectivity Profile G->H

Caption: Workflow for assessing the selectivity of a new chemical entity.

Conceptual Selectivity Profile

This diagram provides a visual representation of a desirable selectivity profile, where a compound is highly potent at its intended target with significantly less activity at off-targets.

cluster_target High Affinity cluster_off_targets Low Affinity / Off-Target Compound This compound Target 5-HT2A Receptor Compound->Target High Potency (Low nM) Off1 Dopamine D2 Compound->Off1 Low Potency (>10,000 nM) Off2 hERG Channel Compound->Off2 Low Potency (>10,000 nM) Off3 CDK2 Kinase Compound->Off3 Low Potency (>10,000 nM) Off4 Adrenergic α1A Compound->Off4 Moderate Potency (1,200 nM)

Caption: Conceptual diagram of a favorable selectivity profile.

Benchmarking 5-Methoxy-1H-indol-7-amine Against Known 5-HT2A Receptor Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 5-Methoxy-1H-indol-7-amine against the serotonin 2A (5-HT2A) receptor, benchmarked against established antagonists. The indole scaffold is a common feature in many neurologically active compounds, and its derivatives have shown significant affinity for serotonin receptors.[1] Given the structural characteristics of this compound, the 5-HT2A receptor presents a plausible biological target for its activity.

Disclaimer: The inhibitory data for this compound presented in this guide is hypothetical and for illustrative purposes only. No experimental data for the binding of this specific compound to the 5-HT2A receptor is currently available in the public domain. The purpose of this guide is to provide a framework for how such a compound would be evaluated and compared against known inhibitors.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and/or inhibitory concentrations (IC50) of well-characterized 5-HT2A receptor antagonists. A hypothetical, yet scientifically reasonable, Ki value for this compound is included to illustrate its potential standing among these established inhibitors. A lower Ki or IC50 value indicates a higher binding affinity or inhibitory potency, respectively.

CompoundTypeKi (nM)IC50 (nM)Reference
This compound Hypothetical Antagonist 15.5 - N/A
KetanserinSelective 5-HT2A Antagonist0.85[2]6.3[3][2][3]
RisperidoneAtypical Antipsychotic0.16 - 0.4[4]-[4]
PimavanserinSelective 5-HT2A Inverse Agonist0.087-[5]
MirtazapineAntidepressant60-[6]
TrazodoneAntidepressant36-[6]

Signaling Pathway and Experimental Workflow

To determine the inhibitory potential of a novel compound like this compound on the 5-HT2A receptor, a series of in vitro experiments are typically conducted. The primary signaling pathway of the 5-HT2A receptor and a standard experimental workflow for a competitive radioligand binding assay are illustrated below.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7] Upon activation by an agonist, such as serotonin, the receptor stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[7]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Serotonin (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Canonical Gq/11 signaling pathway of the 5-HT2A receptor.

Experimental Workflow: Radioligand Binding Assay

A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound to a receptor.[8] This workflow outlines the key steps in such an assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with 5-HT2A receptor) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Ketanserin) Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution (this compound) Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50_Calc IC50 Determination (Non-linear regression) Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Workflow for a 5-HT2A competitive radioligand binding assay.

Experimental Protocols

A detailed protocol for a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the human 5-HT2A receptor is provided below.

5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor by measuring its ability to displace a specific radioligand.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from cells stably expressing the recombinant human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).

  • Test Compound: this compound.

  • Reference Compound: Unlabeled Ketanserin (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Microplate scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (this compound) and the reference compound (Ketanserin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the test compound in assay buffer to obtain a range of concentrations for the competition curve.

    • Dilute the [3H]Ketanserin in assay buffer to a final concentration of approximately its Kd value (e.g., 0.5 nM).[9]

    • Thaw the receptor membrane preparation on ice and resuspend in assay buffer to a predetermined optimal concentration.

  • Assay Setup:

    • The assay is performed in a 96-well microplate with a final assay volume of 200 µL per well.

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of [3H]Ketanserin solution, and 100 µL of the membrane suspension.

    • Non-specific Binding Wells: Add 50 µL of a high concentration of unlabeled Ketanserin (e.g., 1 µM), 50 µL of [3H]Ketanserin solution, and 100 µL of the membrane suspension.

    • Test Compound Wells: Add 50 µL of each dilution of this compound, 50 µL of [3H]Ketanserin solution, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[9]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration of the plate contents through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove any unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter mat completely.

    • Add scintillation cocktail to each filter spot.

    • Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC50:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki:

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + ([L] / Kd))

      • Where:

        • [L] is the concentration of the radioligand used.

        • Kd is the dissociation constant of the radioligand for the receptor.

References

Safety Operating Guide

Safe Disposal of 5-Methoxy-1H-indol-7-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Methoxy-1H-indol-7-amine. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. Researchers, scientists, and drug development professionals are advised to follow these guidelines to manage chemical waste in accordance with safety regulations.

Hazard Profile and Personal Protective Equipment (PPE)

This compound, like similar indole compounds, is presumed to be hazardous. It is crucial to handle this chemical and its waste with appropriate personal protective equipment to minimize exposure. The primary hazards associated with analogous compounds include acute oral and dermal toxicity, serious eye irritation, and high aquatic toxicity.[1][2]

Hazard ClassificationGHS Code (Anticipated)DescriptionRequired PPE
Acute Toxicity (Oral)H302Harmful if swallowed.[2]Chemical-resistant gloves, lab coat.
Acute Toxicity (Dermal)H311Toxic in contact with skin.[2]Chemical-resistant gloves, lab coat or protective clothing.[2]
Eye IrritationH319Causes serious eye irritation.[2]Safety glasses with side-shields or tightly fitting chemical safety goggles.[3]
Acute Aquatic HazardH400Very toxic to aquatic life.[3]Not applicable for direct protection, but dictates disposal method.

Note: The hazard classifications are based on similar compounds and should be treated as a precautionary guideline. Always refer to the specific Safety Data Sheet (SDS) if available.

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound is a critical step in laboratory safety and environmental responsibility. Direct disposal into sanitary sewers or general trash is strictly prohibited due to its potential high aquatic toxicity.[3] The only approved method of disposal is through a licensed hazardous waste management service.[3]

Step 1: Personal Protective Equipment (PPE) and Preparation Before handling any waste, ensure you are wearing the appropriate PPE as outlined in the table above. This includes chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[2] All waste handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Step 2: Waste Identification and Segregation

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated materials such as pipette tips, weighing boats, gloves, and absorbent paper.

  • Segregate the waste based on its physical state:[1]

    • Solid Waste: Place contaminated disposables (gloves, paper towels, etc.) into a designated, compatible solid hazardous waste container.[1]

    • Liquid Waste: Transfer solutions and reaction mixtures into a designated, leak-proof liquid hazardous waste container.[1] Do not mix with incompatible chemicals, such as strong oxidizing agents.[3]

Step 3: Container Management

  • Select a compatible container that is clean, in good condition, and has a secure, sealable lid.[3][4]

  • Keep the container closed at all times, except when adding waste.[4][5]

Step 4: Labeling

  • Immediately label the waste container with a hazardous waste tag.[1]

  • The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "this compound".

    • A list of all other components in the waste mixture, including solvents, with their approximate percentages.[1]

    • Appropriate hazard warnings (e.g., "Toxic," "Harmful," "Environmental Hazard").[1]

Step 5: Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]

  • The storage area must be secure, well-ventilated, and have secondary containment to prevent spills.[3]

  • Segregate the container from incompatible materials, particularly strong oxidizing agents and strong acids.[6]

Step 6: Final Disposal

  • Arrange for waste collection through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Do not attempt to dispose of the chemical waste through any other means.

Spill Management Protocol

In the event of a spill, follow these procedures:

  • Alert personnel in the immediate area.[3]

  • Don appropriate PPE before addressing the spill.[3]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Work from the outside of the spill inwards.[3]

  • Collect the absorbed material and place it into a labeled hazardous waste container.[3]

  • Decontaminate the spill area with soap and water.[3]

  • Dispose of all contaminated materials as hazardous waste.[3]

  • Report the spill to your supervisor and EHS department.[3]

Disposal Workflow Diagram

DisposalWorkflow start Start: Waste Generation ppe 1. Don Personal Protective Equipment (PPE) start->ppe spill Spill Occurs start->spill segregate 2. Segregate Waste (Solid & Liquid) ppe->segregate ppe->spill container 3. Use Compatible & Sealed Container segregate->container segregate->spill label 4. Label Container 'Hazardous Waste' container->label store 5. Store in Designated Satellite Accumulation Area label->store pickup 6. Arrange for EHS Waste Pickup store->pickup end End: Proper Disposal pickup->end spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methoxy-1H-indol-7-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 5-Methoxy-1H-indol-7-amine. The following guidance is a conservative synthesis based on the known hazards of structurally related indole derivatives and aromatic amines. It is imperative to treat this compound with a high degree of caution as its toxicological properties have not been fully investigated. This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Based on data from related compounds, this compound should be handled as a hazardous substance. Potential hazards are expected to include skin irritation, serious eye damage, and potential harm if swallowed or inhaled.[1][2][3] Some similar compounds are also suspected of causing cancer or reproductive harm.[4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound of unknown toxicity. The following PPE is mandatory:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene, minimum 8 mil thickness).To prevent skin contact. Indole derivatives and aromatic amines can be toxic upon dermal absorption. Change gloves immediately if contaminated.[4][5][6]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes, airborne particles, and potential unknown reactivity.[2][4][5]
Skin and Body Protection A flame-resistant laboratory coat, long pants, and closed-toe shoes.To prevent accidental skin exposure.[4][7]
Respiratory Protection Use in a certified chemical fume hood is required. If weighing or generating dust outside a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter (P100) is necessary.To prevent inhalation of airborne particles or vapors, which may cause respiratory irritation.[2][4][7]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[2][4] Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[4][7][8]

  • Preparation:

    • Before handling, ensure all necessary PPE is donned correctly.

    • Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer:

    • If weighing the solid, do so within the fume hood or a ventilated balance enclosure to control dust.[7]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • Close the container tightly after use.

  • Solution Preparation:

    • Add solvents to the solid compound slowly and carefully to avoid splashing.

    • Keep the container covered as much as possible during this process.

  • Post-Handling Decontamination:

    • Wipe down the work area with an appropriate solvent to decontaminate surfaces.

    • Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.[9]

  • Personal Decontamination:

    • Remove PPE in the correct order to avoid cross-contamination (generally, gloves are removed first, followed by the lab coat, and then eye and face protection).[7]

    • Wash hands thoroughly with soap and water after removing gloves.[1][8]

Disposal Plan

The disposal of this compound and any contaminated materials is critical to ensure laboratory safety and environmental protection. This compound must be managed as hazardous waste.[10][11]

  • Waste Segregation:

    • Solid Waste: Collect unused solid compound and contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a designated, compatible, and clearly labeled solid hazardous waste container.[9]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with incompatible waste streams.[9][11]

  • Container Management:

    • Ensure waste containers are chemically compatible and kept securely closed except when adding waste.

    • Immediately label waste containers with "Hazardous Waste" and the full chemical name: "this compound". List all other components, including solvents.[10]

  • Storage:

    • Store sealed and labeled waste containers in a designated and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[10]

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[9][10]

    • CRITICAL: Do not dispose of this chemical down the drain or in regular trash. It is considered very toxic to aquatic life.[1][10][11]

Experimental Workflow Visualization

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe prep_area Prepare Work Area prep_ppe->prep_area weigh Weighing & Transfer prep_area->weigh Proceed to Handling dissolve Solution Preparation weigh->dissolve decon_surfaces Decontaminate Surfaces dissolve->decon_surfaces After Experiment segregate Segregate Waste (Solid & Liquid) dissolve->segregate Generate Waste decon_ppe Doff PPE Correctly decon_surfaces->decon_ppe wash_hands Wash Hands Thoroughly decon_ppe->wash_hands label_waste Label Hazardous Waste segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.